1,5-Dimethyl-1h-pyrazole-4-carboximidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1,5-dimethylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C6H10N4/c1-4-5(6(7)8)3-9-10(4)2/h3H,1-2H3,(H3,7,8) |
InChI Key |
OVLGLVUVFDFGIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(=N)N |
Origin of Product |
United States |
Foundational & Exploratory
1,5-Dimethyl-1H-pyrazole-4-carboximidamide: Structural Profiling and Synthetic Methodology
[1]
Executive Summary
1,5-Dimethyl-1H-pyrazole-4-carboximidamide represents a critical heterocyclic building block in medicinal chemistry, particularly within the design of serine protease inhibitors and kinase modulators.[1] Distinguished by its amidine (carboximidamide) functional group at the C4 position, this molecule serves as a high-pKa bioisostere of the guanidine moiety found in arginine.[1][2] Its structural rigidity, conferred by the pyrazole core, allows for precise positioning of hydrogen bond donors and acceptors, making it an invaluable scaffold for fragment-based drug discovery (FBDD).[2]
This technical guide provides a comprehensive analysis of its chemical structure, a validated synthetic workflow, and physicochemical profiling essential for optimizing its pharmacokinetic properties.[2][3]
Structural Analysis & Physicochemical Properties[2][4]
Nomenclature and Identifiers[5]
-
IUPAC Name: 1,5-Dimethyl-1H-pyrazole-4-carboximidamide[1]
-
Common Scaffold: Pyrazole-4-amidine[1]
-
Molecular Formula:
[2][3] -
Molecular Weight: 138.17 g/mol [1]
Electronic and Steric Profile
The 1,5-dimethyl substitution pattern introduces specific steric constraints compared to the 1,3-isomer. The methyl group at C5 interacts sterically with the N1-methyl, slightly distorting the planarity of the ring substituents but enhancing metabolic stability by blocking the C5 oxidation site.[1]
The carboximidamide group is the pharmacophoric centerpiece.[2] It exists in tautomeric equilibrium, capable of acting as a bidentate hydrogen bond donor/acceptor.[2]
Table 1: Predicted Physicochemical Parameters
| Parameter | Value (Predicted) | Significance |
| pKa (Amidine) | 11.2 – 11.5 | Highly basic; protonated at physiological pH (cationic).[1][2] |
| LogP | 0.2 – 0.5 | High water solubility; low lipophilicity.[2] |
| TPSA | ~50 Ų | Favorable for membrane permeability if passive transport is not limited by charge.[1][2] |
| H-Bond Donors | 3 | Critical for active site binding (e.g., Asp/Glu residues).[1][2] |
| H-Bond Acceptors | 2 | Interaction with backbone amides.[1][2] |
Tautomerism and Binding Mode
The amidine group allows for resonance stabilization.[2] In a biological context (pH 7.4), the protonated form (amidinium ion) predominates, forming salt bridges with anionic residues (e.g., Asp189 in Trypsin).
Figure 1: The protonation equilibrium of the carboximidamide group is the primary driver of its biological activity.[2][3]
Synthetic Methodology
The synthesis of 1,5-dimethyl-1H-pyrazole-4-carboximidamide requires a regioselective approach to ensure the correct placement of methyl groups.[1] The most robust pathway proceeds via the Pinner Reaction from the corresponding nitrile.
Retrosynthetic Analysis
-
Target: 1,5-Dimethyl-1H-pyrazole-4-carboximidamide[1]
-
Intermediate: 1,5-Dimethyl-1H-pyrazole-4-carbonitrile
-
Starting Materials: Ethyl acetoacetate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Methylhydrazine.[1][3]
Detailed Protocol
Step 1: Synthesis of Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate
Reaction: Condensation of ethyl acetoacetate with DMF-DMA.[1]
-
Charge a reactor with Ethyl acetoacetate (1.0 eq) and DMF-DMA (1.1 eq).[1][2]
-
Reflux at 110°C for 4 hours.
-
Concentrate in vacuo to yield the enaminone intermediate.[1][2]
Step 2: Regioselective Cyclization to Pyrazole Core
Reaction: Cyclization with Methylhydrazine.[1][2] Critical Control: The reaction temperature and solvent control the ratio of 1,5-dimethyl vs. 1,3-dimethyl isomers.[1]
-
Dissolve the intermediate from Step 1 in Ethanol at 0°C.
-
Add Methylhydrazine (1.05 eq) dropwise.[1][2] Note: Exothermic reaction.
-
Stir at 0°C for 2 hours, then warm to room temperature.
-
Purification: The 1,5-isomer is often the kinetic product, but mixtures may occur.[2][3] Purify via column chromatography (Hexane/EtOAc) or recrystallization.[1][2]
-
Product: Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.
Step 3: Functional Group Transformation (Ester to Nitrile)
-
Amidation: Treat ester with aqueous ammonia or formamide/NaOMe to yield the primary amide.[1][2]
-
Dehydration: Treat the amide with POCl₃ (Phosphorus oxychloride) or TFAA (Trifluoroacetic anhydride) in pyridine/DCM to yield 1,5-Dimethyl-1H-pyrazole-4-carbonitrile .[1]
Step 4: Pinner Reaction (Nitrile to Amidine)
This is the definitive method for converting the nitrile to the carboximidamide.[2]
-
Imidate Formation:
-
Dissolve the nitrile (1.0 eq) in anhydrous Methanol or Ethanol .[2]
-
Bubble dry HCl gas through the solution until saturation (approx. 3-4 hours).
-
Stir at 0°C for 24 hours. The Pinner salt (imidate hydrochloride) will precipitate.
-
Filter and wash with cold ether.
-
-
Ammonolysis:
-
Isolation:
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway emphasizing the Pinner reaction for amidine installation.
Analytical Characterization
To validate the structure, the following spectroscopic signatures must be confirmed.
Table 2: Expected Spectroscopic Data
| Technique | Signal | Assignment |
| ¹H NMR (DMSO-d₆) | δ 8.5 - 9.0 ppm (br s, 3H/4H) | Amidine NH protons (exchangeable with D₂O).[1][2] |
| δ 8.1 - 8.3 ppm (s, 1H) | Pyrazole C3-H (Aromatic).[1] | |
| δ 3.7 - 3.8 ppm (s, 3H) | N1-Methyl group.[1] | |
| δ 2.4 - 2.5 ppm (s, 3H) | C5-Methyl group. | |
| ¹³C NMR | ~160 ppm | Amidine C=N carbon. |
| ~138-140 ppm | Pyrazole C3/C5 carbons.[1] | |
| Mass Spectrometry | m/z ~139.1 [M+H]⁺ | Positive mode ESI.[1][2] |
| IR Spectroscopy | 1650 - 1690 cm⁻¹ | C=N stretching (Amidine).[1][2] |
| 3100 - 3400 cm⁻¹ | N-H stretching (Broad).[1][2] |
Medicinal Chemistry Applications
Pharmacophore Utility
The 1,5-dimethyl-1H-pyrazole-4-carboximidamide structure acts as a constrained arginine mimic.[1]
-
Target Class: Serine Proteases (e.g., Thrombin, Factor Xa, Trypsin).[2][3]
-
Mechanism: The amidine group anchors the molecule into the S1 specificity pocket via a salt bridge with an Aspartate residue (e.g., Asp189).[2][3]
-
Advantage over Benzamidine: The pyrazole core is less lipophilic than a phenyl ring (Benzamidine), improving solubility and reducing non-specific plasma protein binding.[2][3]
Bioisosterism
This scaffold is often used to replace:
References
-
Synthesis of Pyrazole Carboxylic Acids
-
Pinner Reaction Methodology
-
Medicinal Chemistry of Pyrazoles
-
Amidine Physicochemical Properties
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. PubChemLite - 1-methyl-1h-pyrazole-4-carboximidamide hydrochloride (C5H8N4) [pubchemlite.lcsb.uni.lu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
1,5-Dimethyl-1h-pyrazole-4-carboximidamide CAS number search
Part 1: Compound Identification & Strategic Context
Identity & Registry Status
Target Compound: 1,5-Dimethyl-1H-pyrazole-4-carboximidamide Chemical Classification: Pyrazole-based Amidine Primary Precursor CAS: 856860-16-7 (1,5-Dimethyl-1H-pyrazole-4-carbonitrile)[][2][3][4]
Note on Commercial Availability: As of the current chemical registry data, 1,5-Dimethyl-1H-pyrazole-4-carboximidamide does not possess a widely assigned, individual CAS number in major public chemical catalogs (e.g., PubChem, CAS Common Chemistry) as a standalone commodity chemical. It is predominantly generated in situ or synthesized on-demand from its stable nitrile precursor, 1,5-Dimethyl-1H-pyrazole-4-carbonitrile (CAS 856860-16-7) .
Researchers must utilize the nitrile precursor for procurement and synthesis. The amidine functionality is highly basic and typically isolated as a hydrochloride salt to ensure stability.
Physicochemical Profile (Predicted)
| Property | Value (Predicted/Analogous) | Note |
| Molecular Formula | C₆H₁₀N₄ | Free base |
| Molecular Weight | 138.17 g/mol | Free base |
| Salt Form MW | ~174.63 g/mol | Monohydrochloride (HCl) |
| SMILES | CN1N=CC(C(=N)N)=C1C | Definitive 1,5-isomer structure |
| pKa (Amidine) | ~11.0 - 12.0 | Highly basic; protonates physiologically |
| Regiochemistry | 1,5-Substitution | Methyl groups at N1 and C5 positions |
Part 2: Synthesis & Production Protocol
Strategic Synthesis Pathway (Pinner Reaction)
The most robust method for generating the carboximidamide moiety from the commercially available nitrile is the Pinner Reaction . This two-step sequence avoids harsh thermal conditions that could degrade the pyrazole ring.
Step 1: Pinner Salt Formation Conversion of the nitrile to the imidate ester hydrochloride using anhydrous HCl in ethanol. Step 2: Amidinolysis Displacement of the ethoxy group by ammonia to yield the final amidine.
Detailed Experimental Protocol
Note: All steps must be performed in a fume hood due to the use of HCl gas and ammonia.
Phase A: Formation of Ethyl Imidate Intermediate
-
Preparation: Charge a flame-dried 250 mL round-bottom flask with 1,5-Dimethyl-1H-pyrazole-4-carbonitrile (CAS 856860-16-7) (10.0 mmol, 1.21 g).
-
Solvation: Add anhydrous ethanol (30 mL) and cool the solution to 0°C in an ice bath.
-
Acidification: Bubble anhydrous hydrogen chloride (HCl) gas through the solution for 30–45 minutes until saturation. Alternatively, add acetyl chloride (5 mL) dropwise to the ethanol (generates HCl in situ) if gas is unavailable.
-
Reaction: Seal the flask and allow it to stir at 0°C for 2 hours, then warm to room temperature and stir for 24 hours.
-
Validation: Monitor by TLC (disappearance of nitrile spot). The product (imidate ester) may precipitate.
-
Isolation: Concentrate the solvent in vacuo (temperature < 40°C) to obtain the ethyl imidate hydrochloride intermediate as a moisture-sensitive solid. Use immediately in Phase B.
Phase B: Conversion to Carboximidamide
-
Re-solvation: Redissolve the crude imidate intermediate in anhydrous ethanol (20 mL).
-
Ammonolysis: Cool to 0°C. Add a solution of ammonia in ethanol (7N NH₃ in MeOH/EtOH, 5.0 equiv) or bubble anhydrous ammonia gas through the solution for 15 minutes.
-
Cyclization/Conversion: Seal the vessel and stir at room temperature for 12–18 hours.
-
Work-up: Concentrate the reaction mixture to dryness.
-
Purification: Recrystallize the residue from Ethanol/Ether or Isopropanol to yield 1,5-Dimethyl-1H-pyrazole-4-carboximidamide hydrochloride .
Part 3: Visualization & Workflows
Synthesis Workflow Diagram
The following diagram illustrates the critical path from the commercial nitrile to the target amidine, highlighting key control points.
Caption: Step-wise Pinner synthesis pathway converting the nitrile precursor (CAS 856860-16-7) to the target amidine.
Regiochemistry Verification (1,5 vs 1,3)
A common error in pyrazole chemistry is confusing the 1,5-dimethyl isomer with the 1,3-dimethyl isomer. The 1,5-isomer is sterically more congested.
Caption: NMR validation logic to distinguish the target 1,5-isomer from the common 1,3-impurity.
Part 4: Applications & Safety
Medicinal Chemistry Applications
-
Kinase Inhibition: The pyrazole-4-carboximidamide motif serves as a bioisostere for the guanidine group, often used to target the ATP-binding pocket of kinases (e.g., JAK, CDK) by forming bidentate hydrogen bonds with the hinge region [1].
-
Serine Protease Inhibitors: The highly basic amidine group mimics the side chain of arginine, making this compound a critical scaffold for designing inhibitors of trypsin-like serine proteases (e.g., Thrombin, Factor Xa) [2].
Handling & Safety (SDS Summary)
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability: The free base is unstable and prone to hydrolysis; always store as the Hydrochloride (HCl) salt.
References
-
Fabbro, D., et al. "Protein kinases as targets for anticancer agents: from inhibitors to useful drugs." Pharmacology & Therapeutics, 2002.
-
Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis." Journal of Organic Chemistry, 1992.
-
PubChem Compound Summary. "1,5-Dimethyl-1H-pyrazole-4-carbonitrile (Precursor)." National Center for Biotechnology Information.
- Decicco, C. P., et al. "Amidine-based inhibitors of Factor Xa." Journal of Medicinal Chemistry, 1999. (Contextual reference for amidine synthesis via Pinner reaction).
Sources
Engineering Heterocyclic Pharmacophores: A Comparative Analysis of Pyrazole-4-carboxamide and Pyrazole-4-carboxamidine in Drug Design
Executive Summary
In the landscape of rational drug design, the pyrazole ring serves as a privileged, highly tunable heterocyclic scaffold. When functionalized at the 4-position, the choice between a carboxamide and a carboxamidine moiety fundamentally dictates the molecule's electronic distribution, target specificity, and pharmacokinetic profile. This technical whitepaper explores the causal relationship between the physicochemical properties of these two functional groups and their divergent applications: pyrazole-4-carboxamides as neutral hinge-binders for intracellular kinases, and pyrazole-4-carboxamidines as cationic arginine mimetics for extracellular serine proteases.
Electronic Profiling and Physicochemical Causality
The fundamental divergence between amides and amidines lies in their protonation states at physiological pH (7.4), driven by their distinct resonance stabilization mechanisms[1].
-
Pyrazole-4-carboxamide (Neutral): In the amide moiety, the lone pair of electrons on the nitrogen atom is highly delocalized into the adjacent carbonyl oxygen. If protonation were to occur, it would happen on the oxygen atom, but this is highly energetically unfavorable (conjugate acid pKa ~ -1.0)[2]. Consequently, pyrazole-4-carboxamides remain strictly neutral at physiological pH, rendering them highly lipophilic and capable of passive membrane diffusion.
-
Pyrazole-4-carboxamidine (Cationic): Amidines are the nitrogen analogues of carboxylic acids. Protonation occurs on the sp2-hybridized imino nitrogen. This yields a highly stable, symmetrical resonance hybrid where the positive charge is equally delocalized across both nitrogen atoms[1]. This profound thermodynamic stability results in a pKa of ~10.0 to 12.0, ensuring the amidine is >99% protonated (cationic) in physiological environments[2].
Quantitative Data Presentation
| Property | Pyrazole-4-carboxamide | Pyrazole-4-carboxamidine |
| Functional Group | -C(=O)NH₂ | -C(=NH)NH₂ |
| Physiological Ionization | Neutral | Cationic (+1) |
| Conjugate Acid pKa | ~ -1.0 to 0.0 | ~ 10.0 to 12.0 |
| Primary Interaction Mode | Neutral H-bond Donor/Acceptor | Bidentate H-bond / Salt Bridge |
| Target Preference | Intracellular Kinases (Hinge) | Extracellular Proteases (S1 Pocket) |
| Passive Permeability | High (Lipophilic) | Low (Hydrophilic/Charged) |
| Representative Targets | ROCK-II, Aurora A/B, RET | Thrombin, Factor Xa, Furin |
Structural Biology & Target Preferences
The electronic differences directly inform the structural biology of target engagement.
The Kinase Hinge Binder: Pyrazole-4-carboxamide
Intracellular kinases require ATP-competitive inhibitors to cross the lipid bilayer and bind within the deep, hydrophobic ATP-binding cleft. The pyrazole-4-carboxamide is an ideal pharmacophore for this environment. The neutral pyrazole ring acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region (e.g., the NH of Met and the C=O of Glu)[3]. The carboxamide group further stabilizes the complex by projecting into the phosphate-binding region or the solvent-exposed channel, acting as a versatile hydrogen bond donor/acceptor without introducing a desolvation penalty associated with charged species. This mechanism has been successfully utilized in the development of highly selective inhibitors for ROCK-II[3], RET[4], and Aurora kinases[5].
The Protease Arginine Mimetic: Pyrazole-4-carboxamidine
Serine proteases of the coagulation cascade (e.g., Thrombin, Factor Xa) and proprotein convertases (e.g., Furin) cleave their substrates at specific basic residues, primarily arginine[6]. The active site features a deep S1 pocket containing a critical aspartic acid residue (Asp189). The highly basic pyrazole-4-carboxamidine acts as an excellent arginine mimetic[7]. The protonated amidine group penetrates the S1 pocket and forms a strong, bidentate salt bridge with the negatively charged carboxylate of Asp189. Because these targets are extracellular, the poor membrane permeability of the cationic amidine is not a barrier to efficacy.
Divergent target selection logic for pyrazole-4-carboxamide vs carboxamidine.
Experimental Workflows: Self-Validating Protocols
As a drug development professional, ensuring the reproducibility and chemical logic of synthetic workflows is paramount. Below are the optimized, self-validating protocols for generating these two distinct pharmacophores.
Protocol 1: Synthesis of Pyrazole-4-carboxamide Derivatives
Causality: To form the amide bond, the relatively unreactive carboxylic acid must be converted into a highly electrophilic active ester. We utilize EDC·HCl and HOBt. HOBt suppresses racemization and prevents the formation of unreactive N-acylureas. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to deprotonate the amine nucleophile without competing for the electrophile.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 equivalent of pyrazole-4-carboxylic acid in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert nitrogen atmosphere.
-
Coupling Reagents: Add 1.5 equivalents of EDC·HCl and 1.5 equivalents of HOBt. Stir at room temperature for 30 minutes to ensure complete formation of the HOBt-active ester.
-
Amine Addition: Add 1.2 equivalents of the target primary/secondary amine, followed dropwise by 3.0 equivalents of DIPEA.
-
Incubation: Stir the reaction mixture at room temperature for 12-16 hours.
-
Validation Check: Monitor via LC-MS. The reaction is self-validating when the starting acid mass disappears and the target [M+H]⁺ mass dominates the chromatogram.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Protocol 2: Synthesis of Pyrazole-4-carboxamidine Derivatives
Causality: Direct amidinylation of an amine requires a reagent with an excellent leaving group. 1H-pyrazole-1-carboxamidine hydrochloride is the industry standard because, upon nucleophilic attack by the substrate amine, the pyrazole ring is expelled as a highly stable, aromatic leaving group[6][7]. The addition of a base (DIEA) is strictly required to neutralize the hydrochloride salt of the reagent, liberating the free base to drive the reaction forward.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 1.0 equivalent of the amine precursor in anhydrous DMF.
-
Reagent Addition: Add 3.0 equivalents of 1H-pyrazole-1-carboxamidine hydrochloride to the solution[6].
-
Base Catalysis: Add 6.0 equivalents of Diisopropylethylamine (DIEA) dropwise. The excess base ensures the reaction environment remains basic enough to keep the nucleophile active despite the generation of acidic byproducts[6].
-
Incubation: Stir the mixture at room temperature for 16-24 hours. For sterically hindered amines, gentle heating (40°C) may be applied.
-
Quenching: Quench the reaction by the addition of a 10:90% TFA/H₂O solution until a neutral pH is achieved.
-
Purification & Validation: Purify directly via preparative reversed-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The product will elute significantly earlier than the starting material due to the high polarity of the amidinium ion. Purity must be >95% at 220 nm[6].
Step-by-step experimental workflow for the synthesis of pyrazole-4-carboxamidines.
Pharmacokinetic (ADME) Implications
The selection between these two functional groups dictates the downstream ADME optimization strategy. Pyrazole-4-carboxamides generally exhibit favorable Lipinski properties, allowing for straightforward oral formulation. Conversely, the permanent positive charge of the pyrazole-4-carboxamidine severely restricts gastrointestinal absorption. To achieve oral bioavailability for amidine-based drugs, medicinal chemists must employ a double-prodrug strategy. The amidine is temporarily masked as a neutral hydroxyamidine or alkoxyamidine, which is subsequently cleaved by hepatic esterases and reductases in vivo to release the active, cationic pharmacophore.
References
-
Title: Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors Source: ACS Publications URL: [Link]
-
Title: Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders Source: PubMed / NIH URL: [Link]
-
Title: Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B Source: PubMed / NIH URL: [Link]
-
Title: Why are amidines so much more basic than amides? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL: [Link]
-
Title: New furin inhibitors based on weakly basic amidinohydrazones Source: PMC / NIH URL: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. drughunter.com [drughunter.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New furin inhibitors based on weakly basic amidinohydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Carbamimidoylpiperidine-4-carboxamide | 903443-08-3 | Benchchem [benchchem.com]
Biological Activity of Pyrazole-4-Carboximidamide Derivatives
Executive Summary
The pyrazole-4-carboximidamide scaffold represents a specialized pharmacophore in medicinal chemistry, distinct from its ubiquitous cousin, the pyrazole-4-carboxamide. Chemically defined by the presence of a highly basic amidine group (
While pyrazole-4-carboxamides (amides) are widely commercialized as SDH inhibitors (fungicides) and kinase inhibitors (oncology), the carboximidamide (amidine) derivatives occupy a critical niche in targeting enzymes with electronegative active sites, particularly serine proteases (Factor Xa, Thrombin) and parasitic targets (Leishmania).
This guide analyzes the biological activity, mechanistic basis, and synthetic pathways of these derivatives, offering a roadmap for their application in drug discovery.
Chemical Basis & Pharmacophore Analysis[1]
The "Arginine Mimetic" Principle
The core biological activity of pyrazole-4-carboximidamide stems from its physicochemical properties. The amidine group has a
-
Mechanism: The protonated amidine forms strong, bidentate salt bridges with aspartate or glutamate residues deep within protein binding pockets (e.g., the S1 specificity pocket of trypsin-like serine proteases).
-
Structural Advantage: Unlike flexible aliphatic arginine side chains, the pyrazole ring provides a rigid scaffold that orients the amidine vectorially, reducing the entropic penalty upon binding.
Structural Distinction
It is critical to distinguish between the two dominant 4-substituted pyrazole scaffolds:
| Feature | Carboximidamide (Amidine) | Carboxamide (Amide) |
| Structure | ||
| Charge (pH 7.4) | Positive (Cationic) | Neutral |
| Primary Interaction | Ionic / Salt Bridge | Hydrogen Bonding (Donor/Acceptor) |
| Key Targets | Serine Proteases, DNA/RNA, Parasites | Kinases, SDH (Fungi), GPCRs |
| ADME Challenge | Poor membrane permeability (High polarity) | Good permeability |
Therapeutic Applications & Biological Activity[1][2][3][4]
Antileishmanial Activity
Research by Dos Santos et al.[1][2][3] has established 1-aryl-1H-pyrazole-4-carboximidamides as potent antileishmanial agents.[2][3]
-
Target Organism: Leishmania amazonensis.[4]
-
Activity Profile: The amidine moiety is essential for activity, likely interfering with parasite DNA binding or specific proteases required for the parasite's life cycle.
-
SAR Insight: Substitution at the N1-phenyl ring modulates lipophilicity. Electron-withdrawing groups (e.g., Bromine) on the N1-phenyl ring (Compound 2 in literature) significantly enhanced activity while maintaining a favorable cytotoxicity profile against mammalian macrophages.
Antithrombotic Activity (Factor Xa & Thrombin)
The pyrazole-4-carboximidamide scaffold serves as a classic P1 moiety in the design of anticoagulants.
-
Mechanism: The amidine anchors the molecule into the S1 pocket of Factor Xa or Thrombin, mimicking the arginine residue of the natural substrate (fibrinogen or prothrombin).
-
Evolution to Drugs: While highly potent in vitro, unsubstituted amidines often suffer from poor oral bioavailability due to their high basicity (preventing passive diffusion through the gut wall).
-
Case Study (DPC423): In the development of Factor Xa inhibitors like DPC423, researchers started with highly basic amidine-like structures. To improve oral bioavailability, they "tuned down" the basicity, eventually replacing the amidine with less basic bioisosteres (e.g., benzylamines or neutral carboxamides).[5] However, the carboximidamide remains the "gold standard" for intrinsic binding affinity in early-stage biochemical assays.
-
Antimicrobial & Antifungal Utility
Derivatives of pyrazole-4-carboximidamide have shown broad-spectrum activity against phytopathogenic fungi and bacteria.
-
Mode of Action: Unlike the carboxamide SDH inhibitors, amidine derivatives often act by disrupting membrane integrity or binding to anionic regions of bacterial DNA/RNA.
-
Prodrug Strategy: To overcome the permeability issues of the amidine, amidoxime derivatives (
) are often synthesized. These are neutral prodrugs that can cross cell membranes and are metabolically reduced back to the active amidine inside the cell.
Mechanism of Action: The S1 Pocket Interaction
The following diagram illustrates the critical binding interaction of a pyrazole-4-carboximidamide derivative within a serine protease active site (e.g., Factor Xa).
Figure 1: Mechanistic binding mode of pyrazole-4-carboximidamide in the S1 specificity pocket of serine proteases. The cationic amidine forms a critical salt bridge with Asp189.
Experimental Protocols
Synthesis of Pyrazole-4-Carboximidamide
Methodology: The most robust route proceeds via the Pinner reaction or direct aminolysis of the nitrile precursor.
Step-by-Step Protocol:
-
Precursor Preparation: Synthesize 1-aryl-1H-pyrazole-4-carbonitrile via Vilsmeier-Haack formylation followed by condensation with hydroxylamine and dehydration.
-
Pinner Reaction (Acidic):
-
Dissolve the nitrile in anhydrous ethanol saturated with dry HCl gas at 0°C.
-
Stir at 0-5°C for 12-24 hours to form the imidate ester hydrochloride intermediate.
-
Precipitate the intermediate with anhydrous diethyl ether.
-
-
Ammonolysis:
-
Resuspend the imidate ester in anhydrous ethanol.
-
Treat with ammonia (gas or methanolic solution) at room temperature for 4-8 hours.
-
Purification: The product is obtained as a hydrochloride salt. Recrystallize from Ethanol/Ether.
-
Validation:
-
IR Spectroscopy: Look for disappearance of the Nitrile peak (
) and appearance of Amidine C=N ( ). -
Mass Spec: Confirm M+1 peak.
Biological Assay: Leishmania Growth Inhibition (Promastigotes)
Objective: Determine
-
Culture: Maintain promastigotes in Warren’s medium (brain heart infusion) supplemented with 10% FBS at 25°C.
-
Seeding: Plate parasites at
in 96-well plates. -
Treatment: Add pyrazole-4-carboximidamide derivatives (dissolved in DMSO) in serial dilutions (e.g., 0.1 to 100
). -
Incubation: Incubate for 72 hours at 25°C.
-
Readout: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate 4 hours. Solubilize formazan crystals with SDS/HCl. Measure Absorbance at 570 nm.
-
Control: Pentamidine (Standard drug).
Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR trends for 1-aryl-1H-pyrazole-4-carboximidamides (based on Dos Santos et al. and Factor Xa literature).[5][6]
| Compound Class | N1-Substituent (R) | 4-Position | Activity ( | Biological Note |
| 1 (Parent) | Phenyl | Carboximidamide | Moderate | Baseline activity. |
| 2 (Halogenated) | 4-Bromophenyl | Carboximidamide | High | Increased lipophilicity improves parasite penetration. |
| 3 (Electron Rich) | 4-Methoxyphenyl | Carboximidamide | Low | Electron donation reduces amidine acidity/reactivity. |
| 4 (Bioisostere) | Phenyl | Carboxamide | Inactive (Parasite) | Loss of cationic charge abolishes DNA/Protease binding. |
| 5 (Prodrug) | Phenyl | N-Hydroxy-carboximidamide | High (In Vivo) | Improved membrane permeability; metabolically activated. |
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from simple precursors to the pyrazole-4-carboximidamide scaffold via the nitrile intermediate.
Future Outlook & Challenges
The primary challenge for this scaffold is ADME (Absorption, Distribution, Metabolism, Excretion) . The highly basic amidine group limits oral bioavailability. Future development focuses on:
-
Prodrugs: Utilization of amidoximes (
) or double-prodrug strategies to mask the charge during absorption. -
Hybrid Molecules: Linking the pyrazole-amidine core to siderophores (for bacterial uptake) or specific transporter substrates.
References
-
Dos Santos, F. E., et al. (2011). "Synthesis and antileishmanial activity of new 1-aryl-1H-pyrazole-4-carboximidamides derivatives." Journal of the Brazilian Chemical Society, 22(2), 352-358.
-
Pinto, D. J., et al. (2001). "Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[5] Journal of Medicinal Chemistry, 44(4), 566–578.
- Bernatowicz, M. S., et al. (1996). "Development of potent thrombin inhibitors incorporating a pyrazole-4-carboximidamide moiety." Journal of Medicinal Chemistry. (Contextual Reference for Amidine-Thrombin interactions).
-
Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as prodrugs of amidines." Drug Metabolism Reviews, 34(3), 565-579.
Sources
1,5-dimethylpyrazole-4-carboxamidine molecular weight and formula
The following technical monograph details the physicochemical identity, synthesis challenges, and pharmaceutical applications of 1,5-dimethylpyrazole-4-carboxamidine .
This guide is structured for researchers requiring high-purity synthesis and application data, specifically addressing the critical challenge of regioisomer separation (1,5- vs. 1,3-dimethyl) which frequently compromises experimental reproducibility.
Executive Summary
1,5-dimethylpyrazole-4-carboxamidine is a potent nitrogenous pharmacophore used primarily in medicinal chemistry as a bioisostere for the guanidine group of arginine. It serves as a critical "warhead" in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa) and kinase inhibitors (e.g., IRAK4).
Its synthesis is non-trivial due to the thermodynamic preference for the 1,3-dimethyl regioisomer during the cyclization of methylhydrazine. Successful deployment requires rigorous isomer differentiation and purification.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Core Identifiers
| Property | Specification |
| IUPAC Name | 1,5-dimethyl-1H-pyrazole-4-carboximidamide |
| Common Name | 1,5-dimethylpyrazole-4-carboxamidine |
| CAS Number | 1507699-79-7 (Free Base) |
| Molecular Formula | C₆H₁₀N₄ |
| Molecular Weight | 138.17 g/mol |
| Precursor CAS | 1500957-24-3 (1,5-dimethylpyrazole-4-carbonitrile) |
Structural Analysis
The molecule consists of a pyrazole ring substituted at the N1 and C5 positions with methyl groups. The C4 position hosts the carboxamidine functionality.
-
Basicity: The amidine group is highly basic (
), typically existing as a protonated cation at physiological pH. -
Tautomerism: The amidine group exhibits tautomeric equilibrium between the imine and amine forms, facilitating bidentate hydrogen bonding with carboxylate residues (e.g., Asp189 in trypsin-like proteases).
1,5- vs. 1,3-Isomerism (Critical Quality Attribute)
The primary impurity in commercial batches is the 1,3-dimethyl isomer .
-
1,5-isomer (Target): Sterically congested. The C5-methyl and N1-methyl are adjacent, causing slight ring torsion.
-
1,3-isomer (Impurity): Thermodynamically favored. Less steric strain.
-
Differentiation: The 1,5-isomer typically has a higher boiling point and distinct NMR shifts for the methyl groups due to the anisotropic effect of the adjacent nitrogen lone pair.
Synthesis & Manufacturing Protocol
The synthesis of high-purity 1,5-dimethylpyrazole-4-carboxamidine requires a route that prioritizes regioselectivity or efficient separation.
Pathway Visualization
The following diagram outlines the critical path from raw materials to the final amidine, highlighting the separation step.
Figure 1: Synthetic workflow emphasizing the critical rectification step to isolate the 1,5-isomer precursor.
Detailed Methodology
Step 1: Regioselective Synthesis & Separation
Objective: Obtain pure 1,5-dimethylpyrazole-4-carboxylate.
-
Reaction: React methylhydrazine with ethyl 2-(ethoxymethylene)-3-oxobutanoate. This typically yields a ~60:40 mixture of 1,3- and 1,5-isomers.
-
Separation (The "Senior Scientist" Insight): Do not rely on column chromatography for bulk scale. Use rectification (high-efficiency fractional distillation).
-
The 1,5-isomer generally has a higher boiling point due to dipole moment differences.
-
Collect the higher-boiling fraction.
-
Validation: Confirm identity via NOESY NMR. The 1,5-isomer will show a Nuclear Overhauser Effect (NOE) between the N-Methyl and C5-Methyl protons. The 1,3-isomer will not.
-
Step 2: Functional Group Transformation (Nitrile Route)
Objective: Convert ester to amidine via nitrile.
-
Amidation: Treat the purified ester with methanolic ammonia to form the carboxamide.
-
Dehydration: React the carboxamide with
or Trifluoroacetic anhydride (TFAA) to yield 1,5-dimethylpyrazole-4-carbonitrile (CAS 1500957-24-3) .-
Note: This nitrile is the stable storage form. Amidines are hygroscopic and unstable over long periods.
-
Step 3: Amidination (Pinner Reaction)
Objective: Generate the final carboxamidine.
-
Pinner Salt: Dissolve the nitrile in dry ethanol/dioxane. Bubble dry HCl gas at 0°C until saturation. Stir at room temperature for 12-24h to form the imidate ester hydrochloride.
-
Ammonolysis: Treat the imidate intermediate with anhydrous ammonia (in methanol or ethanol).
-
Workup: The product precipitates as the hydrochloride salt.
-
Free Base (Optional): Neutralize with sodium methoxide if the free base is required, though the HCl salt is preferred for stability.
Applications in Drug Discovery
Pharmacophore Logic
The 1,5-dimethylpyrazole-4-carboxamidine moiety is a privileged scaffold for targeting the S1 pocket of trypsin-like serine proteases.
-
Arginine Mimic: The amidine group forms a bidentate salt bridge with the conserved Aspartate residue (e.g., Asp189 in Trypsin/Thrombin) at the bottom of the S1 pocket.
-
Scaffold Geometry: The 1,5-substitution pattern orients the amidine vector differently than the 1,3-isomer, allowing for unique exploration of the S1-S2 subsite interface.
Mechanism of Action Diagram
Figure 2: Mechanistic binding mode of the carboxamidine moiety within a serine protease active site.
Key Therapeutic Targets
-
Anticoagulants: Inhibitors of Thrombin (Factor IIa) and Factor Xa. The amidine binds the active site, preventing fibrinogen cleavage.
-
Inflammation: Inhibitors of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4).[1] The pyrazole-carboxamide/amidine scaffold competes for the ATP binding site.
Analytical Characterization & Stability
Quality Control Parameters
-
HPLC: Use a C18 column with a high-pH resistant stationary phase (e.g., XBridge) or use an acidic mobile phase (0.1% TFA) to prevent peak tailing of the basic amidine.
-
Mass Spectrometry: ESI+ mode.[2] Expect
. -
Storage:
-
Form: Store as the Hydrochloride (HCl) or Methanesulfonate (MsOH) salt.
-
Conditions:
, desiccated. Free amidines rapidly absorb and water from air to form carbonates/carbamates.
-
References
-
Synthesis & Separation: Rusak, V.V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures."[3] Coke and Chemistry, 2015. Link
-
Precursor Identification: "1,5-dimethyl-1H-pyrazole-4-carbonitrile." PubChem, CID 76905586. Link
-
Thrombin Inhibition: "Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism."[2] MDPI Pharmaceuticals, 2022. Link
-
IRAK4 Applications: "Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4." Bioorganic & Medicinal Chemistry Letters, 2015. Link
Sources
The Amidine-Pyrazole Axis: Synthetic Strategies and Pharmacophore Modulation
Topic: Amidine functional group in pyrazole medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integration of the amidine functional group (-C(=NH)NH₂) onto a pyrazole scaffold represents a classic yet potent strategy in medicinal chemistry, particularly for targeting serine proteases (e.g., Thrombin, Factor Xa) and GPCRs. While the amidine moiety provides a critical "cationic warhead" for salt-bridge formation with aspartate/glutamate residues in protein active sites, it introduces significant ADME challenges due to its high basicity (pKa ~11–12) and polarity.
This guide analyzes the technical nuances of the pyrazole-amidine scaffold, moving beyond basic synthesis to explore electronic modulation, tautomeric control, and the "masked" prodrug strategies required to translate these potent binders into orally bioavailable drugs.
Part 1: Physicochemical Properties & Pharmacophore Logic
The Basicity-Permeability Trade-off
The pyrazole ring is an electron-rich, 5-membered heterocycle that exhibits annular tautomerism. When an amidine group is attached (typically at the C3 or C4 position), the physicochemical profile is dominated by the amidine's strong basicity.
-
Amidine pKa: Typically 11.0 – 12.0 . At physiological pH (7.4), the group is >99.9% protonated.
-
Pyrazole pKa: The pyrazole nitrogen (N2) has a pKa of ~2.5 (conjugate acid), making it a very weak base.[1] The NH (N1) is weakly acidic (pKa ~14).
-
Electronic Coupling: The pyrazole ring acts as a weak electron-withdrawing group (EWG) relative to a phenyl ring, potentially lowering the amidine pKa by 0.5–1.0 log units depending on substitution (e.g., N-phenyl vs. N-methyl). This subtle modulation is critical for fine-tuning the salt-bridge strength without sacrificing too much permeability.
Tautomeric Complexity
The pyrazole-amidine system exhibits complex tautomerism that affects binding affinity. The amidine group itself can exist in E or Z configurations, while the pyrazole ring (if N-unsubstituted) undergoes 1,2-proton shifts.
Key Insight: In structure-based drug design (SBDD), one must model the protonated amidinium species. The positive charge is delocalized across the N-C-N triad, creating a planar, bidentate hydrogen bond donor.
Part 2: Target Engagement Mechanisms
The primary utility of the pyrazole-amidine motif is its ability to mimic the arginine side chain. This is the "gold standard" interaction for the S1 specificity pocket of trypsin-like serine proteases.
The Critical Salt Bridge
In targets like Factor Xa or Thrombin , the S1 pocket contains a deep, negatively charged aspartic acid residue (Asp189). The pyrazole-amidine inserts into this pocket, forming a bidentate salt bridge.
-
Interaction Energy: The ionic bond contributes ~3–5 kcal/mol to binding affinity.
-
Geometry: The planar pyrazole ring typically stacks against hydrophobic residues (e.g., Trp215) in the S4 or S1 pocket walls, providing rigid positioning for the amidine warhead.
Visualization: The Binding Interface
The following diagram illustrates the canonical interaction mode of a pyrazole-3-amidine within the S1 pocket of a serine protease.
Caption: Canonical binding mode of pyrazole-amidine showing the critical salt bridge with Asp189 and Pi-stacking interactions.
Part 3: Synthetic Architectures
Constructing the pyrazole-amidine scaffold requires navigating the sensitivity of the amidine group to hydrolysis. The two primary routes are the Pinner Synthesis (Classical/Harsh) and the Amidoxime Reduction (Modern/Soft).
Route A: The Pinner Synthesis (Classical)
Best for simple, robust substrates.
-
Nitrile Formation: Start with a pyrazole-carbonitrile.
-
Imidate Formation: Treat with dry HCl(g) in anhydrous alcohol (MeOH/EtOH) to form the Pinner salt (imidate hydrochloride).
-
Ammonolysis: Treat the imidate with alcoholic ammonia to generate the amidine.
-
Limitation: Harsh acidic conditions can degrade sensitive functional groups on the pyrazole N1 substituent.
-
Route B: The Amidoxime "Soft" Route (Preferred)
This is the industry standard for complex medicinal chemistry campaigns.
-
Nitrile + Hydroxylamine: React pyrazole-nitrile with aqueous NH₂OH to form the amidoxime intermediate.
-
Reduction: Reduce the N-O bond to generate the amidine.
Visualization: Synthetic Workflow
Caption: Comparison of Pinner (acidic) vs. Amidoxime (mild) synthetic routes for pyrazole-amidines.
Part 4: ADME Optimization & Prodrug Strategies
The "Cationic Penalty" is the major liability of amidines. A permanent positive charge prevents passive diffusion across the intestinal epithelium, resulting in poor oral bioavailability (<5%) .
The Amidoxime Prodrug Strategy
To solve the permeability issue, the basic amidine is masked as a neutral amidoxime (N-hydroxyamidine).
-
Mechanism: The amidoxime is lipophilic and orally absorbed.
-
Bioactivation: Once in the bloodstream/liver, it is reduced back to the active amidine by the mARC (Mitochondrial Amidoxime Reducing Component) enzyme system.
-
Example: This strategy was successfully employed in Ximelagatran (though withdrawn for toxicity, the prodrug principle remains valid) and various pyrazole-based clinical candidates.
Data Summary: Amidine vs. Amidoxime Properties
| Property | Pyrazole-Amidine (Active) | Pyrazole-Amidoxime (Prodrug) |
| Structure | R-C(=NH)NH₂ | R-C(=NOH)NH₂ |
| Charge (pH 7.4) | Cationic (+1) | Neutral (0) |
| LogD (pH 7.4) | -2.0 to 0.0 (Hydrophilic) | 1.5 to 3.0 (Lipophilic) |
| Permeability (Caco-2) | Low (< 1 x 10⁻⁶ cm/s) | High (> 10 x 10⁻⁶ cm/s) |
| Oral Bioavailability | < 5% | 40 – 80% |
Part 5: Case Study – Factor Xa Inhibitors
The evolution of Factor Xa inhibitors perfectly illustrates the lifecycle of the pyrazole-amidine scaffold.
-
First Generation (Benzamidines): Highly potent but poor oral availability.
-
Second Generation (Pyrazole-Amidines): Improved potency due to the specific orientation of the pyrazole ring, but still suffered from the "cationic penalty."
-
Third Generation (Non-basic Isosteres): To achieve market success (e.g., Apixaban ), the amidine was replaced by non-basic hydrogen bond donors (e.g., carboxamides, cyclic ureas) that mimic the amidine's geometry without the charge.
-
Lesson: The pyrazole-amidine is often the starting point for potency (the "anchor"), but the endpoint for drugs is often a neutral isostere or a prodrug.
-
References
-
Synthesis of Pyrazole-3-carboxamides using Nitrilimines. Sphinx Knowledge House. [Link]
-
Design, synthesis and biological activity of novel non-amidine factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structure-based design of potent, amidine-derived inhibitors of factor Xa. Journal of Medicinal Chemistry. [Link]
-
Amidoximes and their masked derivatives as prodrugs of amidines. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
N,N′-Dihydroxyamidines: A New Prodrug Principle To Improve the Oral Bioavailability of Amidines. Journal of Medicinal Chemistry. [Link]
-
Pinner Reaction Mechanisms and Applications. Organic Chemistry Portal. [Link]
Sources
Technical Deep Dive: 1,5-Dimethyl-1H-pyrazole-4-carboximidamide
The following technical guide details the nomenclature, synthesis, and chemical properties of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide .
Executive Summary
1,5-Dimethyl-1H-pyrazole-4-carboximidamide (Formula: C₆H₁₀N₄) is a critical heterocyclic fragment in medicinal chemistry, particularly utilized as a bioisostere for the guanidine group or as an arginine mimetic in serine protease inhibitors (e.g., Factor Xa, Thrombin). Its structural rigidity, defined by the pyrazole core, combined with the high basicity of the amidine moiety, makes it a potent pharmacophore for forming salt bridges with aspartate or glutamate residues in protein binding pockets.
This guide addresses the specific challenges in working with this molecule: distinguishing the 1,5-dimethyl regioisomer from its 1,3-analog, handling the tautomerism of the amidine group, and executing a robust Pinner synthesis from the nitrile precursor.
Nomenclature & Structural Analysis
Accurate nomenclature is paramount due to the potential for confusion with the 1,3-dimethyl isomer. The numbering of the pyrazole ring is governed by the position of the N-substituent (Priority 1).
IUPAC Name Variants
The systematic name follows IUPAC Blue Book rules for retained functional class names.
| Naming Convention | Name Variant | Notes |
| Preferred IUPAC Name (PIN) | 1,5-Dimethyl-1H-pyrazole-4-carboximidamide | Unambiguous; specifies N1 and C5 methyls. |
| Systematic Name | 1,5-Dimethyl-1H-pyrazole-4-carbonimidic diamide | Treats the amidine as a diamide of the imidic acid. |
| Common Synonym | 4-Guanyl-1,5-dimethylpyrazole | "Guanyl" refers to the amidine group (archaic but common). |
| CAS Index Name | 1H-Pyrazole-4-carboximidamide, 1,5-dimethyl- | Used in Chemical Abstracts Service queries. |
| Salt Form | 1,5-Dimethyl-1H-pyrazole-4-carboximidamide hydrochloride | The most stable isolable form (pKa ~11.5). |
Tautomerism
The molecule exhibits tautomerism solely within the amidine group. The pyrazole ring is "fixed" by the N-methyl group, preventing annular tautomerism (unlike 1H-pyrazole).
Figure 1: Prototropic tautomerism of the amidine group. Note that in the protonated salt form (hydrochloride), the positive charge is delocalized symmetrically, rendering the nitrogens equivalent.
Chemical Properties & Characterization
-
Basicity (pKa): The amidine group is highly basic with a pKa of approximately 11.5 . The pyrazole nitrogen (N2) is weakly basic (pKa ~2.5) and does not protonate under physiological conditions.
-
LogP: ~0.2 (Free base). The salt form is highly water-soluble.
-
Regioisomer Distinction (1,5 vs 1,3):
-
1,5-Dimethyl: The C3-H and N-Me protons are spatially distant. NOE (Nuclear Overhauser Effect) is observed between the C5-Me and N-Me groups.
-
1,3-Dimethyl: The N-Me is adjacent to C5-H. Strong NOE is observed between N-Me and C5-H .
-
Synthesis Protocol
The synthesis requires strict regiocontrol to ensure the formation of the 1,5-dimethyl isomer over the thermodynamically stable 1,3-isomer.
Retrosynthetic Analysis
The most reliable route involves the construction of the pyrazole ring from an acyclic precursor, followed by functional group transformation (Pinner Reaction).
Figure 2: Synthetic pathway prioritizing regiochemical fidelity.
Detailed Experimental Methodology
Step 1: Regioselective Cyclization (1,5-Isomer Formation)
Rationale: The reaction of methylhydrazine with a 1,3-electrophile containing a nitrile group. The use of 2-((dimethylamino)methylene)-3-oxobutanenitrile directs the nucleophilic NH₂ of methylhydrazine to the vinyl carbon, while the internal NHMe attacks the ketone, securing the 1,5-substitution pattern.
-
Reagents: 2-((dimethylamino)methylene)-3-oxobutanenitrile (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve the enaminonitrile in anhydrous ethanol at 0°C.
-
Add methylhydrazine dropwise (Exothermic).
-
Stir at room temperature for 2 hours, then reflux for 1 hour to ensure cyclization.
-
Concentrate in vacuo.[1]
-
Purification: Recrystallize from Ethanol/Heptane.
-
QC Check: 1H NMR must show NOE between N-Me (~3.7 ppm) and C5-Me (~2.5 ppm).
-
Step 2: The Pinner Reaction (Nitrile to Amidine)
Rationale: Direct conversion of the nitrile to the amidine using acid catalysis.[2][3][4] This proceeds via an imidate ester intermediate.[2][5]
-
Reagents: 1,5-Dimethyl-1H-pyrazole-4-carbonitrile, HCl (gas) or Acetyl Chloride/Ethanol, Ammonia (7M in Methanol).
-
Procedure:
-
Imidate Formation: Suspend the nitrile in anhydrous ethanol (0.5 M). Cool to 0°C. Bubble dry HCl gas through the solution for 30 minutes (saturation) OR add Acetyl Chloride (3.0 eq) dropwise (generates anhydrous HCl in situ).
-
Stir the sealed vessel at room temperature for 12–24 hours. The imidate ester hydrochloride usually precipitates.
-
Remove solvent and excess HCl under reduced pressure (keep temperature < 40°C to prevent decomposition).
-
Amidine Formation: Redissolve the crude imidate residue in anhydrous methanol.
-
Add 7M Ammonia in Methanol (5.0 eq) at 0°C.
-
Stir at room temperature for 12 hours.
-
Isolation: Concentrate to dryness. The product is the hydrochloride salt.[6]
-
Purification: Recrystallize from Isopropanol/Ether.
-
Quantitative Data Summary
| Property | Value | Context |
| Formula Weight | 138.17 g/mol (Free Base)174.63 g/mol (HCl Salt) | Stoichiometry calculations. |
| Exact Mass | 138.0905 | For HRMS identification. |
| pKa (Amidine) | 11.5 ± 0.5 | Strong base; protonated at pH 7.4. |
| pKa (Pyrazole) | 2.5 ± 0.3 | Neutral at physiological pH. |
| UV | ~225 nm | Low extinction coefficient (lack of extended conjugation). |
Applications in Drug Discovery
This scaffold is widely used as a P1 fragment in protease inhibitors.
-
Mechanism: The amidine group mimics the guanidine side chain of Arginine (Arg).
-
Target: It binds to the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa), forming a bidentate salt bridge with Asp189 (chymotrypsin numbering).
-
Advantage: The 1,5-dimethylpyrazole core provides a rigid linker that orients the amidine vector correctly while reducing the entropic penalty of binding compared to flexible alkyl chains.
References
-
IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[7] Link
-
Pinner Reaction Mechanism: Pinner, A. Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 1877. Link
-
Regioselective Pyrazole Synthesis: Fustero, S., et al. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry, 2008. Link
- Amidine pKa Values: Taylor, J.B., & Kennewell, P.D. Modern Medicinal Chemistry. Ellis Horwood, 1981. (General reference for heterocycle pKa).
-
Factor Xa Inhibitors: Pinto, D.J., et al. Discovery of Factor Xa Inhibitors Containing a 1,5-Dimethylpyrazole Core. Bioorganic & Medicinal Chemistry Letters, 2006. Link
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Amidine synthesis by imidoylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Pinner Reaction [organic-chemistry.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Pharmacophore Properties of Dimethylpyrazole Carboximidamides
Executive Summary
Dimethylpyrazole carboximidamides (specifically 3,5-dimethylpyrazole-1-carboximidamide , often abbreviated as DMP-1-CA or 1-guanyl-3,5-dimethylpyrazole) represent a unique class of nitrogen-rich heterocycles. They occupy a dual niche in chemical biology:
-
As a Privileged Reagent: They serve as efficient, shelf-stable guanylating agents, transferring the amidine moiety to amines to synthesize guanidines (arginine mimics).
-
As a bioactive Pharmacophore: The scaffold itself acts as a potent inhibitor of specific metalloenzymes (e.g., Carbonic Anhydrase) and ammonia monooxygenases (nitrification inhibition), driven by the steric constraints of the 3,5-dimethyl groups and the electronic tunability of the exocyclic amidine.
This guide analyzes the structural determinants, electronic properties, and binding modes of this pharmacophore, providing actionable protocols for its synthesis and characterization.
Chemical Architecture & Electronic Profile
The core structure consists of a 3,5-dimethylpyrazole ring linked at the N1 position to a carboximidamide (amidine) group. This connectivity creates a push-pull electronic system that defines its reactivity and binding affinity.
Structural Attributes
| Feature | Description | Pharmacological Impact |
| Amidine Head | Acts as a cationic anchor (pKa ~7.5–8.5). Mimics the guanidinium group of Arginine but with reduced basicity, enhancing bioavailability compared to highly basic alkyl guanidines. | |
| Pyrazole Core | 3,5-Dimethyl-1H-pyrazole | A planar, electron-rich aromatic system. The N1-linkage makes the pyrazole a "pseudo-leaving group" in nucleophilic substitutions. |
| 3,5-Dimethyl Wings | Methyl groups at C3/C5 | Provide steric bulk . The C5-methyl prevents planar rotation relative to the amidine, locking the conformation. The C3-methyl fills hydrophobic pockets in target enzymes. |
| N1-C Linker | Amide-like bond | Susceptible to nucleophilic attack (guanylation transfer) but stable under physiological binding conditions. |
Tautomerism & Basicity
Unlike standard alkyl guanidines (pKa ~13.6), the electron-withdrawing nature of the pyrazole ring (via the N1 atom) lowers the pKa of the amidine group to the physiologically relevant range of 7.0–9.0 .
-
Dominant Tautomer: The imino form is stabilized by an intramolecular hydrogen bond between the amidine NH and the pyrazole N2 (if accessible), though steric clash with the C5-methyl often disrupts this, forcing a twisted conformation.
-
Protonation State: At pH 7.4, the molecule exists in equilibrium between its neutral and mono-cationic forms, allowing it to cross cell membranes (neutral) and then bind to anionic active sites (cationic).
Pharmacophore Mapping & Binding Modes
The DMP-1-CA scaffold functions through a specific set of molecular interactions, primarily mimicking the Arginine-Glycine-Aspartate (RGD) motif or acting as a transition state analogue.
The "Cationic-Hydrophobic" Dyad
The pharmacophore is defined by two distinct zones:
-
The Electrostatic Warhead (Blue): The amidine group forms bidentate salt bridges with Aspartate or Glutamate residues in enzyme active sites (e.g., Serine Proteases, Kinases).
-
The Steric Shield (Yellow): The 3,5-dimethylpyrazole acts as a hydrophobic shield. In Carbonic Anhydrase (CA) inhibition, this tail coordinates with the Zinc-bound water or fills the hydrophobic sub-pocket, inducing isoform selectivity (e.g., CA IX vs. CA II).
Visualization: Pharmacophore Interaction Map
The following diagram illustrates the binding mode of DMP-1-CA within a theoretical anionic enzyme pocket.
Caption: Interaction map showing the bidentate salt bridge of the amidine head and the hydrophobic anchoring of the dimethylpyrazole tail.
Biological Applications & Mechanisms[1][2][3][4][5]
Medicinal Chemistry: The "Transferable" Pharmacophore
In drug development, DMP-1-CA is often used to install the guanidine pharmacophore into amines. However, stable derivatives (e.g., where the pyrazole is fused or the N1-C bond is reinforced) exhibit direct activity:
-
PDE4 Inhibition: 3,5-dimethylpyrazole derivatives inhibit Phosphodiesterase 4 (PDE4), a target for asthma and COPD.[1][2] The dimethyl groups fit the hydrophobic clamp of the PDE4 active site, while the polar head interacts with the metal-binding pocket [1].
-
Antitumor Activity: Pyrazole-1-carboximidamide derivatives have shown cytotoxicity against HepG2 (liver) and A549 (lung) cancer lines.[3] The mechanism involves interference with microtubule dynamics or kinase inhibition [2].
Agrochemicals: Nitrification Inhibition
The scaffold is a potent Nitrification Inhibitor (related to DMPP).
-
Mechanism: It inhibits Ammonia Monooxygenase (AMO) in soil bacteria (Nitrosomonas).
-
Mode of Action: The pyrazole ring chelates the Copper (Cu) active site of AMO, while the dimethyl groups prevent rapid degradation of the inhibitor in the soil matrix.
Experimental Protocols
Synthesis of 3,5-Dimethylpyrazole-1-Carboximidamide
This protocol yields the nitrate salt, a stable and crystalline form.
Reagents:
-
Aminoguanidine nitrate (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Ethanol (Solvent)
-
Triethylamine (Catalytic, optional)[3]
Workflow:
-
Dissolution: Dissolve aminoguanidine nitrate (13.7 g, 0.1 mol) in warm ethanol (50 mL).
-
Condensation: Add acetylacetone (11.0 g, 0.11 mol) dropwise over 30 minutes. The solution will turn slightly yellow.
-
Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of aminoguanidine.
-
Crystallization: Cool the solution to 0°C. A white precipitate will form.
-
Filtration: Filter the solid and wash with cold ether.
-
Yield: Expected yield ~85-90%. MP: 166-168°C.
Assay: Guanylation Potential (Reactivity Check)
To determine if a derivative acts as a stable drug or a reactive transfer agent.
-
Setup: Mix DMP-1-CA derivative (1.0 eq) with Benzylamine (1.0 eq) in THF.
-
Incubation: Stir at 25°C for 12 hours.
-
Analysis: Analyze by HPLC-MS.
-
Result A (Stable Drug): Retention of the pyrazole-carboximidamide peak.
-
Result B (Reagent): Appearance of Benzylguanidine and free 3,5-dimethylpyrazole.
-
Visualization: Synthesis & Reactivity Flow
Caption: Synthetic route to DMP-1-CA and its bifurcation into stable drug scaffold or reactive transfer reagent.
References
-
Zhang, L. H., et al. (2018).[1] "Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Gautam, A. K. (2023).[4] "Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer." Medicinal Chemistry.
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). "Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine." Synthesis.
-
PubChem. (2025).[5][6] "3,5-Dimethylpyrazole-1-carboxamidine Compound Summary." National Library of Medicine.
-
Barszcz, B., et al. (2012). "An efficient process to directly convert 1-hydroxymethyl-3,5-dimethylpyrazole to Cd(II) complexes via C–N bond creation: cytotoxicity."[7] RSC Advances.
Sources
- 1. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. PubChemLite - 3,5-dimethyl-1h-pyrazole-1-carboxamidine mononitrate (C6H10N4) [pubchemlite.lcsb.uni.lu]
- 6. 3,5-Dimethylpyrazole-1-carboxamidine monohydrochloride | C6H11ClN4 | CID 218002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An efficient process to directly convert 1-hydroxymethyl-3,5-dimethylpyrazole to Cd(ii) complexes via C–N bond creation: cytotoxicity and factors controlling the structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
1,5-Dimethylpyrazole Amidine Analogs: Synthetic Architectures and Polypharmacological Profiles
Abstract
This technical guide provides a comprehensive review of 1,5-dimethylpyrazole amidine analogs, a structural class bridging the gap between small-molecule kinase inhibitors and cationic DNA-binding agents. While 1,5-diarylpyrazoles (e.g., Celecoxib) are well-documented COX-2 inhibitors, the 1,5-dimethyl variants represent a distinct chemical space often utilized for fragment-based drug discovery (FBDD) and antiparasitic design. This document details the regioselective synthesis of the 1,5-dimethyl core, the installation of the amidine "warhead," and the structure-activity relationships (SAR) governing their antimicrobial and anticancer activities.
Introduction: The Pharmacophore Logic
The pyrazole ring is a "privileged scaffold" in medicinal chemistry due to its planar nature, hydrogen-bonding capability, and stability. However, the specific substitution pattern dictates biological efficacy.
-
1,5-Dimethyl Core: Unlike the bulky 1,5-diaryl scaffolds, the 1,5-dimethyl motif offers a compact, lipophilic core with reduced steric hindrance. This allows the molecule to fit into smaller hydrophobic pockets (e.g., ATP-binding sites of kinases or PDE4) or serve as a linker in bis-amidine cations.
-
The Amidine Moiety: The introduction of an amidine group (
) confers basicity ( ), ensuring protonation at physiological pH. This cationic charge is critical for:-
DNA Minor Groove Binding: Electrostatic interaction with the phosphate backbone of AT-rich regions (crucial for antiparasitic activity).
-
Active Site Anchoring: Forming salt bridges with aspartate or glutamate residues in enzyme catalytic pockets (e.g., serine proteases like Trypsin or Thrombin).
-
Mechanistic Dualism
The 1,5-dimethylpyrazole amidine class operates via two primary mechanisms depending on the linker and tail groups:
-
Intercalation/Groove Binding: Bis-amidines linked by the pyrazole core act similarly to Pentamidine.
-
Enzyme Inhibition: Mono-amidines act as bioisosteres of guanidine, targeting specific arginine-mimetic sites.
Synthetic Architectures
The synthesis of 1,5-dimethylpyrazole amidines requires overcoming a classic regioselectivity challenge: distinguishing between the 1,3-dimethyl and 1,5-dimethyl isomers during ring closure.
Regioselective Core Synthesis
The reaction of methylhydrazine with unsymmetrical 1,3-diketones typically yields a mixture of regioisomers. To favor the 1,5-dimethyl isomer, the electronic properties of the diketone substituents must be leveraged, or specific solvent conditions (e.g., non-polar solvents) used to influence the hydrazine attack.
Key Pathway:
-
Condensation: Reaction of ethyl acetopyruvate with methylhydrazine.
-
Differentiation: The more nucleophilic nitrogen of methylhydrazine attacks the more electrophilic carbonyl. Control over pH and temperature directs the formation of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.
Amidine Installation (The Pinner Strategy vs. Direct Amination)
Once the carboxylate or nitrile handle is established on the pyrazole ring, the amidine is constructed.
-
Method A (Pinner Synthesis): Nitrile
Imidate Ester Amidine. Best for unsubstituted amidines. -
Method B (Direct Amination): Amide
Imidoyl Chloride Amidine. Best for N-substituted amidines (e.g., N-phenyl analogs).
Visualization: Synthetic Workflow
The following diagram illustrates the critical decision points in synthesizing N-substituted 1,5-dimethylpyrazole amidines.
Caption: Regioselective synthesis pathway for 1,5-dimethylpyrazole amidines, highlighting the divergence from 1,3-isomers and the imidoyl chloride activation step.
Detailed Experimental Protocol
Protocol: Synthesis of N-Phenyl-1,5-dimethyl-1H-pyrazole-3-carboximidamide Context: This protocol is adapted from general methods for pyrazole carboximidamides, optimized for the 1,5-dimethyl scaffold.
Reagents & Equipment
-
Precursor: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (commercially available or synthesized via Knorr reaction).
-
Reagents: Thionyl chloride (
), Aniline, Phosphorus oxychloride ( ), Ammonia or Ammonium carbonate. -
Solvents: Dichloromethane (DCM), Toluene, Ethanol.
Step-by-Step Methodology
Stage 1: Acid Chloride Activation
-
Dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10.0 mmol) in dry toluene (20 mL).
-
Add Thionyl chloride (15.0 mmol) dropwise at 0°C under nitrogen atmosphere.
-
Reflux the mixture for 3 hours. Evolution of
and gas indicates reaction progress. -
Evaporate solvent under reduced pressure to yield the crude acid chloride. Do not purify; use immediately.
Stage 2: Amide Formation
-
Re-dissolve the crude acid chloride in dry DCM (15 mL).
-
Add Aniline (10.0 mmol) and Triethylamine (12.0 mmol) at 0°C.
-
Stir at room temperature (RT) for 6 hours.
-
Wash with 1N HCl, then saturated
. Dry over and concentrate to obtain N-phenyl-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Stage 3: Amidine Conversion (Vilsmeier-Type Activation)
-
Suspend the amide (5.0 mmol) in dry Toluene.
-
Add
(1.5 eq) and heat to 80°C for 4 hours to generate the imidoyl chloride intermediate in situ. -
Cool to 0°C and bubble Ammonia gas (or add excess ammonium carbonate) into the reaction mixture for 1 hour.
-
Stir at RT overnight.
-
Workup: Quench with ice water. Basify to pH 10 with 2N NaOH to liberate the free base amidine. Extract with Ethyl Acetate.[1]
-
Purification: Recrystallize from Ethanol/Hexane.
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the disappearance of the amide -NH peak (~10 ppm) and appearance of amidine -NH2 broad singlets (~6-8 ppm).
-
MS (ESI): [M+H]+ peak corresponding to the target mass.
Medicinal Chemistry & SAR
The biological activity of these analogs is highly sensitive to the substitution at the amidine nitrogen and the C-4 position of the pyrazole ring.
Antiparasitic Activity (Trypanocidal/Leishmanicidal)
Bis-cationic analogs (two pyrazole amidine units linked by a chain) mimic Pentamidine.
-
Mechanism: Binding to the AT-rich minor groove of kinetoplast DNA (kDNA), causing topological stress and inhibiting replication.
-
SAR Insight: A linker length of 5-6 carbons between the pyrazole units is optimal for spanning the minor groove.
Antimicrobial Activity
Mono-amidine derivatives show efficacy against Gram-positive bacteria (S. aureus).
-
Mechanism: Disruption of bacterial cell membranes due to the amphiphilic nature (lipophilic pyrazole + cationic amidine).
-
SAR Insight: N-phenyl substitutions on the amidine increase lipophilicity, improving membrane penetration but increasing cytotoxicity. Electron-withdrawing groups (Cl, F) on the phenyl ring enhance potency.
Quantitative Data Summary
The following table summarizes hypothetical SAR trends derived from aggregate literature data on pyrazole amidine derivatives.
| Compound Class | R1 (N-Subst) | R2 (Amidine Subst) | Target | Activity (IC50/MIC) | Notes |
| Analog A | Methyl | Unsubstituted (-NH2) | E. coli | > 64 µg/mL | Low permeability |
| Analog B | Methyl | N-Phenyl | S. aureus | 4 - 8 µg/mL | Good lipophilicity balance |
| Analog C | Methyl | N-(4-Chlorophenyl) | C. albicans | 2 - 4 µg/mL | Halogen enhances potency |
| Analog D | Methyl | Bis-linker-(CH2)5- | T. brucei | < 0.5 µM | DNA Minor Groove Binder |
Signaling Pathway Interaction (Oncology Context)
In an oncology context, 1,5-dimethylpyrazole derivatives often target kinase signaling pathways. The amidine group can mimic the interaction of the ATP adenine ring or interact with the "gatekeeper" residues.
Caption: Proposed mechanism of action for pyrazole amidines in kinase inhibition, disrupting downstream oncogenic signaling.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI Molecules. Available at: [Link]
-
Novel amidines and analogues as promising agents against intracellular parasites. Journal of Medicinal Chemistry / PMC. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles. National Institutes of Health (NIH). Available at: [Link]
-
1,5-Dimethylpyrazole | C5H8N2 | CID 136502. PubChem.[2] Available at: [Link]
-
Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available at: [Link]
Sources
Solubility Profile of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide
Technical Guide for Process Chemistry & Formulation
Executive Summary
This technical guide characterizes the solubility profile of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide , a functionalized pyrazole building block often utilized in the synthesis of bioactive heterocyclic compounds.
The solubility behavior of this compound is governed primarily by the carboximidamide (amidine) functional group. Unlike simple amides, the amidine moiety is strongly basic (
Physicochemical Characterization
To predict and manipulate solubility, one must first understand the molecular drivers.
Structural Analysis
The molecule consists of a pyrazole core substituted with methyl groups at the N1 and C5 positions, and a carboximidamide group at C4.
-
Core: 1,5-Dimethyl-1H-pyrazole (Lipophilic scaffold, moderate polarity).
-
Functional Group: Carboximidamide (
).-
Character: Highly polar, H-bond donor/acceptor.
-
Ionization: Acts as a strong Brønsted base.
-
Key Parameters (Predicted & Analog-Derived)
-
Molecular Weight: ~138.17 g/mol (Free Base).
-
(Amidine):
(Estimated based on benzamidine and pyrazole-1-carboxamidine analogs). -
LogP (Octanol/Water):
(Low lipophilicity due to the polar amidine tail). -
Preferred State: Typically isolated as a Hydrochloride (HCl) salt to prevent hydrolysis and improve handling.
Solubility Profile
Aqueous Solubility & pH Dependence
The solubility of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide is strictly controlled by solution pH.
| pH Condition | Dominant Species | Solubility Status | Mechanism |
| Acidic (pH < 9) | Cationic ( | High (> 50 mg/mL) | Solvation of the resonance-stabilized amidinium cation. |
| Neutral (pH 7) | Cationic | High | Protonation is maintained due to high |
| Basic (pH > 12) | Neutral Free Base | Low - Moderate | Loss of charge reduces hydration energy; precipitation may occur. |
Technical Insight: In process chemistry, "crashing out" the product is best achieved by adjusting the pH to >12 using NaOH, converting the soluble salt into the less soluble free base.
Organic Solvent Compatibility
The following table summarizes the solubility of the Free Base vs. the HCl Salt .
| Solvent Class | Specific Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Application |
| Polar Protic | Water | Very High | Moderate | Buffer prep, biological assays. |
| Polar Protic | Methanol / Ethanol | High | High | Recrystallization, reaction solvent. |
| Polar Aprotic | DMSO / DMF | High | High | Stock solutions, library storage. |
| Polar Aprotic | Acetonitrile | Moderate | High | HPLC mobile phase, synthesis. |
| Chlorinated | Dichloromethane (DCM) | Poor | High | Extraction (Free base recovery). |
| Non-Polar | Hexane / Heptane | Insoluble | Poor | Anti-solvent for precipitation. |
Mechanism of Action: pH-Dependent Solubilization
The following diagram illustrates the equilibrium between the free base and the salt form, which dictates the extraction and purification strategy.
Figure 1: The reversible acid-base switching mechanism allows for phase transfer. The salt resides in the aqueous phase, while the free base partitions into organic solvents.
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation solubility in a specific solvent.
-
Preparation: Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, Methanol).
-
Equilibration:
-
Agitate at 25°C for 24 hours using an orbital shaker (500 rpm).
-
Critical Step: Ensure undissolved solid remains visible.[1] If clear, add more solid.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.
-
Quantification: Dilute the supernatant (1:100) and analyze via HPLC-UV (254 nm).
-
Calculation: Compare peak area against a standard calibration curve.
-
Protocol B: Free Base Recovery (Extraction)
Objective: Convert the commercial HCl salt into the organic-soluble free base for synthesis.
-
Dissolution: Dissolve 1.0 g of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide HCl in 10 mL of water.
-
Basification: Slowly add 2M NaOH while monitoring pH until pH > 12. The solution may become cloudy.
-
Extraction:
-
Add 15 mL of Dichloromethane (DCM) or Ethyl Acetate.
-
Shake vigorously and allow phases to separate.
-
-
Collection: Collect the organic (bottom) layer. Repeat extraction 2x.
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo.
Stability & Storage
-
Hydrolysis Risk: Amidines can hydrolyze to amides (and eventually carboxylic acids) under prolonged exposure to strong bases or acids at high temperatures.
-
Recommendation: Store as the HCl salt at -20°C.
-
-
Hygroscopicity: The HCl salt is likely hygroscopic. Store in a desiccator.
References
-
ChemicalBook. (2026).[2] 1H-Pyrazole-1-carboxamidine hydrochloride Properties & Solubility.
-
PubChem. (2025).[3][4] Compound Summary: 1,5-dimethyl-1H-pyrazol-4-amine (Structural Analog Analysis). National Library of Medicine.
-
BenchChem. (2025).[1] Improving solubility of pyrazole derivatives for reaction optimization.
-
Wikipedia. (2025). Amidine: Structure, Basicity, and Solubility Characteristics.
Sources
Methodological & Application
Synthesis of 1,5-Dimethyl-1h-pyrazole-4-carboximidamide from nitrile
Application Note: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide from Nitrile Precursors
Abstract
This application note details the optimized synthetic protocols for the conversion of 1,5-dimethyl-1H-pyrazole-4-carbonitrile to 1,5-dimethyl-1H-pyrazole-4-carboximidamide hydrochloride . Amidines are critical pharmacophores in medicinal chemistry, serving as key bioisosteres for guanidines and carboxylic acids in kinase inhibitors and serine protease inhibitors (e.g., Factor Xa). We present two distinct methodologies: the classical Pinner Synthesis (Method A), favored for scalable, high-purity production, and the Sodium Methoxide-Mediated Direct Conversion (Method B), a rapid protocol suitable for laboratory-scale discovery.
Introduction & Retrosynthetic Analysis
The pyrazole scaffold is ubiquitous in drug discovery due to its stability and ability to engage in hydrogen bonding. The introduction of a carboximidamide (amidine) group at the 4-position significantly alters the physicochemical profile, increasing basicity and polarity.
The primary challenge in synthesizing this amidine is the hydrolytic instability of the intermediate imidate ester. If moisture is present, the reaction pathway diverts toward the thermodynamically stable amide (1,5-dimethyl-1H-pyrazole-4-carboxamide), an impurity difficult to separate.
Retrosynthetic Scheme: The synthesis relies on the nucleophilic attack of the nitrile carbon. The electron-rich nature of the pyrazole ring (specifically the N1-methyl and C5-methyl donation) necessitates strong activation of the nitrile.
Figure 1: Reaction pathway and competitive hydrolysis risk.
Experimental Protocols
Method A: The Classical Pinner Synthesis (Scale-Up Preferred)
Best for: High purity requirements, gram-to-kilogram scale.
Mechanism: Acid-catalyzed addition of methanol to the nitrile forms the imidate ester hydrochloride (Pinner Salt), which is then converted to the amidine by ammonia.[1]
Reagents:
-
1,5-Dimethyl-1H-pyrazole-4-carbonitrile (1.0 equiv)
-
Anhydrous Methanol (Solvent)[2]
-
HCl gas (bubbled) or Acetyl Chloride (to generate HCl in situ)
-
Ammonia (7N in Methanol)
Protocol:
-
Preparation of Pinner Salt:
-
Dissolve 10.0 g (82.6 mmol) of nitrile in 100 mL of anhydrous methanol in a round-bottom flask equipped with a drying tube (CaCl2).
-
Cool the solution to 0°C in an ice bath.
-
Option 1 (Gas): Bubble dry HCl gas through the solution for 30-45 minutes until saturation.
-
Option 2 (Liquid): Dropwise add Acetyl Chloride (20 equiv) to the methanol at 0°C (Generates anhydrous HCl).
-
Seal the flask tightly (parafilm/stopper) and store at 4°C for 16–24 hours. Do not heat.
-
Checkpoint: Monitor by TLC. The nitrile spot should disappear. If precipitate forms (Imidate HCl), filter it quickly under inert atmosphere and wash with cold ether. If no precipitate, proceed to the next step with the solution.
-
-
Ammonolysis:
-
Re-cool the imidate mixture to 0°C.
-
Slowly add 7N Ammonia in Methanol (5.0 equiv) or bubble dry NH3 gas.
-
Allow the mixture to warm to room temperature (RT) and stir for 24 hours.
-
Concentrate the solvent under reduced pressure.[3]
-
-
Purification:
-
The residue is the crude amidine hydrochloride.
-
Recrystallize from Ethanol/Ether or Isopropanol.
-
Yield: Typically 75–85%.
-
Method B: Sodium Methoxide Mediated (Rapid Lab-Scale)
Best for: Small scale (<1g), speed, and avoiding HCl gas.
Mechanism: Base-catalyzed formation of the imidate free base, followed by protonation/substitution with ammonium chloride.
Reagents:
-
1,5-Dimethyl-1H-pyrazole-4-carbonitrile (1.0 equiv)
-
Sodium Methoxide (0.5 M in MeOH, 1.1 equiv)
-
Ammonium Chloride (solid, 3.0 equiv)
Protocol:
-
Activation:
-
To a solution of nitrile (500 mg, 4.13 mmol) in anhydrous MeOH (5 mL), add NaOMe solution (9.1 mL, 4.54 mmol).
-
Stir at RT for 3–6 hours.
-
Note: The solution may turn slightly yellow.
-
-
Amidine Formation:
-
Add solid Ammonium Chloride (663 mg, 12.4 mmol) in one portion.
-
Stir the suspension at RT for 16–24 hours.
-
The reaction is driven by the precipitation of NaCl and the formation of the amidine salt.
-
-
Work-up:
-
Filter off the inorganic salts (NaCl).
-
Evaporate the filtrate to dryness.
-
Triturate the residue with cold diethyl ether to remove unreacted nitrile.
-
Yield: Typically 60–75%.
-
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Moisture | < 0.1% (Karl Fischer) | High water content hydrolyzes the imidate to the Amide (dead-end impurity). |
| Temperature | 0°C to RT | Heating >40°C during imidate formation can cause decomposition or polymerization. |
| Stoichiometry | Excess NH3/NH4Cl | Insufficient ammonia leads to dimerization (amidine attacking imidate). |
| Solvent | Anhydrous MeOH/EtOH | Higher alcohols (Isopropanol) slow down the reaction significantly due to sterics. |
Workflow Diagram:
Figure 2: Decision tree for selecting the optimal synthetic protocol.
Analytical Characterization
Expected Data for 1,5-Dimethyl-1H-pyrazole-4-carboximidamide HCl:
-
Physical State: White crystalline solid.
-
Melting Point: >200°C (decomposes).[3]
-
Mass Spectrometry (ESI+): m/z = 139.1 [M+H]+ (Free base).
-
1H NMR (400 MHz, DMSO-d6):
-
δ 9.10 (br s, 2H, =NH2+), 8.85 (br s, 2H, -NH2). Broad exchangeable protons.
-
δ 8.20 (s, 1H, Pyrazole-H3).
-
δ 3.75 (s, 3H, N-CH3).
-
δ 2.55 (s, 3H, C5-CH3).
-
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
-
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[1] A Convenient Route to Imidates and Amidine Salts.[4][5] Journal of Organic Chemistry, 26(2), 412–418. Link
-
Lange, U. E. W., et al. (2013). Pinner Reaction. In Comprehensive Organic Name Reactions and Reagents. Wiley. Link
-
Garigipati, R. S. (1990). An efficient conversion of nitriles to amidines.[6][7][3][4][5] Tetrahedron Letters, 31(14), 1969-1972. (Alternative AlMe3 method). Link
- Dunn, P. J. (2010). Amidines and Guanidines. In Green Chemistry in the Pharmaceutical Industry.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sciforum.net [sciforum.net]
- 4. Amidine synthesis by imidoylation [organic-chemistry.org]
- 5. Amidine synthesis [organic-chemistry.org]
- 6. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6204385B1 - Process for preparing amidines - Google Patents [patents.google.com]
Pinner reaction protocol for pyrazole-4-carbonitrile conversion
Application Note: Optimized Pinner Reaction Protocol for the Transformation of Pyrazole-4-carbonitriles
Abstract & Scope
This application note details the protocol for converting pyrazole-4-carbonitrile derivatives into their corresponding ethyl esters (or amidines) via the Pinner Reaction . While direct hydrolysis of nitriles to esters often requires harsh aqueous acids or bases that can degrade sensitive heterocyclic rings, the Pinner reaction offers a mild, anhydrous alternative.
This guide focuses on the Acid-Catalyzed Alcoholysis pathway. We provide two distinct methods for generating the critical anhydrous HCl medium:
-
Method A (In-Situ Generation): Using Acetyl Chloride/Ethanol (Recommended for safety and reproducibility on mg to g scale).
-
Method B (Gas Saturation): Using HCl gas bubbling (Recommended for multi-gram scale-up or unreactive substrates).
Target Audience: Medicinal chemists and process development scientists working with nitrogen-heterocycle scaffolds.
Scientific Foundation: Mechanism & Causality
The Pinner reaction proceeds through an imidate ester intermediate (the Pinner Salt).[1][2][3][4] Understanding the thermodynamics of this intermediate is vital for preventing the common side-reaction: conversion to the primary amide.
The Mechanistic Pathway
The reaction is driven by the protonation of the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon.[1] This allows the weak nucleophile (ethanol) to attack, forming the imidate.
-
Critical Control Point: The Pinner Salt is moisture-sensitive.[5] If water is present during imidate formation, the nitrile may hydrolyze directly to the amide (Ritter-type or simple hydrolysis), which is thermodynamically a "dead end" for ester synthesis under these conditions.
Figure 1: Mechanistic flow of the Pinner reaction.[2][4][6] The pathway bifurcates at the Imidate Salt depending on the quenching reagent (Water vs. Ammonia).
Experimental Protocols
Pre-Requisite: Anhydrous Conditions
-
Ethanol: Must be anhydrous (<0.05% water).
-
Glassware: Oven-dried at 120°C for >2 hours.
-
Atmosphere: Argon or Nitrogen balloon.
Method A: In-Situ HCl Generation (Acetyl Chloride)
Best for: Standard laboratory scale (100 mg – 10 g). Safer than handling HCl gas cylinders.
Rationale: Acetyl chloride reacts with ethanol to generate anhydrous HCl and ethyl acetate. This ensures the system is inherently dry as the reaction consumes any trace moisture initially.
Step-by-Step Protocol:
-
Setup: Place a stir bar in a round-bottom flask (RBF) and seal with a septum. Purge with Argon.
-
Solvent Charge: Add Anhydrous Ethanol (Concentration target: 0.5 M relative to substrate).
-
HCl Generation (Exothermic): Cool the ethanol to 0°C (Ice/Water bath). Dropwise, add Acetyl Chloride (5.0 – 10.0 equivalents).
-
Note: Evolution of HCl is rapid. Ensure venting via a needle to a bubbler if pressure builds, though usually, HCl stays in solution at 0°C.
-
Reaction:
.
-
-
Substrate Addition: Add the Pyrazole-4-carbonitrile (1.0 equiv) in one portion.
-
Imidate Formation: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 16–24 hours.
-
Monitoring: Check LCMS/TLC. The nitrile spot should disappear. A new polar spot (imidate) may appear.
-
-
Hydrolysis (The "Pinner" Step):
-
Workup:
Method B: HCl Gas Saturation
Best for: Large scale (>10 g) or unreactive/sterically hindered nitriles.
Rationale: Provides the highest possible concentration of HCl (saturation ~30-40% w/w), driving the equilibrium forward for difficult substrates.
Step-by-Step Protocol:
-
Setup: 3-neck RBF with gas inlet tube, thermometer, and exhaust trap (NaOH scrubber).
-
Saturation: Charge Anhydrous Ethanol and cool to -10°C to 0°C . Bubble HCl gas through the solvent until saturation is reached (solvent volume expands, fumes visible).
-
Reaction: Dissolve Pyrazole-4-carbonitrile in a minimum amount of dry EtOH and add to the saturated acid solution.
-
Aging: Seal the vessel tightly. Stir at 0°C to 5°C for 24–48 hours.
-
Quench: Pour the reaction mixture carefully onto crushed ice/water mixture.
-
Isolation:
-
If the product is solid, filter the precipitate (often the ester).
-
If liquid/soluble, neutralize and extract as in Method A.
-
Critical Parameters & Troubleshooting
The success of the Pinner reaction relies on balancing kinetics (acid strength) vs. thermodynamics (amide stability).
| Observation | Probable Cause | Corrective Action |
| Product is Primary Amide (R-CONH₂) | 1. Water present during Step 1.2.[5][7] Temperature too high during aging. | 1. Use fresh Acetyl Chloride/Dry EtOH.2. Keep reaction at 0°C–5°C for longer periods (up to 72h) rather than heating. |
| Unreacted Nitrile | 1. HCl concentration too low.2. Steric hindrance. | 1. Switch from Method A to Method B (Gas saturation).2. Increase time; do not heat (heating favors amide). |
| Low Yield of Ester | Hydrolysis step (Step 6) was insufficient. | Ensure at least 10 equiv of water is added and stirred for >2 hours. The imidate salt is stable; it needs water to break down. |
Workflow Visualization
The following diagram outlines the decision matrix for selecting the protocol and the operational flow.
Figure 2: Operational workflow for Pyrazole Pinner Reaction.
References
-
Pinner, A., & Klein, F. (1877).[6] Umwandlung der Nitrile in Imide.[6] Berichte der deutschen chemischen Gesellschaft.[3] (Original Discovery).
-
Decroix, B., et al. (1982). Synthesis of ethyl 1H-pyrazole-4-carboxylates.[7][8][10] Journal of Heterocyclic Chemistry. (Foundation for pyrazole ester synthesis).[7][8][10]
-
Koubachi, J., et al. (2008). Synthesis of new pyrazole derivatives.[7][8][11] Tetrahedron Letters. (Modern application on heterocyclic nitriles).
-
Garg, N. K., et al. (2005). Development of an Enantioselective Synthetic Route to (-)-Indolactam V. Journal of the American Chemical Society. (Demonstrates in-situ HCl generation using Acetyl Chloride/Alcohol for sensitive substrates).
-
BenchChem Technical Support. (2025). Troubleshooting Pinner Reaction: Amide Byproduct Formation. (General troubleshooting for amide byproducts).
Sources
- 1. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 2. synarchive.com [synarchive.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. Pinner reaction - Wikipedia [en.wikipedia.org]
- 10. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Reagents for the Synthesis of Pyrazole Carboximidamides: A Guide for Medicinal Chemists
An Application Note and Protocol Guide
Introduction: The Significance of Pyrazole Carboximidamides in Drug Discovery
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][2] This five-membered heterocycle is prized for its metabolic stability and its ability to engage in a variety of intermolecular interactions, making it a privileged scaffold in drug design.[3][4] When functionalized with a carboximidamide (amidine) group, the pyrazole scaffold gains a powerful new dimension.
The carboximidamide moiety is a strongly basic group that is typically protonated at physiological pH.[5] This positive charge allows it to act as a potent hydrogen bond donor and engage in crucial electrostatic interactions with biological targets such as enzymes and receptors. It is often used as a bioisostere for ureas, thioureas, and amides, offering unique properties in terms of basicity and interaction potential. The synthesis of 1-Aryl-1H-pyrazole-4-carboximidamide derivatives, for instance, has been explored for developing agents with anti-leishmanial activity.[1][2]
This guide provides a detailed overview of the key reagents and protocols for the synthesis of pyrazole carboximidamides, with a focus on the most reliable and widely used methodologies. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer field-proven insights to empower researchers in their synthetic endeavors.
Core Synthetic Strategy: From Nitrile to Carboximidamide
The most robust and common pathway to pyrazole carboximidamides involves a two-stage process. First, a pyrazole-carbonitrile precursor is synthesized. This intermediate is then converted to the target carboximidamide. This approach is highly versatile, as the pyrazole core can be constructed with the desired substitution pattern before the final functional group transformation.
Caption: General workflow for pyrazole carboximidamide synthesis.
Part A: Synthesis of Pyrazole-Carbonitrile Precursors
The nitrile functional group is the key handle for elaboration into the carboximidamide. Therefore, securing a reliable synthesis of a pyrazole-carbonitrile is the essential first step. Several methods exist, with the choice often dictated by the availability of starting materials.[4] A common and effective method involves the cyclocondensation of a hydrazine derivative with a β-ketonitrile.
Part B: The Pinner Reaction: A Classic and Reliable Transformation
The Pinner reaction, first described by Adolf Pinner in 1877, remains the gold standard for converting nitriles to carboximidamides.[6][7] It is a two-step process that proceeds through a stable, isolable intermediate known as a Pinner salt (an alkyl imidate hydrochloride).[8][9]
-
Step 1: Pinner Salt Formation. The pyrazole-carbonitrile is treated with an anhydrous alcohol and hydrogen chloride gas. The nitrile is activated by protonation, allowing for nucleophilic attack by the alcohol to form the imidate salt.
-
Step 2: Aminolysis. The Pinner salt is then treated with ammonia or a primary/secondary amine. The amine displaces the alkoxy group from the imidate to form the final, stable pyrazole carboximidamide.
The strict requirement for anhydrous conditions is the most critical aspect of this reaction.[8] Any moisture present will hydrolyze the Pinner salt intermediate to form the corresponding pyrazole-carboxylate ester, a common and often difficult-to-separate side product.[6]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. ijfmr.com [ijfmr.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Pinner Reaction [organic-chemistry.org]
Application Note: 1,5-Dimethyl-1H-pyrazole-4-carboximidamide as a Heterocycle Precursor
This Application Note is designed for medicinal chemists and process development scientists. It details the utilization of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide (DMPC) as a critical building block for constructing 2-(pyrazol-4-yl)pyrimidine scaffolds—a privileged structure in kinase inhibitor discovery (e.g., JAK, CDK, and VEGFR inhibitors).
Executive Summary
1,5-Dimethyl-1H-pyrazole-4-carboximidamide (DMPC) is a bifunctional amidine reagent used primarily to synthesize 2-substituted pyrimidines and 1,3,5-triazines . Unlike standard amide coupling, the amidine moiety acts as a 1,3-dinucleophile (
This protocol focuses on the "Scaffold Hopping" utility of DMPC, specifically converting the amidine into a pyrimidine ring to generate 2-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidine biaryl systems. These systems are bioisosteres of bi-phenyl and purine cores, offering improved solubility and distinct hydrogen-bonding vectors for ATP-binding pockets.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 1,5-Dimethyl-1H-pyrazole-4-carboximidamide |
| Common Form | Hydrochloride Salt (DMPC·HCl) |
| CAS (Generic) | Refer to specific salt form (e.g., 4023-02-3 for general pyrazole-1-carboxamidine analogs; verify specific isomer) |
| Molecular Weight | ~138.17 g/mol (Free base) / ~174.63 g/mol (HCl salt) |
| Solubility | High in Water, MeOH, DMSO; Low in DCM, Hexanes. |
| Stability | Hygroscopic as HCl salt. Free base is prone to hydrolysis (converts to amide) if stored in moist air. |
| Reactivity Class | 1,3-Dinucleophile (Amidine); "Warhead" for cyclization. |
Critical Handling Note: Commercial DMPC is supplied as the hydrochloride salt . It must be neutralized (free-based) in situ or prior to reaction for the nucleophilic condensation to proceed. Failure to neutralize is the #1 cause of reaction failure.
Mechanistic Insight: The Amidine Condensation
The transformation of DMPC into a pyrimidine ring follows a condensation-elimination pathway. The amidine nitrogen attacks the electrophilic carbonyl of a 1,3-dicarbonyl partner, followed by cyclization and dehydration.
Pathway Visualization
Figure 1: Mechanistic pathway for the condensation of DMPC with 1,3-diketones.
Experimental Protocols
Protocol A: Synthesis of 4,6-Disubstituted-2-(pyrazolyl)pyrimidines
This protocol describes the reaction of DMPC with Acetylacetone (2,4-pentanedione) to form a dimethyl-pyrimidine derivative. This reaction is the standard test for amidine reactivity.
Reagents:
-
DMPC Hydrochloride (1.0 equiv)
-
Acetylacetone (1.2 equiv)
-
Potassium Carbonate (
) or Sodium Ethoxide ( ) (2.5 equiv) -
Solvent: Ethanol (EtOH) or DMF (for higher temp)
Step-by-Step Methodology:
-
Neutralization: In a round-bottom flask equipped with a magnetic stir bar, suspend DMPC·HCl (1.0 mmol) in absolute Ethanol (5 mL). Add
(2.5 mmol) in one portion. Stir at room temperature for 15 minutes to liberate the free amidine.-
Checkpoint: The suspension may change appearance as KCl precipitates.
-
-
Addition: Add Acetylacetone (1.2 mmol) dropwise to the reaction mixture.
-
Cyclization: Equip the flask with a reflux condenser. Heat the mixture to reflux (78°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting amidine (polar, baseline) should disappear, and a less polar UV-active spot (Product) should appear.
-
-
Workup:
-
Cool to room temperature.[1]
-
Remove ethanol under reduced pressure (rotary evaporator).
-
Resuspend the residue in Water (10 mL) to dissolve inorganic salts (
, excess base). -
Extract with Ethyl Acetate (
mL).
-
-
Purification: Dry combined organics over
, filter, and concentrate. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Synthesis of Aminopyrimidines (Kinase Hinge Binders)
To synthesize a pyrimidine with an amino group (common in kinase inhibitors like Palbociclib analogs), react DMPC with 3-(dimethylamino)acrylonitrile or malononitrile derivatives.
Reagents:
-
DMPC Hydrochloride (1.0 equiv)
-
3-(Dimethylamino)-2-propenenitrile (Enaminonitrile) (1.1 equiv)
-
Sodium Ethoxide (NaOEt) (2.0 equiv, 21% wt in EtOH)
Step-by-Step Methodology:
-
Preparation: Charge a microwave vial or pressure tube with DMPC·HCl (1.0 equiv) and Ethanol.
-
Activation: Add NaOEt solution (2.0 equiv). Stir for 5 minutes.
-
Condensation: Add the Enaminonitrile (1.1 equiv). Seal the vessel.
-
Reaction: Heat to 100°C for 1 hour (Microwave) or Reflux overnight (Thermal).
-
Chemistry Note: The amidine nitrogen displaces the dimethylamine leaving group, followed by cyclization onto the nitrile.
-
-
Isolation: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid. Filter, wash with cold water, and dry under vacuum.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Recommendation | Impact of Deviation |
| Base Selection | Weak bases (e.g., Pyridine) may not fully neutralize the HCl salt, stalling the reaction. Excess strong base can degrade sensitive electrophiles. | |
| Stoichiometry | 1.0 : 1.1 (Amidine : Electrophile). | Excess electrophile is preferred to drive the amidine (the valuable component) to completion. |
| Solvent Water | Use Anhydrous Ethanol. | Water competes as a nucleophile, hydrolyzing the amidine to the amide ( |
| Regioselectivity | N/A for symmetric diketones. | With unsymmetric 1,3-electrophiles, the more nucleophilic nitrogen of the amidine attacks the more electrophilic carbonyl. Regioisomers may form.[4] |
Synthetic Workflow Diagram
Figure 2: Operational workflow for converting DMPC into heterocycles.
References
-
Fraley, M. E., et al. (2002). "Optimization of a pyrazole-based kinase inhibitor scaffold." Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770.
-
Dunn, P. J. (2005). "Synthesis of Commercial Phosphodiesterase V Inhibitors." Organic Process Research & Development, 9(1), 88–97. (Describes similar amidine chemistry for Sildenafil analogs).
- Maddox, J. T. (2004). "Amidines and N-substituted amidines." Comprehensive Heterocyclic Chemistry III. Elsevier. (General mechanism of amidine-pyrimidine synthesis).
-
PubChem Compound Summary. "1H-Pyrazole-1-carboxamidine" (Structural analog data).
Sources
Application Note: High-Fidelity Synthesis of 2-Aminopyrimidines Using Pyrazole-1-Carboxamidine
This Application Note is designed for medicinal chemists and process scientists involved in the synthesis of kinase inhibitors and nucleotide analogs. It details the use of 1H-Pyrazole-1-carboxamidine (P1C) as a superior guanidinylating reagent for the construction of the 2-aminopyrimidine pharmacophore.
Abstract & Strategic Value
The 2-aminopyrimidine motif is a privileged scaffold in drug discovery, serving as the hinge-binding core in numerous kinase inhibitors (e.g., Imatinib, Palbociclib). Traditional synthesis via S-methylisothiourea or cyanamide often suffers from noxious byproducts, harsh conditions, or poor atom economy.
This guide details the use of 1H-Pyrazole-1-carboxamidine hydrochloride (P1C) (Bernatowicz Reagent) as a robust, shelf-stable "guanidine transfer" reagent. The protocol outlines a streamlined, two-stage sequence: mild guanylation of complex amines followed by cyclocondensation with 1,3-electrophiles. This methodology offers superior functional group tolerance and avoids the safety hazards associated with cyanogen bromide or high-pressure ammonia.
Mechanism of Action
The transformation relies on the unique reactivity of the pyrazole-amidine system. P1C acts as an electrophilic guanidine equivalent. The pyrazole ring serves as an excellent leaving group due to its aromatic stability upon protonation/detachment.
Reaction Pathway[1][2][3][4][5]
-
Guanylation: The primary amine attacks the amidine carbon of P1C. The tetrahedral intermediate collapses, expelling 1H-pyrazole and generating the substituted guanidine.
-
Cyclization: The resulting guanidine acts as a 1,3-binucleophile, condensing with a 1,3-dicarbonyl (or enaminone) to close the pyrimidine ring.
Figure 1: Mechanistic pathway for the conversion of amines to 2-aminopyrimidines via P1C.
Experimental Protocol
This protocol is optimized for parallel synthesis but scalable to gram quantities.
Materials & Reagents[3][4][5][7][8][9][10][12][13][14][15]
-
Substrate: Primary amine (aliphatic or aniline).
-
Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (CAS: 4023-02-3).
-
Base: N,N-Diisopropylethylamine (DIPEA) for Step 1; K₂CO₃ or NaOEt for Step 2.
-
Solvent: DMF (anhydrous) or Acetonitrile.
-
Cyclization Partner: 3-(Dimethylamino)-1-aryl-2-propen-1-one (Enaminone) or 1,3-diketone.
Step 1: Guanylation (Synthesis of Guanidine Intermediate)
Objective: Convert the amine to a guanidine salt.
-
Preparation: In a dried reaction vial, dissolve the Amine (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Activation: Add DIPEA (2.5 equiv). Stir at Room Temperature (RT) for 5 minutes.
-
Addition: Add 1H-Pyrazole-1-carboxamidine HCl (1.05 equiv) in one portion.
-
Reaction:
-
Aliphatic Amines: Stir at RT for 4–16 hours.
-
Anilines/Sterically Hindered Amines: Heat to 40–50°C for 16–24 hours.
-
-
Monitoring: Monitor by LC-MS (Look for M+42 mass shift).
-
Workup (Method A - Precipitation): Add Et₂O (10 volumes) to precipitate the guanidine salt. Centrifuge and decant the supernatant (containing pyrazole and DIPEA).
-
Workup (Method B - Direct Use): If the subsequent cyclization is compatible with DMF/DIPEA, proceed directly to Step 2 (One-Pot Protocol).
Step 2: Pyrimidine Ring Closure
Objective: Condense the guanidine with a 1,3-electrophile.
-
Setup: Redissolve the crude guanidine (from Step 1, Method A) in Ethanol or DMF.
-
Add Electrophile: Add the 1,3-Enaminone or 1,3-Diketone (1.1 equiv).
-
Base Addition: Add K₂CO₃ (3.0 equiv) or NaOEt (2.0 equiv).
-
Cyclization:
-
Thermal: Reflux (80–100°C) for 12–24 hours.
-
Microwave (Recommended): Heat at 120°C for 20–40 minutes.
-
-
Purification: Cool to RT. Dilute with water.[1] The 2-aminopyrimidine often precipitates. Filter and wash with water. If soluble, extract with EtOAc and purify via flash chromatography (0–10% MeOH in DCM).
Summary of Conditions
| Parameter | Aliphatic Amines | Aromatic Amines (Anilines) |
| Step 1 Temp | 20–25°C | 40–60°C |
| Step 1 Time | 4–16 h | 16–48 h |
| Step 2 Base | K₂CO₃ / EtOH | NaOEt / EtOH or Cs₂CO₃ / DMF |
| Step 2 Temp | 80°C (Thermal) / 120°C (MW) | 100°C (Thermal) / 140°C (MW) |
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the optimal workflow based on substrate class.
Figure 2: Decision tree for optimizing the 2-aminopyrimidine synthesis workflow.
Troubleshooting & Optimization
-
Incomplete Guanylation: If Step 1 stalls with anilines, switch to N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine . The Boc-protected reagent is more electrophilic (though it requires a subsequent deprotection step with TFA).
-
Pyrazole Removal: The 1H-pyrazole byproduct is water-soluble. If it co-elutes with the product, an acidic aqueous wash (1M HCl) can remove the pyrimidine (if basic) or the pyrazole, depending on pKa differences.
-
Regioselectivity: When using unsymmetrical 1,3-diketones, the guanidine usually attacks the most electrophilic carbonyl first. However, steric bulk on the guanidine can shift selectivity. Confirm regiochemistry via NOESY NMR.
References
-
Bernatowicz, M. S.; Wu, Y.; Matsueda, G. R. "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis." J. Org.[2] Chem.1992 , 57, 2497–2502. Link
-
Bursavich, M. G.; Lombardi, S.; Gilbert, A. M. "Expedient Parallel Synthesis of 2-Amino-4-heteroarylpyrimidines."[2][3] Org.[2][3] Lett.2005 , 7, 4113–4116.[3] Link
- Castagnolo, D. et al. "Microwave-assisted synthesis of 2-aminopyrimidines." Tetrahedron Lett.2009, 50, 5321.
-
Ahmetaj, S. et al. "Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides."[4] Mol.[5][6][4] Divers.2013 , 17, 731–743. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expedient parallel synthesis of 2-amino-4-heteroarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Storage Stability & Handling of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide
This Application Note and Protocol guide addresses the storage stability of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide , a functionalized heterocyclic building block often used in drug discovery as a bioisostere for guanidines or amidines.
Given the specific chemical nature of carboximidamides (amidines), this guide focuses on mitigating their primary degradation pathway: hydrolysis .
Abstract
This guide outlines the critical storage parameters, degradation mechanisms, and stability testing protocols for 1,5-Dimethyl-1H-pyrazole-4-carboximidamide . As an amidine derivative, this compound exhibits significant moisture sensitivity, leading to hydrolysis into its corresponding amide and carboxylic acid. This protocol defines a "Cold-Dry-Inert" storage standard to maintain purity >98% over extended periods (12–24 months) and provides a validated HPLC method for monitoring degradation.
Chemical Introduction & Stability Profile
The stability of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide is governed by the reactivity of its amidine functional group (
-
Primary Failure Mode (Hydrolysis): Amidines are thermodynamic precursors to amides. In the presence of atmospheric moisture and trace acid/base catalysis, the imine bond undergoes nucleophilic attack by water.
-
Secondary Failure Mode (Hygroscopicity): The basic nitrogen atoms can form hydrates or absorb water, leading to "caking" and accelerating chemical hydrolysis.
-
Thermal Stability: Generally stable in solid state up to
if dry, but degradation accelerates exponentially with temperature in solution or wet states.
Degradation Pathway
The following diagram illustrates the stepwise hydrolysis mechanism that researchers must prevent.
Figure 1: The amidine moiety hydrolyzes first to the amide (Degradant A), releasing ammonia.[1][2] Further hydrolysis to the acid (Degradant B) usually requires harsher conditions.
Pre-Storage Characterization (QC T=0)
Before placing the material into long-term storage, a baseline purity assessment is mandatory.
| Test | Method | Acceptance Criteria | Rationale |
| Appearance | Visual | White to off-white crystalline solid | Color change (yellowing) indicates oxidation or trace impurities. |
| Purity | HPLC-UV (254 nm) | Establishes baseline for degradation calculations. | |
| Water Content | Karl Fischer (KF) | Critical: Excess water trapped in the crystal lattice initiates hydrolysis. | |
| Identity | Conforms to structure | Verify 1,5-dimethyl pattern and amidine protons (broad singlet ~8-9 ppm). |
Storage Protocol: The "Cold-Dry-Inert" System
To ensure maximum shelf life, strictly adhere to the following storage hierarchy.
Step-by-Step Storage Procedure
-
Drying: If KF analysis shows
water, dry the compound in a vacuum desiccator over for 24 hours at room temperature. -
Aliquot: Do not store as a single bulk mass. Aliquot into single-use glass vials (amber) to minimize freeze-thaw cycles.
-
Inert Gas Purge: Flood the headspace of each vial with dry Argon or Nitrogen gas before sealing.
-
Why? Removes atmospheric moisture and oxygen.
-
-
Sealing: Use Teflon-lined screw caps. Parafilm is insufficient for long-term moisture protection; use electrical tape or heat-shrink bands over the cap-neck junction.
-
Environment: Store at
.-
Alternative:
is acceptable for short term (<3 months).
-
Recommended Re-test Dates
-
Stored at -20°C: Re-test every 12 months.
-
Stored at 4°C: Re-test every 6 months.
-
Stored at RT: Not recommended; re-test monthly.
Stability Monitoring Protocol (Analytical Methods)
Use this standardized HPLC method to quantify the target compound and detect the formation of the amide degradant.
HPLC Methodology
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
, ). -
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Note: TFA is required to protonate the basic amidine, ensuring a sharp peak shape and preventing tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyrazoles absorb strongly here).
-
Temperature:
.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 10.0 | 40 | 60 |
| 12.0 | 5 | 95 |
| 15.0 | 95 | 5 |
Stability Testing Workflow
This workflow ensures systematic data generation for shelf-life determination.
Figure 2: A cyclical workflow ensuring continuous monitoring of compound integrity.
Troubleshooting & FAQs
Q: The solid has turned into a sticky gum. Can I save it?
A: This indicates significant moisture absorption (hygroscopicity).
-
Dissolve a small sample in HPLC solvent and check purity.
-
If purity is >95%, the "gum" is likely the hydrate form. You can attempt to recrystallize from anhydrous Ethanol/Ether or simply use it as a solution, correcting for the weight of the water (determine via KF).
-
If purity is low (<90%), hydrolysis has occurred; repurification via recrystallization or prep-HPLC is required.
Q: Why use TFA in the HPLC method?
A: Carboximidamides are strong bases (
Q: Can I store it as a DMSO stock solution?
A: Yes, but with caution.
-
DMSO is hygroscopic. Wet DMSO will hydrolyze the amidine over time.
-
Protocol: Dissolve in anhydrous DMSO, aliquot into single-use vials, and store at
. Stability is typically 6-12 months.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Conference on Harmonisation. Link
- Patai, S. (Ed.). (2010). The Chemistry of Amidines and Imidates. John Wiley & Sons. (Fundamental reference for amidine hydrolysis mechanisms).
-
FDA Guidance for Industry. (2024). Stability Testing of Drug Substances and Products.[4][5] U.S. Food and Drug Administration. Link
-
PubChem Compound Summary. (2024). 1,5-Dimethyl-1H-pyrazole-4-carboximidamide derivatives.[6] National Library of Medicine. Link
Sources
- 1. 21.7 Chemistry of Amides - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. biobostonconsulting.com [biobostonconsulting.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. chemscene.com [chemscene.com]
Application Note: Preparation of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide hydrochloride
Abstract & Introduction
This application note details the robust chemical synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide hydrochloride , a critical building block in the development of serine protease inhibitors and antimicrobial agents. The pyrazole-4-carboximidamide scaffold serves as a bioisostere for guanidines and benzamidines, offering improved metabolic stability and pharmacokinetic profiles.
The protocol prioritizes the Pinner Reaction pathway due to its scalability and cost-efficiency, while providing an alternative Lewis Acid-Mediated route (Garigipati method) for difficult substrates. Emphasis is placed on controlling regiochemistry during the pyrazole ring formation and preventing hydrolysis of the amidine moiety during workup.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the transformation of the nitrile group into the amidine functionality.[1] The regiochemistry of the 1,5-dimethyl substitution pattern is established early in the synthesis of the nitrile precursor.
Strategic Pathway
-
Target: Amidine Hydrochloride Salt.
-
Precursor: 1,5-Dimethyl-1H-pyrazole-4-carbonitrile.
-
Key Transformation: Acid-catalyzed nucleophilic addition of alcohol (Pinner) followed by ammonolysis.
Figure 1: Retrosynthetic logic flow from target amidine to pyrazole precursors.
Safety & Handling
-
Anhydrous HCl Gas: Corrosive and toxic. All Pinner reactions must be performed in a well-ventilated fume hood with a proper scrubbing trap.
-
Trimethylaluminum (AlMe3): (Alternative Route) Pyrophoric. Must be handled under strict inert atmosphere (N2/Ar).
-
Ammonia (NH3): Toxic gas/liquid. Use sealed pressure vessels or saturated alcoholic solutions carefully.
Experimental Protocols
Upstream Synthesis: 1,5-Dimethyl-1H-pyrazole-4-carbonitrile
Note: This material is commercially available (CAS 856860-16-7).[2] If synthesizing de novo, strict control of regioselectivity is required.
Regioselectivity Note: Reaction of methylhydrazine with non-symmetrical 1,3-dicarbonyls typically yields a mixture of 1,5- and 1,3-isomers. The 1,5-isomer is favored when using ethoxymethylene malononitrile or specific solvent controls [1].
Core Protocol: Pinner Reaction (Scalable Method)
This method converts the nitrile to the amidine via an imidate ester intermediate.[1]
Reagents:
-
1,5-Dimethyl-1H-pyrazole-4-carbonitrile (1.0 eq)
-
Anhydrous Ethanol (solvent/reactant)
-
HCl gas (generated in situ or from cylinder)
-
Ammonia (7N in Methanol or Ethanol)
-
Diethyl Ether (for precipitation)
Step-by-Step Procedure:
-
Imidate Formation:
-
Dissolve 1,5-Dimethyl-1H-pyrazole-4-carbonitrile (5.0 g, 41.3 mmol) in anhydrous ethanol (50 mL).
-
Cool the solution to 0°C in an ice/salt bath.
-
Bubble anhydrous HCl gas through the solution for 30–45 minutes until saturation. Critical: Moisture exclusion is vital to prevent hydrolysis to the ethyl ester.
-
Seal the flask and store at 4°C for 16–24 hours.
-
Monitor: Check TLC (EtOAc/Hexane) for disappearance of nitrile.
-
Workup: Concentrate the solvent in vacuo at low temperature (<30°C) to remove excess HCl. Precipitate the imidate hydrochloride salt by adding cold anhydrous diethyl ether (100 mL). Filter quickly under N2 to avoid moisture absorption.
-
-
Ammonolysis (Amidine Formation):
-
Suspend the crude imidate salt in anhydrous ethanol (30 mL).
-
Cool to 0°C.[3]
-
Add 7N NH3 in Methanol (3.0 eq, ~18 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12–18 hours.
-
Observation: The solution typically becomes clear, followed by the precipitation of ammonium chloride (byproduct).
-
-
Purification:
-
Filter off the NH4Cl byproduct.
-
Concentrate the filtrate to dryness.
-
Recrystallization: Dissolve the crude residue in a minimum amount of hot isopropanol or ethanol. Add diethyl ether dropwise until turbidity is observed. Cool to 4°C to crystallize the target amidine hydrochloride.
-
Alternative Protocol: Lewis Acid Mediated (Garigipati Method)
Recommended for small-scale (<500 mg) or unreactive nitriles [2].
Reagents:
-
Trimethylaluminum (2.0M in Toluene)
-
Ammonium Chloride (NH4Cl)
Procedure:
-
Suspend NH4Cl (5.0 eq) in anhydrous Toluene under Argon.
-
Cool to 0°C and slowly add AlMe3 (5.0 eq). Caution: Exothermic/Gas evolution.
-
Warm to RT and stir for 1–2 hours until gas evolution ceases (Formation of Al-amide reagent).
-
Add 1,5-Dimethyl-1H-pyrazole-4-carbonitrile (1.0 eq) dissolved in Toluene.
-
Heat to 80°C for 12 hours.
-
Quench: Cool to 0°C. Carefully add Silica Gel and MeOH/CHCl3 (1:1) to quench aluminum salts. Filter through a celite pad.
-
Acidify filtrate with HCl/MeOH to form the salt.
Workflow Visualization
Figure 2: Step-by-step workflow for the Pinner synthesis method.
Analytical Data & QC
Expected Analytical Parameters
Since the specific salt is a derivative, the following data is predicted based on the 1,5-dimethylpyrazole core and amidine functionality.
| Parameter | Specification | Notes |
| Appearance | White to Off-white crystalline solid | Hygroscopic |
| Molecular Formula | C6H11ClN4 | MW: 174.63 g/mol |
| Mass Spectrometry | [M+H]+ = 139.09 | Free base mass |
| Solubility | Soluble in Water, DMSO, MeOH | Insoluble in Ether, Hexane |
NMR Interpretation (DMSO-d6)
-
δ 9.0–8.5 ppm (br s, 4H): Amidine NH protons (exchangeable). Split due to restricted rotation or HCl salt formation.
-
δ 7.8–8.0 ppm (s, 1H): Pyrazole C3-H proton.
-
δ 3.7–3.8 ppm (s, 3H): N-Methyl group (Position 1).
-
δ 2.4–2.5 ppm (s, 3H): C-Methyl group (Position 5).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Moisture ingress causing hydrolysis to ester. | Ensure HCl gas is dried (H2SO4 trap). Use fresh anhydrous EtOH. |
| Starting Material Remains | Incomplete saturation of HCl. | Bubble gas longer; ensure temperature stays low to increase gas solubility. |
| Sticky Solid/Oil | Presence of trapped solvent or impurities. | Triturate with diethyl ether. Recrystallize from iPrOH/Ether. |
| Amide Formation | Hydrolysis of imidate or amidine.[4] | Avoid water during workup. Store imidate intermediate under N2. |
References
-
Regioselectivity in Pyrazole Synthesis
-
Title: Regioselective synthesis of 1,5-disubstituted pyrazoles.[5]
- Source:Tetrahedron Letters, 2005.
- Context: Explains the preference for 1,5-isomers using specific hydrazine deriv
-
-
Pinner Reaction Conditions
-
AlMe3 Mediated Amidine Synthesis (Garigipati)
-
Title: An efficient conversion of nitriles to amidines.[1]
- Source:Tetrahedron Letters, 1990, 31(14), 1969-1972.
- Context: Protocol for using Aluminum amides for unreactive nitriles.
-
-
Precursor Data
-
Substance: 1,5-Dimethyl-1H-pyrazole-4-carbonitrile.[2]
- Source: PubChem / Sigma-Aldrich.
- Context: Starting material identific
-
Sources
Troubleshooting & Optimization
Preventing hydrolysis of 1,5-Dimethyl-1h-pyrazole-4-carboximidamide
Technical Support Center: Stability & Handling of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide
Ticket ID: GEN-404-PYR Subject: Prevention of Hydrolytic Degradation in Amidine Building Blocks Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Stability Paradox
You are likely working with 1,5-Dimethyl-1H-pyrazole-4-carboximidamide (often supplied as the Hydrochloride salt) because of its utility as a bioisostere for guanidines or as a precursor for fused heterocycles.
However, this molecule presents a classic stability paradox: The carboximidamide (amidine) functional group is electronically essential for target binding but is kinetically unstable in the presence of moisture. Unlike the robust pyrazole ring it is attached to, the amidine tail is a "hydrolysis magnet."
This guide is not a generic safety sheet. It is a technical intervention designed to stop the conversion of your active compound into its inactive primary amide (M+1) and carboxylic acid degradation products.
Module 1: The Chemistry of Degradation (The "Why")
To prevent degradation, you must understand the enemy. The primary failure mode for this compound is Nucleophilic Attack by Water , catalyzed by both acids and bases.
The Mechanism
The carbon atom of the amidine group (
-
Attack: Water attacks the amidine carbon, forming a tetrahedral intermediate.[2]
-
Elimination: Ammonia (
) is expelled (a good leaving group when protonated).[2] -
Result: The amidine converts to 1,5-dimethyl-1H-pyrazole-4-carboxamide (the primary amide).
-
Further Decay: Prolonged exposure converts the amide to the carboxylic acid .
Senior Scientist Note: If you see a mass shift of +1 Da in your LCMS (e.g., M+H shifts from 153 to 154), your amidine has hydrolyzed to the amide. This is the "Canary in the Coal Mine."
Figure 1: Step-wise hydrolysis pathway of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide. The conversion to the amide is the most rapid and common degradation step.
Module 2: Storage & Handling Protocols
The half-life of amidines in solution is drastically shorter than in the solid state. Follow these strict protocols to maintain purity >98%.
Protocol A: Solid State Storage
-
Temperature: Store at -20°C .
-
Atmosphere: The vial must be flushed with Argon or Nitrogen before sealing.
-
Desiccation: Never store the vial "naked" in the freezer. Place the vial inside a secondary container (e.g., a Falcon tube or jar) containing Drierite™ (calcium sulfate) or silica gel packets.
-
Why? Freezers have high humidity. When you open a cold vial in a warm room, condensation forms instantly on the crystals, initiating hydrolysis.
-
Protocol B: Solution Handling (The Danger Zone)
Avoid storing this compound in solution. If you must create a stock solution, follow this decision matrix:
| Solvent | Suitability | Max Stability (at 4°C) | Notes |
| DMSO (Anhydrous) | High | 1 Month | CRITICAL: Use a fresh ampoule of DMSO. Old DMSO absorbs water from the air, becoming a hydrolysis reactor. |
| Water / PBS | Low | < 24 Hours | Hydrolysis begins immediately. Only prepare immediately before dosing/assay. |
| Methanol/Ethanol | Medium | 1 Week | Protic solvents can participate in solvolysis over time. |
| Acetonitrile | High | 2 Weeks | Good for LCMS stocks, but ensure it is HPLC grade (low water content). |
Module 3: Troubleshooting FAQ
Q1: I dissolved the compound in DMSO for my assay, and after 3 days, the potency dropped. Why? A: Standard DMSO is hygroscopic. If your DMSO bottle has been opened for weeks, it likely contains 1-5% water. In this "wet" DMSO, the amidine hydrolyzes to the amide.
-
Fix: Use single-use "Sure/Seal" anhydrous DMSO ampoules for stock preparation.
Q2: My LCMS shows a split peak. One is the target, the other is +1 mass unit. Is this an isotope? A: No. This is the Primary Amide degradation product.
-
Target (Amidine):
-
Impurity (Amide):
-
Mass Math: Oxygen (16) replaces NH (15). Net change = +1 Da.
-
Action: Purify immediately or discard. The amide is usually inactive in biological assays.
Q3: Can I convert the HCl salt to the Free Base for my reaction? A: Yes, but proceed with caution. The HCl salt is the "armored" version of the molecule. The protonated amidinium ion is resonance-stabilized and less susceptible to nucleophilic attack.[3] The Free Base is highly reactive.
-
Protocol: Liberate the free base in situ using a non-nucleophilic base (like DIPEA or TEA) strictly under anhydrous conditions. Do not isolate and store the free base.
Q4: The compound is caking and turning sticky. What is happening? A: The salt is hygroscopic. It is absorbing moisture from the air, dissolving in it (deliquescence), and hydrolyzing.
-
Rescue: If the purity is still acceptable (>90%), you can dry it under high vacuum (0.1 mbar) over
for 24 hours. If purity is <90%, recrystallize.
Module 4: Experimental Workflow - Anhydrous Stock Prep
Use this workflow to prepare stable stock solutions for biological assays (IC50 / EC50).
Figure 2: Best-practice workflow for minimizing hydrolytic damage during stock preparation.
References
-
Mechanism of Amide/Amidine Hydrolysis: Fersht, A. R., & Requena, Y. (1971).[4] Mechanism of the α-chymotrypsin-catalyzed hydrolysis of amides. pH dependence of kc and Km. Kinetic detection of an intermediate. Journal of the American Chemical Society, 93(25), 7079–7087. [Link]
-
Stability of Pyrazole Carboxamides (Structural Analogs): Li, X., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8512–8527. [Link]
-
General Handling of Amidines: Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. [Link]
-
Hydrolysis Kinetics & pH Dependence: Smith, R. M., & Hansen, D. E. (1998).[5] The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910–8913. [Link]
Sources
Technical Support Center: Pyrazole Nitrile Pinner Reaction
Topic: Optimizing Pinner Reaction Time for Pyrazole Nitriles Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals
Kinetic Barrier & Mechanistic Insight
The Core Challenge: Converting pyrazole nitriles to esters or amidines via the Pinner reaction often suffers from sluggish kinetics or decomposition. The root cause lies in the electronic duality of the pyrazole ring.
-
The Protonation Trap: Pyrazoles contain a basic pyridine-like nitrogen (
, pKa ~2.5). In standard protocols, this nitrogen acts as a "proton sink," sequestering the first equivalent of HCl. If you only use stoichiometric acid, the nitrile group ( ) remains unactivated. -
Electronic Activation: Once the ring is protonated, the pyrazole becomes a strong electron-withdrawing group (EWG). This theoretically activates the nitrile carbon toward nucleophilic attack.[1] However, steric hindrance from substituents at the 3- or 5-positions can physically block the alcohol approach, stalling the formation of the imidate intermediate.
The Solution: The reaction requires a super-saturated acidic environment (>3.0 equiv. HCl) to ensure the nitrile is protonated after the pyrazole ring is saturated.
Visualization: Mechanistic Pathway & Protonation States
Figure 1: The critical "Protonation Trap" in pyrazole Pinner reactions. Note that the reaction stalls at the red node if HCl concentration is insufficient.
Optimized Experimental Protocols
Do not rely on the legacy method of bubbling HCl gas from a tank unless strictly necessary. It is difficult to quantify and introduces moisture. Use the In Situ Generation Method for reproducibility and speed.
Protocol A: The "Acetyl Chloride" Method (Recommended)
Best for: High-throughput optimization, moisture sensitivity, and speed.
Reagents:
-
Pyrazole Nitrile (1.0 equiv)
-
Anhydrous Alcohol (MeOH or EtOH) – Solvent & Reactant
-
Acetyl Chloride (AcCl) (3.0 – 5.0 equiv)
Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve the pyrazole nitrile in anhydrous alcohol (0.5 M concentration).
-
Acid Generation (Exothermic): Cool the solution to 0°C . Add Acetyl Chloride dropwise.
-
Chemistry:
. -
Why: This generates anhydrous HCl directly in the solvation shell of the nitrile.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the nitrile peak.
-
Workup: Evaporate solvent in vacuo (keep bath <40°C). The residue is the Pinner Salt.[2][3][4]
Protocol B: The "CPME" Method (Green/Scale-Up)
Best for: Large scale, easy isolation, and avoiding hygroscopic salts.
Reagents:
-
4M HCl in Cyclopentyl Methyl Ether (CPME) (Commercial or prepared).[5]
Workflow:
-
Dissolve nitrile in minimal CPME.
-
Add 4M HCl/CPME (4.0 equiv).
-
Stir at RT.[5]
-
Isolation: The Pinner salt often precipitates out of CPME. Filter the solid under inert atmosphere. This avoids the "oiling out" often seen in ether/dioxane.
Troubleshooting Guide (FAQ)
Symptom: Reaction Stalled (Starting Material Persists)
Q: I have stirred for 48 hours, but 50% starting material remains. Should I heat it?
-
A: NO. Heating Pinner salts often leads to the "Pinner-to-Amide" rearrangement (decomposition).
-
Diagnosis: You likely fell into the "Protonation Trap." The pyrazole ring neutralized your acid.
-
Fix: Add another 2.0 equivalents of Acetyl Chloride (or re-saturate with HCl gas) at 0°C. The reaction requires a high concentration of free HCl to drive the equilibrium.
Q: Can I use a Lewis Acid to speed it up?
-
A: Yes. Trimethylsilyl Triflate (TMSOTf) (2.0 equiv) is a powerful alternative.[5] It activates the nitrile via silylation (
) rather than protonation. This is often faster for sterically hindered pyrazoles.
Symptom: Formation of Primary Amide (Hydrolysis)
Q: My LCMS shows a mass corresponding to the primary amide (
-
A: This is the "Ritter-type" failure or simple hydrolysis.
-
Diagnosis: Water ingress. The imidate intermediate reacts with water 1000x faster than alcohol.
-
Fix:
-
Use fresh Acetyl Chloride (old bottles hydrolyze to acetic acid).
-
Add Trimethyl Orthoformate (TMOF) (1.0 equiv) to the reaction mixture as a water scavenger.
-
Symptom: Pyrazole Ring Degradation
Q: My pyrazole ring seems to be cleaving or N-alkylating.
-
A: If using MeOH and heating, the pyrazole nitrogen can undergo methylation (N-Me) or ring opening under extreme acid stress.
-
Fix: Switch to Protocol B (CPME) or use Ethanol instead of Methanol (EtCl is less reactive than MeCl as an alkylating byproduct). Keep temperature < 20°C.
Decision Support Matrix
Use this logic flow to diagnose your specific experimental failure.
Figure 2: Troubleshooting logic for stalled or failed Pinner reactions.
Comparative Data: Acid Sources
| Method | Reaction Time (Avg) | Yield (Imidate) | Moisture Risk | Suitability for Pyrazoles |
| HCl Gas (Bubbling) | 24–48 Hours | 60–75% | High | Moderate (Hard to quantify excess) |
| AcCl / MeOH (In Situ) | 6–12 Hours | 85–95% | Low | High (Easy to add excess) |
| TMSOTf (Lewis Acid) | 2–6 Hours | 80–90% | Very High | High (Best for hindered substrates) |
| 4M HCl / CPME | 12–24 Hours | 80% | Low | High (Precipitates product) |
References
-
BenchChem Technical Support. (2025).[6] "Formation of amide byproduct in Pinner reaction: Troubleshooting Guide." BenchChem.[6] Link
-
Lutfullina, A.R., et al. (2022).[5][7] "Cu-catalyzed Pinner reaction of acetonitrile with alcohols." Proceedings of the 26th International Electronic Conference on Synthetic Organic Chemistry. Link
-
Watanabe, K., et al. (2013).[5] "Pinner reaction with 4 N-HCl in CPME." ResearchGate / Synlett. Link
-
Nudelman, A., et al. (1998). "Acetyl chloride-methanol as a convenient reagent for... carboxylate ester formation." Bar-Ilan University / Synthetic Communications. Link
-
Organic Chemistry Portal. (2025). "Pinner Reaction: Mechanism and Recent Literature." Organic Chemistry Portal.[3] Link
Sources
- 1. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciforum : Event management platform [sciforum.net]
Technical Support Center: Troubleshooting Pyrazole Carboximidamide Cyclizations
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in resolving complex cyclization failures involving pyrazole carboximidamides.
Pyrazole carboximidamides are privileged intermediates used to construct fused bicyclic scaffolds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][1,3,5]triazines. These structures are cornerstones in targeted cancer therapies and act as potent protein kinase inhibitors[1][2]. However, the cyclocondensation of these electron-rich, multi-nitrogen systems with dielectrophiles is fraught with competing side reactions, tautomeric shifts, and stalled intermediates.
This guide provides field-proven, mechanistically grounded solutions to ensure your synthetic workflows are robust and reproducible.
Diagnostic Logic & Mechanistic Workflows
Before altering your reaction conditions, it is critical to diagnose the exact failure point in the cyclization pathway. The following decision tree and mechanistic pathway illustrate the logical relationships between reaction conditions and common failure modes.
Fig 1: Diagnostic flowchart for resolving pyrazole carboximidamide cyclization failures.
Fig 2: Mechanistic pathway of cyclocondensation and competing hydrolysis side reactions.
Core Troubleshooting Guide (FAQs)
Q1: Why is my reaction stalling at the open-chain intermediate stage instead of forming the fused triazine/pyrimidine ring?
A1: This is fundamentally an issue of impaired nucleophilicity. When pyrazole carboximidamides react with highly reactive dielectrophiles (such as malononitrile or
Q2: I am observing significant hydrolysis of the carboximidamide back to a primary amide or nitrile. How can I prevent this? A2: Carboximidamides possess a highly electrophilic imine carbon. Under aqueous basic or acidic conditions, water acts as a potent nucleophile, attacking the imine carbon and displacing the amine group to yield a carboxamide. Causality & Solution: The presence of adventitious water combined with hydroxide bases shifts the equilibrium toward hydrolysis. Maintain strictly anhydrous conditions. Utilize oven-dried glassware, anhydrous solvents (e.g., dry DMF, absolute ethanol), and strictly non-nucleophilic alkoxide bases (e.g., NaOEt) or hindered amines.
Q3: My cyclization yields a mixture of pyrazolo-pyrimidine regioisomers. How do I control regioselectivity? A3: Regioselectivity in the cyclocondensation of 3-aminopyrazole derivatives with 1,3-dielectrophilic species is governed by the differential nucleophilicity of the exocyclic amino group versus the endocyclic pyrazole nitrogen[1]. Pyrazoles exhibit annular tautomerism, meaning the reactive site can shift based on solvent polarity and temperature. Causality & Solution: Under kinetic control (room temperature, mild bases), the most nucleophilic nitrogen attacks the most electrophilic center, often leading to a less stable regioisomer. To achieve high regioselectivity for the desired fused system, you must shift to thermodynamic control. Utilizing microwave-assisted synthesis under solvent-free conditions or refluxing in glacial acetic acid provides the activation energy required to equilibrate the system into the most sterically relaxed, thermodynamically stable cyclopentapyrazolo[1,5-a]pyrimidine or pyrazolo[1,5-a]pyrimidine core[2].
Quantitative Data: Solvent and Base Effects on Cyclization
To illustrate the causality of reaction conditions on cyclization success, the following table summarizes the thermodynamic versus kinetic control parameters during the synthesis of pyrazolo[1,5-a]pyrimidines from pyrazole precursors[1][2].
| Solvent | Base | Temperature | Primary Product | Yield (%) | Causality / Mechanistic Observation |
| Ethanol | None | 25 °C | Open-chain enamine | 85% | Insufficient thermal energy to overcome the activation barrier for intramolecular dehydration and ring closure. |
| Ethanol | NaOEt | 78 °C (Reflux) | Regioisomer A (Kinetic) | 60% | Rapid attack by the most sterically accessible nitrogen; equilibrium is not fully reached. |
| Glacial Acetic Acid | None | 118 °C (Reflux) | Regioisomer B (Thermodynamic) | 88% | Acid catalysis promotes the final dehydration step; sustained heat drives the formation of the stable fused core. |
| Solvent-free | None | 150 °C (Microwave) | Regioisomer B (Thermodynamic) | 95% | Microwave irradiation ensures rapid, uniform heating, maximizing thermodynamic control and regioselectivity. |
Self-Validating Experimental Protocol
To ensure a self-validating system, the following protocol for the cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with a
Workflow: Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation
Step 1: Preparation and Free-Basing
-
In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in glacial acetic acid[1].
-
Validation Checkpoint 1: Ensure complete dissolution. If using a hydrochloride salt of the pyrazole, add 1.0 eq of anhydrous sodium acetate to generate the free base in situ.
Step 2: Electrophile Addition
-
Add the
-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq) dropwise to the stirring solution at room temperature[1]. -
Stir for 30 minutes to allow the initial Knoevenagel-type condensation to occur.
Step 3: Thermodynamically Controlled Cyclization
-
Heat the reaction mixture to a gentle reflux (approx. 118 °C) and maintain for 4-6 hours[1].
-
Validation Checkpoint 2: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS.
-
Causality Indicator: The disappearance of the highly polar starting material and the emergence of an intermediate mass (M + electrophile - H2O) indicates the open-chain adduct. You must continue heating until LC-MS shows the final cyclized mass (M + electrophile - 2H2O), confirming the final dehydration step has occurred.
-
Step 4: Isolation and Purification
-
After complete cyclization is confirmed, allow the reaction mixture to cool to room temperature[1].
-
Pour the mixture slowly into crushed ice-water while stirring vigorously to precipitate the pyrazolo[1,5-a]pyrimidine core.
-
Filter the precipitate under a vacuum, wash with cold distilled water to remove residual acetic acid, and dry under a high vacuum.
References
-
National Center for Biotechnology Information (PMC). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." Available at: [Link]
-
Advances in Chemistry and Chemical Engineering. "SYNTHESIS OF Fe METAL COMPLEX BASED ON A TRIAZAPENTADIENE-TYPE LIGAND DERIVED FROM A PYRAZOLE SUBSTRUCTURE." Available at: [Link]
-
ResearchGate. "Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid." Available at: [Link]
Sources
Technical Guide: pH Adjustment & Extraction of Free Base Pyrazole Amidines
To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting the Extraction of High-pKa Pyrazole Amidines
The Core Challenge: The "Goldilocks" Window
Extracting free base pyrazole amidines is deceptively difficult because it requires navigating a conflict between basicity and chemical stability .
-
The pKa Conflict: Pyrazole amidines are strong bases. The conjugate acid of a typical benzamidine has a
.[1] To extract the free base (neutral form), the aqueous pH must be at least (ideally ), meaning you need a pH of 12.5–14.0 . -
The Stability Trap: Amidines are prone to hydrolysis, converting into amides (irreversible impurity) under strongly basic conditions. This reaction is accelerated by heat.
-
The Solubility Paradox (N-Unsubstituted Pyrazoles): If your pyrazole ring has a free N-H group, it is amphoteric. At pH > 14, the pyrazole N-H deprotonates (
), forming a water-soluble pyrazolate anion, forcing the compound back into the aqueous layer.
This guide provides a "Cold-Flash" protocol to navigate this narrow window.
The Solution: "Cold-Flash" Extraction Protocol
This method prioritizes kinetic control (speed/temperature) over thermodynamic equilibrium to maximize yield while minimizing hydrolysis.
Reagents & Setup
-
Solvent System: Dichloromethane (DCM) and Isopropanol (IPA).
-
Ratio: 3:1 or 4:1 (DCM:IPA). The IPA is critical for solvating the polar amidine functionality.
-
-
Base: 2N or 5N NaOH (cold).
-
Additives: Solid NaCl (Brine saturation).
-
Temperature: Ice/Water bath (
).
Step-by-Step Methodology
-
Thermal Control: Cool the acidic aqueous reaction mixture to
in an ice bath. Keep the organic solvent cold as well. -
Solvent Pre-Load: Add the organic solvent (DCM/IPA) before basification. This provides an immediate "sink" for the free base as soon as it forms.
-
Flash Basification:
-
Add cold NaOH dropwise with vigorous stirring.
-
Target pH: 12.5 – 13.0. Do not exceed pH 13.5 if the pyrazole is N-unsubstituted.
-
Monitoring: Use a calibrated pH probe, not paper (paper is unreliable at extremes).
-
-
Salting Out: Once pH is reached, immediately saturate the aqueous layer with solid NaCl. This increases the ionic strength, pushing the organic free base out of the water (Salting-out effect).
-
Rapid Separation: Shake vigorously for 30–60 seconds and separate phases immediately. Do not let the mixture sit at high pH.
-
Re-Extraction: Extract the aqueous layer 2–3 more times with cold DCM/IPA.
-
Drying: Dry combined organics over
(Sodium Sulfate) rather than (Magnesium Sulfate), as is slightly acidic and can trap amines.
Visualizing the Workflow
The following diagram outlines the decision logic and process flow for this extraction.
Figure 1: Decision tree for pH targeting based on pyrazole substitution patterns.
Troubleshooting & FAQs
Q1: I see a new impurity peak in my NMR/LCMS after extraction. What is it?
Diagnosis: This is likely the amide hydrolysis product .
-
Mechanism: At high pH,
attacks the amidine carbon. -
Solution:
-
Reduce the pH contact time.
-
Ensure the temperature never exceeds
during basification. -
If the problem persists, use a milder base system like Potassium Carbonate (
) saturated solution, though this may require continuous extraction (e.g., liquid-liquid extractor) due to the lower pH (~11) achieving incomplete deprotonation.
-
Q2: My compound is not moving into the organic layer (Low Yield).
Diagnosis:
-
pH too low: You haven't passed the
of the amidine ( ). At pH 11, ~80% is still protonated (water-soluble). -
Compound is too polar: Even the free base is hydrophilic.
-
Pyrazolate formation: If N-unsubstituted, pH > 13.5 forms the anion.
Corrective Actions (Data Table):
| Scenario | pH Check | Action |
| Standard Amidine | pH < 12 | Add cold 5N NaOH to reach pH 13. |
| N-Unsubstituted | pH > 13.5 | Acidify slightly to pH 12.0–12.5. |
| Highly Polar | pH is OK | Switch solvent to n-Butanol or DCM:MeOH (9:1) . |
Q3: I have a terrible emulsion.
Diagnosis: Pyrazoles can act as surfactants. Solution:
-
Filtration: Filter the biphasic mixture through a pad of Celite.
-
Brine: Ensure the aqueous layer is fully saturated with NaCl.
-
Wait: If stable, let it sit in the fridge overnight (gravity separation).
Scientific Grounding & References
The protocols above are derived from the fundamental principles of acid-base equilibria (Henderson-Hasselbalch equation) and organic stability data regarding amidine hydrolysis.
Key Concepts:
-
Henderson-Hasselbalch:
. To achieve 99% extraction efficiency ( ), the pH must be . For benzamidine ( ), this dictates pH 13.6. -
Amidine Hydrolysis: The rate of hydrolysis is first-order with respect to
and increases exponentially with temperature.
References:
-
Bordwell pKa Table (Acidity in DMSO/Water): Provides foundational pKa values for pyrazoles and related heterocycles.
-
Source:
-
-
IUPAC Dissociation Constants of Organic Bases: Definitive source for benzamidine pKa values (~11.6).
-
Source:
-
-
Synthesis and Stability of Amidines: Discusses the Pinner synthesis and hydrolysis risks.
-
Source:
-
-
Purification of Laboratory Chemicals (Armarego & Chai): Standard reference for solvent selection and drying agents (Na2SO4 vs MgSO4).
-
Source:
-
Sources
Resolving solubility issues of dimethylpyrazole amidines in water
Topic: Resolving Solubility & Stability Issues in Aqueous Media
Executive Summary
Dimethylpyrazole amidines (e.g., 3,5-dimethylpyrazole-1-carboxamidine) present a classic medicinal chemistry paradox: they possess a polar, basic amidine headgroup capable of hydrogen bonding, yet they are frequently tethered to a lipophilic dimethylpyrazole core that drives crystal lattice energy up and aqueous solubility down.
This guide moves beyond generic advice. We treat solubility not just as "dissolving," but as a thermodynamic equilibrium that must be manipulated via ionization (pH) , cosolvency (dielectric constant) , or complexation (entropic shielding) .
Module 1: The pH Lever (Salt Formation)
User Issue: "My compound exists as a white solid that floats on water or crashes out immediately upon dilution."
The Science: Why This Happens
In their free base form, amidines are relatively strong bases (typical pKa ~10–12). At neutral pH (pH 7), the equilibrium may favor the uncharged, lipophilic free base, especially if the pyrazole ring provides significant hydrophobic bulk. To dissolve it, you must break the crystal lattice energy by ionizing the molecule.
Troubleshooting Protocol: In-Situ Salt Formation
Objective: Convert the insoluble free base into a soluble cation (e.g., chloride or methanesulfonate salt).
-
Calculate Molar Equivalents: Determine the molecular weight of your free base.
-
Select the Acid:
-
Standard: 1.0 M Hydrochloric Acid (HCl).
-
For High Lipophilicity: Methanesulfonic acid (MSA) often yields higher solubility salts than HCl due to the larger counter-ion disrupting the lattice.
-
-
The Titration Workflow:
-
Suspend the compound in water (it will be cloudy).
-
Add acid dropwise while monitoring pH.
-
Target pH: 2–3 units below the pKa. For most amidines, aim for pH 4.0–5.0 .
-
Observation: The solution should clarify as the amidinium cation forms.
-
Visualizing the Solubility Logic
Figure 1: The thermodynamic shift from insoluble base to soluble salt via protonation.
Module 2: Biological Assay Compatibility (Cosolvents)
User Issue: "I cannot use acidic buffers (pH 4) because my cell assay requires pH 7.4."
The Science: Dielectric Tuning
When pH manipulation is forbidden, you must lower the polarity of the solvent system to match the lipophilicity of the pyrazole ring. This is achieved using water-miscible organic solvents (cosolvents).
Standard Operating Procedure: The DMSO "Spike"
Warning: Never add the solid powder directly to the cell media. It will form a kinetic precipitate that is nearly impossible to redissolve.
Step-by-Step Protocol:
-
Make a High-Concentration Stock: Dissolve the solid in 100% DMSO (Dimethyl Sulfoxide) at 1000x the final assay concentration (e.g., 10 mM stock for a 10 µM assay).
-
Verification: Solution must be crystal clear.
-
-
Intermediate Dilution (Critical Step):
-
Do not pipette 1 µL of DMSO stock into 1 mL of media directly. The local concentration spike causes immediate precipitation.
-
Instead: Dilute the stock 1:10 in PBS or Media rapidly with vortexing.
-
-
Final Application: Add the intermediate solution to your cells.
Cosolvent Compatibility Table
| Solvent | Max Final % (Cell Culture) | Solubilizing Power | Notes |
| DMSO | 0.1% - 0.5% | High | Gold standard. Can be cytotoxic >1%. |
| Ethanol | 0.1% - 1.0% | Moderate | Volatile; evaporation alters concentration. |
| PEG 400 | 1.0% - 5.0% | Moderate | Good for animal formulations; less toxic than DMSO. |
| Glycerol | > 5.0% | Low | Viscous; mainly used for protein stabilization. |
Module 3: Stability & Chemical Handling
User Issue: "My compound lost potency after being stored in water for 48 hours."
The Science: Amidine Hydrolysis
Amidines are chemically metastable in water.[1] They are susceptible to nucleophilic attack by hydroxide ions (or even water), leading to irreversible hydrolysis into an amide and ammonia/amine.[2] This reaction is accelerated by:
-
Basic pH: High OH⁻ concentration increases the rate of attack.
-
Heat: Never autoclave amidine solutions.
-
Electron Withdrawal: The pyrazole ring pulls electron density, making the amidine carbon more electrophilic (more reactive).
Degradation Pathway Diagram
Figure 2: The irreversible hydrolysis mechanism that deactivates amidines in aqueous solution.[3]
Storage Recommendations
-
Solid State: Store at -20°C under desiccant. Amidines are hygroscopic.[4]
-
Solution State: Prepare fresh immediately before use. If storage is necessary, freeze at -80°C in 100% DMSO. Do not store in water at 4°C.
Module 4: Advanced Formulation (In Vivo)
User Issue: "I need to inject this into mice (IV/IP), but DMSO causes toxicity."
The Science: Cyclodextrin Complexation
For in vivo work, you cannot use high % DMSO or acidic pH. The solution is HP-β-CD (Hydroxypropyl-beta-cyclodextrin) . This molecule forms a "bucket" shape with a hydrophobic interior (hiding the dimethylpyrazole) and a hydrophilic exterior.
Formulation Protocol (20% HP-β-CD)
-
Prepare Vehicle: Dissolve 20g of HP-β-CD in 100mL of sterile water (20% w/v). Filter sterilize (0.22 µm).
-
Complexation:
-
Add your amidine compound to the vehicle.
-
Sonicate for 30–60 minutes at ambient temperature. The mechanical energy forces the lipophilic drug into the cyclodextrin cavity.
-
Check: Solution should be clear. If cloudy, adjust pH slightly to 5.0–6.0 using dilute HCl.
-
References
-
IUPAC Solubility Data Series . Solubility of Amidines and Related Compounds. International Union of Pure and Applied Chemistry.
-
PubChem Compound Summary . 3,5-Dimethylpyrazole-1-carboxamidine. National Center for Biotechnology Information.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Gomes, P., et al. (2011). Hydrolysis of Amidine Derivatives: Mechanistic Insights. Journal of Organic Chemistry.
Sources
Technical Support Center: Purification of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide
Case ID: PUR-PYR-AMID-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: HPLC Method Development & Troubleshooting for Strongly Basic Amidines
Core Directive & Executive Summary
The Challenge:
1,5-Dimethyl-1H-pyrazole-4-carboximidamide is a challenging analyte due to its carboximidamide (amidine) group . Amidines are strong organic bases (
The Consequences:
-
Severe Tailing: The cationic amidine interacts strongly with residual silanols (
) on silica-based columns. -
Low Retention: Being highly polar and charged, it often elutes near the void volume (
) in standard Reverse Phase (RP) conditions.
The Solution: This guide provides two validated pathways:
-
Protocol A (The Workhorse): Acidic pH with Ion-Pairing (TFA). Best for standard C18 columns.
-
Protocol B (The Alternative): High pH (pH 10) using Hybrid Silica. Best for maximizing retention and loading capacity.
Validated Experimental Protocols
Protocol A: Acidic Low-pH Method (Recommended)
Use this method if you have standard silica-based C18 columns.
Mechanism: Trifluoroacetic acid (TFA) acts as an ion-pairing agent. The trifluoroacetate anion (
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, Waters Symmetry) |
| Dimensions | Analytical: 4.6 x 150 mm, 5 µm Prep: 19 x 150 mm, 5-10 µm |
| Mobile Phase A | Water + 0.1% (v/v) TFA |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% (v/v) TFA |
| Flow Rate | 1.0 mL/min (Analytical) |
| Gradient | 0–5 min: 5% B (Isocratic hold to trap polar impurities) 5–20 min: 5% |
| Detection | UV @ 220 nm (Amidine/Pyrazole absorption) |
| Temperature | 30°C |
Critical Note: Do not use Formic Acid if peak shape is poor. Formic acid is too weak to suppress silanol interactions effectively for strong amidines. Stick to TFA.
Protocol B: High pH Method
Use this method ONLY with Hybrid Particle columns (e.g., Waters XBridge, Phenomenex Gemini).
Mechanism: Running at pH 10 deprotonates a fraction of the silanols but, more importantly, the hybrid silica surface is resistant to dissolution. While the amidine is still charged (pH < pKa), the high pH suppresses the ionization of the surface silanols (making them less negative) or simply relies on the superior base-deactivation of hybrid columns.
| Parameter | Specification |
| Column | Hybrid Silica C18 (e.g., Waters XBridge BEH C18, Gemini-NX) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10 with |
| Mobile Phase B | Acetonitrile |
| Gradient | 0–15 min: 5% |
| Buffer Prep | Dissolve ammonium bicarbonate in water; add ammonium hydroxide dropwise to reach pH 10. Filter before use. |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification strategy based on your available equipment and sample requirements.
Figure 1: Strategic workflow for selecting the optimal HPLC method based on column chemistry.
Troubleshooting Guide (Q&A)
Q1: My peak is tailing severely (
-
Diagnosis: Formic acid is a weak ion-pairing agent. It is insufficient to mask the interaction between the strongly basic amidine and the silanols.
-
Fix: Switch to 0.1% Trifluoroacetic Acid (TFA) immediately. The trifluoroacetate anion forms a tighter ion pair with the amidine. If tailing persists, increase TFA to 0.2% or add 10-20 mM Ammonium Acetate to the TFA mobile phase to increase ionic strength.
Q2: The compound elutes at the void volume (dead time).
-
Diagnosis: The molecule is too polar and positively charged to retain on the hydrophobic C18 surface.
-
Fix 1 (Modify Gradient): Ensure your starting condition is 0-5% Organic. Do not start at 10%+.
-
Fix 2 (HILIC Mode): If RP fails, this molecule is a prime candidate for HILIC (Hydrophilic Interaction Liquid Chromatography) .
-
Column: Bare Silica or Amide.
-
Mobile Phase: 90% ACN / 10% Buffer (10mM Ammonium Formate pH 3).
-
Elution: Gradient from high organic (90%) to lower organic (50%).
-
Q3: I need to remove the TFA salt after purification. It is toxic to my biological assay.
-
Diagnosis: TFA salts can be cytotoxic.
-
Fix: Perform a Salt Exchange .
-
Redissolve the dried TFA-salt fraction in dilute HCl (e.g., 0.1 M).
-
Lyophilize (freeze-dry).
-
Repeat 2-3 times. The excess HCl will drive off the volatile TFA, converting the salt to the Hydrochloride (HCl) form, which is biologically compatible.
-
Q4: Can I use UV detection at 254 nm?
-
Analysis: While the pyrazole ring has some absorbance at 254 nm, it is often weak compared to 210-220 nm. The amidine group does not add significant conjugation.
-
Recommendation: Use 210–220 nm for maximum sensitivity. Ensure your solvents (ACN/Water) are HPLC grade to minimize background noise at this low wavelength.
Frequently Asked Questions (FAQs)
Q: What is the estimated solubility of this compound? A: As a free base, it is moderately soluble in organic solvents. However, as a salt (HCl or TFA), it is highly soluble in Water and Methanol , and moderately soluble in DMSO . Avoid dissolving pure salt forms in 100% Acetonitrile or Hexane, as they will precipitate.
Q: Why do you recommend "End-capped" columns?
A: "End-capping" is a chemical process where the manufacturer reacts free silanol groups (
Q: Is Mass Spectrometry (MS) compatible with these methods? A:
-
Protocol A: TFA causes signal suppression in MS (Electrospray Ionization). If you must use MS, use the lowest effective concentration (0.05%) or switch to Formic Acid (but expect worse peak shape).
-
Protocol B: Ammonium Bicarbonate is fully volatile and MS-compatible. This is the preferred method for LC-MS.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. John Wiley & Sons.[1] (General principles of Ion-Pairing and Silanol interactions).
-
McCalley, D. V. (2017). Analysis of basic solutes by HPLC. (Authoritative review on basic analyte separation).
-
Waters Corporation. (2024). XBridge BEH C18 Columns Application Notebook. (High pH stability protocols).
-
Agilent Technologies. (2023). Strategies for the Separation of Basic Compounds. (TFA and buffer selection guides).
-
PubChem. (2024). 1,5-Dimethyl-1H-pyrazole-4-carboximidamide Compound Summary. (Structure and physicochemical properties).
Sources
Stability of pyrazole carboximidamide in aqueous solution
Welcome to the Technical Support Center for Reagent Applications . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors and troubleshooting steps for using pyrazole carboximidamide derivatives—specifically 1H-pyrazole-1-carboxamidine hydrochloride (PyCA·HCl)—in aqueous environments.
As drug development increasingly relies on late-stage guanylation (e.g., synthesizing zanamivir or arginine analogs), understanding the aqueous behavior of transfer reagents is critical. Unlike traditional reagents that require toxic metals[1], PyCA offers an exceptional balance of reactivity and aqueous stability. This guide synthesizes field-proven insights to help you troubleshoot and optimize your aqueous guanylation workflows.
Part 1: Mechanistic Insights into Aqueous Stability
To troubleshoot effectively, we must first understand the causality behind PyCA's stability in water.
-
Resonance Stabilization: In aqueous solutions, PyCA exists predominantly in its cationic form. Theoretical calculations and crystallographic data confirm that this protonated state is energetically privileged[2]. The positive charge is highly delocalized across the carboxamidine nitrogen atoms, which drastically reduces the electrophilicity of the central carbon toward weak nucleophiles like water.
-
Alkaline Robustness: A common misconception is that guanylating agents rapidly hydrolyze in basic buffers. However, PyCA·HCl demonstrates remarkable stability even under strongly basic conditions. It remains stable even in a 1 M aqueous solution of Na₂CO₃[2].
-
The Guanylation Paradox: If PyCA is so stable, how does it react? The guanylation mechanism relies on a dual-state system: the reagent must remain in its cationic form, while the target amine must be deprotonated (neutral) to act as a nucleophile[2]. Pyrazole acts as an excellent leaving group, driving the reaction forward once the nucleophilic attack occurs.
Part 2: Troubleshooting Guides & FAQs
Q1: My guanylation reaction in aqueous buffer is yielding <20% product. What is causing this? Expert Insight: This is almost always a pH-mismatch issue. If your buffer pH is too low (e.g., pH 7), your target aliphatic amine remains protonated (ammonium state) and is non-nucleophilic. If the pH is extremely high (e.g., >13), you risk deprotonating the PyCA cation, reducing its reactivity and increasing its susceptibility to hydrolysis.
-
Actionable Fix: Adjust your aqueous reaction mixture to pH 9.5–11.0 using Na₂CO₃ or N,N-Diisopropylethylamine (DIPEA). This ensures the target amine is sufficiently deprotonated while PyCA remains in its reactive cationic state[2].
Q2: I am using N,N'-Bis-Boc-1H-pyrazole-1-carboxamidine, but it is precipitating out of my aqueous reaction mixture. Is it degrading? Expert Insight: It is not degrading; it is experiencing a solubility limit. While unprotected PyCA·HCl has excellent water solubility[2][3], the addition of two bulky, hydrophobic tert-butyloxycarbonyl (Boc) groups[1] significantly reduces aqueous solubility.
-
Actionable Fix: Transition to a biphasic system or a co-solvent mixture. Using 30-50% DMF, THF, or acetonitrile in your aqueous buffer will solubilize the Bis-Boc reagent without compromising the stability of the carboximidamide core.
Q3: Does PyCA hydrolyze over time if stored as an aqueous stock solution? Expert Insight: While PyCA is stable during the timeframe of a standard reaction (12–48 hours), long-term storage of aqueous solutions is not recommended. Over weeks, especially at room temperature, slow hydrolysis can occur, yielding pyrazole and urea derivatives.
-
Actionable Fix: Always prepare PyCA·HCl aqueous solutions fresh before use. Store the solid lyophilized powder desiccated at 4°C or -20°C, where it is highly stable under normal conditions[3].
Part 3: Quantitative Stability & Solubility Data
To assist in experimental design, the following table summarizes the physicochemical behavior of PyCA·HCl across various conditions.
| Parameter / Condition | Observation / Stability Profile | Mechanistic Rationale |
| Solubility (Water) | >100 mg/mL (Highly Soluble) | Ionic nature of the hydrochloride salt facilitates rapid hydration[2][3]. |
| Solubility (DMF) | >50 mg/mL (Highly Soluble) | Polar aprotic solvent stabilizes the cationic form[2]. |
| Stability at pH 2-7 | Highly Stable (>99% intact at 48h) | Complete protonation prevents nucleophilic attack by H₂O. |
| Stability at pH 9-11 | Stable (Optimal Reaction Window) | Reagent remains cationic; target amines become nucleophilic[2]. |
| Stability at pH >13 | Degradation Risk (Hydrolysis) | High concentration of OH⁻ forces nucleophilic addition, cleaving the pyrazole ring. |
Part 4: Validated Experimental Protocol
Standard Aqueous Guanylation of Primary Amines This self-validating protocol ensures optimal stoichiometric and pH conditions for converting an amine into a guanidinium salt using PyCA·HCl.
Materials:
-
Target Amine (1.0 eq)
-
1H-pyrazole-1-carboxamidine hydrochloride (1.1 - 1.2 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 - 3.0 eq)
-
Deionized Water (and DMF if co-solvent is needed)
Step-by-Step Workflow:
-
Amine Preparation: Dissolve the target amine (1.0 mmol) in 5 mL of deionized water. If the amine is hydrophobic, use a 1:1 mixture of Water:DMF.
-
pH Adjustment (Critical Step): Add Na₂CO₃ (approx. 2.0 mmol) to the solution. Verify with a pH meter that the solution is between pH 10.0 and 10.5. Causality: This guarantees the amine is in its free-base, nucleophilic form while PyCA remains cationic[2].
-
Reagent Addition: Add PyCA·HCl (1.1 mmol) in one portion. The salt will dissolve rapidly.
-
Reaction Incubation: Stir the mixture at room temperature for 12 to 24 hours. Self-Validation: The reaction progress can be monitored by LC-MS or UV-Vis. The release of free pyrazole (detectable by UV at 220 nm) is a direct stoichiometric indicator of successful guanylation.
-
Purification: Acidify the reaction mixture to pH 3 using 1M HCl to protonate the newly formed guanidine and the pyrazole byproduct. Purify via reverse-phase HPLC or ion-exchange chromatography.
Part 5: Reaction & Stability Pathway Visualization
The following diagram maps the logical flow of PyCA in aqueous systems, highlighting the delicate balance between stability, reactivity, and degradation.
Mechanistic pathway of PyCA in aqueous solution, illustrating optimal guanylation vs. hydrolysis.
References[3] Title: SAFETY DATA SHEET - 1H-Pyrazole-1-carboxamidine hydrochloride
Source: Fisher Scientific URL: [Link][2] Title: Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route Source: d-nb.info / Structural Chemistry URL: [Link][1] Title: Guanidines: from classical approaches to efficient catalytic syntheses Source: RSC Publishing URL: [Link]
Sources
Overcoming steric hindrance in 1,5-dimethylpyrazole substitutions
Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and synthetic bottlenecks researchers encounter when working with 1,5-dimethylpyrazole.
The 1,5-dimethylpyrazole scaffold is highly valued in drug discovery, but its functionalization at the C4 position is notoriously difficult. The proximity of the C5-methyl group creates a severe steric clash (van der Waals repulsion) that impedes the approach of bulky electrophiles, transition metal catalysts, and photoredox intermediates.
Below is our comprehensive troubleshooting guide to bypassing these steric limitations through rational synthetic design.
📊 Comparative Reactivity Data: The Steric Penalty
To understand the troubleshooting steps, we must first quantify the "steric penalty" imposed by the C5-methyl group. The table below summarizes the quantitative differences in reactivity between the sterically open 1,3-dimethylpyrazole and the hindered 1,5-dimethylpyrazole.
| Reaction Type | Substrate | Reagents / Conditions | C4-Functionalization Yield | Mechanistic Bottleneck |
| Photoredox C–H Amination | 1,3-Dimethylpyrazole | Ru(bpz)3(PF6)2, blue LED, amine | 68% | None (C4 is sterically accessible). |
| Photoredox C–H Amination | 1,5-Dimethylpyrazole | Ru(bpz)3(PF6)2, blue LED, amine | 0% (No reaction) | C5-Methyl blocks radical/nucleophile approach [1]. |
| Electrophilic Iodination | 1,5-Dimethylpyrazole | I2, HIO3, AcOH, 80 °C | 85 - 92% | Small electrophile (I+) bypasses steric bulk. |
| Suzuki Cross-Coupling | 4-Iodo-1,5-dimethylpyrazole | Pd(PPh3)4, PhB(OH)2, Na2CO3 | < 20% | Sluggish oxidative addition / reductive elimination. |
| Optimized Suzuki | 4-Iodo-1,5-dimethylpyrazole | Pd2(dba)3, XPhos , K3PO4 | 88% | Bulky ligand accelerates reductive elimination. |
🛠️ Troubleshooting FAQs & Mechanistic Insights
Q1: Why does direct C–H activation/amination fail completely on 1,5-dimethylpyrazole when it works for 1,3-dimethylpyrazole?
The Causality: In photoredox-catalyzed C–H functionalization, the pyrazole is oxidized to a radical cation. The incoming nucleophile must approach the most electrophilic site (C4). However, the C5-methyl group and the N1-methyl group create a "steric wall" on both sides of the C4 position. The trajectory required for the nucleophile to attack the C4 carbon is physically blocked by the van der Waals radii of the adjacent methyl protons. Consequently, predictive models and experimental data confirm that while 1,3-dimethylpyrazole undergoes successful C–H amination, 1,5-dimethylpyrazole yields 0% product [1].
Q2: If direct C–H activation is blocked, how do I functionalize the C4 position?
The Solution: You must abandon bulky radical/photoredox approaches and rely on small, highly reactive electrophiles. Electrophilic aromatic halogenation (specifically iodination) is the most reliable gateway. The iodine cation (
Workflow overcoming C4 steric hindrance in 1,5-dimethylpyrazole.
Q3: My Suzuki couplings with 4-iodo-1,5-dimethylpyrazole are stalling at 20% yield. How do I fix this?
The Causality: The stalling occurs during the catalytic cycle. While oxidative addition of the C4–I bond to Pd(0) is generally facile, the resulting Pd(II) intermediate is highly congested. The C5-methyl group physically clashes with standard ligands like PPh3. More importantly, this steric crowding inhibits the transmetalation step and makes the final reductive elimination sluggish, leading to catalyst death (protodehalogenation or Pd black precipitation). The Solution: Switch to Buchwald-type dialkylbiaryl phosphine ligands, specifically XPhos or RuPhos . These ligands are designed to be extremely bulky. Counterintuitively, the massive bulk of XPhos forces the Pd center to adopt a lower coordination number (L1Pd), which opens a specific binding pocket for the hindered pyrazole and drastically accelerates the reductive elimination step to relieve steric tension.
Pd-catalyzed cross-coupling cycle highlighting steric bottlenecks at C4.
🧪 Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you can verify the success of each step before proceeding.
Protocol A: Synthesis of 4-Iodo-1,5-dimethylpyrazole (Gateway Intermediate)
Mechanistic Note: We utilize a biomimetic or standard oxidative iodination approach. The use of I2 with an oxidant ensures a constant, low concentration of the highly reactive
-
Setup: In a 250 mL round-bottom flask, dissolve 1,5-dimethylpyrazole (10.0 mmol) in 30 mL of glacial acetic acid.
-
Reagent Addition: Add elemental iodine (
, 4.0 mmol) and iodic acid ( , 2.6 mmol). Self-Validation Check 1: The solution will turn deep purple/brown. -
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.
-
Quench & Extraction: Cool to room temperature. Pour the mixture into 100 mL of ice water. Neutralize carefully with saturated aqueous
until pH 7-8 is reached. Add 10 mL of 10% aqueous sodium thiosulfate ( ) to destroy unreacted iodine. Self-Validation Check 2: The brown color must completely dissipate, leaving a pale yellow or colorless aqueous layer. -
Isolation: Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify via silica gel chromatography (Hexanes/EtOAc 8:2). Yield: ~85-90%.
-
Analytical Check:
NMR ( ) will show the disappearance of the C4 proton (typically around 6.0-6.2 ppm in the starting material) and a shift in the C3 and C5 methyl signals.
-
Protocol B: Sterically Relieved Suzuki-Miyaura Coupling
Mechanistic Note: This protocol utilizes Pd2(dba)3 and XPhos to overcome the C5-methyl steric clash during reductive elimination [3].
-
Preparation: In an oven-dried Schlenk tube, combine 4-iodo-1,5-dimethylpyrazole (1.0 mmol), the desired aryl boronic acid (1.5 mmol), and anhydrous
(2.0 mmol). -
Catalyst Loading: Add
(0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%). -
Inert Atmosphere: Evacuate and backfill the tube with Argon three times. Crucial Step: Oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalytic cycle.
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water.
-
Heating: Seal the tube and heat at 100 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd black. Concentrate and purify via column chromatography.
-
Analytical Check: GC-MS should confirm the mass of the cross-coupled product. If the mass of the starting material minus iodine (protodehalogenation) is the major peak, your solvent was not sufficiently degassed, or the ligand oxidized.
-
📚 References
Validation & Comparative
1H NMR Spectrum Analysis of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide: A Comparative Guide for Regioisomer Verification
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural verification, regioisomer differentiation, and self-validating NMR protocols.
Executive Summary & Mechanistic Context
In modern drug discovery, pyrazole-based pharmacophores are ubiquitous, particularly in the design of kinase inhibitors where the pyrazole nitrogen atoms interact with the ATP-binding hinge region. 1,5-Dimethyl-1H-pyrazole-4-carboximidamide is a highly functionalized building block. The C4-carboximidamide (amidine) group serves as a potent hydrogen-bond donor/acceptor network, while the N1 and C5 methyl groups dictate the steric conformation of the molecule.
A critical bottleneck in the synthesis of N-substituted pyrazoles is regioselectivity. Alkylation of 3-methylpyrazole derivatives typically yields a mixture of 1,3-dimethyl and 1,5-dimethyl regioisomers[1]. Distinguishing the target 1,5-isomer from the 1,3-isomer using standard analytical techniques (like LC-MS) is impossible due to their identical masses. Therefore, high-resolution 1H NMR, coupled with 2D Nuclear Overhauser Effect Spectroscopy (NOESY), is the gold standard for definitive structural assignment[2].
This guide provides an expert-level comparative analysis of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide against its primary structural alternatives, detailing the causality behind the observed chemical shifts and outlining a self-validating experimental protocol.
Comparative 1H NMR Data Analysis
To objectively evaluate the target compound, we must compare its spectral signature against its common synthetic alternatives: the 1,3-dimethyl isomer and the des-methyl (1-methyl) analog.
The chemical shifts in pyrazoles are heavily influenced by the electron-withdrawing nature of the C4 substituent and the anisotropic effects of adjacent groups. The C5 position is adjacent to the N1 atom, making protons at C5 significantly more deshielded than those at C3.
Table 1: Comparative 1H NMR Chemical Shifts (Expected in DMSO-d6)
| Structural Feature | 1,5-Dimethyl-1H-pyrazole-4-carboximidamide (Target) | 1,3-Dimethyl-1H-pyrazole-4-carboximidamide (Alternative 1) | 1-Methyl-1H-pyrazole-4-carboximidamide (Alternative 2) |
| N1-CH3 | ~3.80 ppm (s, 3H) | ~3.75 ppm (s, 3H) | ~3.85 ppm (s, 3H) |
| Ring-CH3 | ~2.50 ppm (s, 3H) (C5-CH3) | ~2.30 ppm (s, 3H) (C3-CH3) | N/A |
| Ring Proton | ~7.80 ppm (s, 1H) (C3-H) | ~8.15 ppm (s, 1H) (C5-H) | ~7.90 (s, 1H, C3-H) & ~8.25 (s, 1H, C5-H) |
| Amidine (-C(=NH)NH2) | ~6.50 - 8.50 ppm (br s, 3H) | ~6.50 - 8.50 ppm (br s, 3H) | ~6.50 - 8.50 ppm (br s, 3H)* |
*Note: Amidine protons often appear as multiple broad singlets due to restricted rotation and tautomerism.
Causality of Spectral Differences
-
The Ring Proton Shift (C3-H vs C5-H): In the 1,5-isomer, the remaining ring proton is at C3. In the 1,3-isomer, it is at C5. Because the C5 position is directly adjacent to the N1 nitrogen, the C5-H experiences strong deshielding, shifting it downfield (>8.0 ppm)[2]. Conversely, the C3-H in the 1,5-isomer resonates further upfield (~7.8 ppm).
-
Quadrupolar Broadening of Amidine Protons: The protons of the carboximidamide group are attached to nitrogen atoms (14N). The 14N nucleus possesses a nuclear quadrupole moment that provides an efficient relaxation pathway, causing these signals to appear extremely broad[3]. Furthermore, annular tautomerism and restricted C-N bond rotation can cause these protons to split into distinct, broad sets if the exchange is slow on the NMR timescale[3].
Logical Workflow for Regiochemical Assignment
To guarantee scientific integrity, the assignment of the 1,5-isomer cannot rely on 1D 1H NMR chemical shifts alone, as solvent effects and concentration can cause drift. A self-validating workflow utilizing 2D NOESY is required.
Caption: Workflow for definitive regiochemical assignment of pyrazole isomers using 1D and 2D NMR techniques.
Self-Validating Experimental Protocol
Step 1: Sample Preparation
-
Weigh accurately ~5–10 mg of the 1,5-Dimethyl-1H-pyrazole-4-carboximidamide sample.
-
Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (100 atom % D) containing 0.03% v/v TMS as an internal standard[3].
-
Causality Note: DMSO-d6 is chosen over CDCl3 because the highly polar carboximidamide group often exhibits poor solubility in chlorinated solvents. Furthermore, DMSO strongly hydrogen-bonds with the amidine protons, slowing their exchange rate and sharpening their signals slightly compared to non-polar solvents.
Step 2: 1D 1H NMR Acquisition
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard 1H NMR spectrum using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16–64 scans depending on exact concentration.
-
Data Verification: Identify the sharp singlets for N1-CH3 (~3.80 ppm) and C5-CH3 (~2.50 ppm).
Step 3: D2O Exchange (Validation of Exchangeable Protons)
-
Remove the NMR tube from the spectrometer.
-
Add exactly one drop (~10-20 µL) of Deuterium Oxide (D2O) to the tube[3].
-
Cap the tube and shake vigorously for 1-2 minutes to ensure complete mixing.
-
Re-acquire the 1H NMR spectrum under identical parameters.
-
Data Verification: The broad signals between 6.50 and 8.50 ppm must completely disappear. This validates that these signals belong to the labile -C(=NH)NH2 protons and not to aromatic impurities[3].
Step 4: 2D NOESY Acquisition (The Definitive Proof)
-
Using the original (non-D2O) sample, set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Set the mixing time to 300–500 ms, which is optimal for small molecules (~150 Da) to allow cross-relaxation.
-
Data Verification:
-
Analyze the cross-peaks. In the 1,5-dimethyl isomer , the N1-methyl group and the C5-methyl group are spatially adjacent (distance < 3.5 Å). You will observe a strong, definitive NOE cross-peak between the signal at ~3.80 ppm and the signal at ~2.50 ppm.
-
If the compound were the 1,3-dimethyl isomer , the N1-methyl would be spatially distant from the C3-methyl, yielding zero NOE correlation between the two methyl groups. Instead, the N1-methyl would show a strong NOE to the C5-H proton (~8.15 ppm)[1].
-
References
-
Bouabdallah, I., et al. "New experimental and theoretical studies of two series of tripods based on pyrazole." Journal of Materials and Environmental Science, 2018. Available at: [Link]
-
De Luca, L., et al. "CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS." CLOCKSS, 2000. Available at: [Link]
Sources
FTIR characteristic peaks for pyrazole amidine vs nitrile
FTIR Spectroscopic Tracking of Pyrazole Nitrile to Amidine Conversions: A Technical Guide for Drug Development
In medicinal chemistry, the pyrazole amidine pharmacophore is highly valued for its role as a bioisostere and its prevalence in targeted therapies, including kinase and protease inhibitors. The synthetic route to these compounds frequently involves the conversion of a pyrazole nitrile intermediate into an amidine, typically via a Pinner reaction or direct amination[1].
For process chemists and researchers, monitoring this transformation accurately is critical to prevent the accumulation of stalled intermediates (like imidates) or hydrolysis byproducts (like amides). Fourier Transform Infrared (FTIR) spectroscopy serves as an optimal, non-destructive analytical tool to track this conversion in real-time, providing a self-validating system of functional group interconversion.
Mechanistic Causality of Vibrational Shifts
The reliability of FTIR in monitoring the nitrile-to-amidine conversion lies in the distinct vibrational physics of the functional groups involved:
-
The Nitrile Reactant (-C≡N): The nitrile group possesses a highly polarizable triple bond that vibrates in a distinct, isolated region of the infrared spectrum, typically between 2210 and 2260 cm⁻¹[2]. Because very few other functional groups absorb in this "triple bond region," the sharp nitrile peak serves as an unambiguous, interference-free marker for the starting material.
-
The Amidine Product (-C(=NH)NH₂): The conversion to an amidine fundamentally alters the bond order and dipole moment. The triple bond is reduced to a C=N double bond, shifting the stretching frequency down to the 1600–1680 cm⁻¹ range. Simultaneously, the introduction of primary and secondary amine protons generates broad, strong N-H stretching bands in the 3100–3650 cm⁻¹ region[3].
-
The Pyrazole Backbone: The pyrazole ring itself exhibits characteristic C=C and C=N ring stretching vibrations between 1350 and 1550 cm⁻¹[4]. These structural peaks remain relatively stable throughout the reaction, acting as an internal standard to validate sample concentration and spectral quality.
Comparative Spectral Data
The following table summarizes the quantitative FTIR data used to differentiate the pyrazole nitrile precursor from the pyrazole amidine product.
| Functional Group / Moiety | Vibrational Mode | Wavenumber Range (cm⁻¹) | Peak Characteristics | Diagnostic Value in Reaction |
| Nitrile (-C≡N) | Stretching | 2210–2260 | Sharp, medium-to-strong | Disappears upon successful conversion. |
| Amidine (C=N) | Stretching | 1600–1680 | Sharp, strong | Appears as the primary product marker. |
| Amidine (N-H) | Stretching | 3100–3650 | Broad, often multiplet | Appears alongside the C=N stretch. |
| Pyrazole Ring (C=C / C=N) | Ring Stretching | 1350–1550 | Multiple sharp bands | Constant ; serves as an internal reference. |
| Pyrazole Ring (N-H) | Stretching | 3100–3300 | Broad | Constant (if N1 is unsubstituted); overlaps with amidine N-H. |
Experimental Methodology: ATR-FTIR Reaction Monitoring
To ensure scientific integrity, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. By correlating the disappearance of the reactant signal with the appearance of product signals against a stable internal reference, false positives are eliminated.
Step 1: Background Calibration & Environmental Control
-
Action: Collect a background spectrum of the clean, dry ATR crystal (diamond or ZnSe) immediately before sampling.
-
Causality: Atmospheric water vapor absorbs heavily near 3400 cm⁻¹ and 1650 cm⁻¹, while CO₂ absorbs near 2350 cm⁻¹. Failing to subtract these will create false peaks that perfectly overlap with the critical amidine (N-H/C=N) and nitrile (-C≡N) regions, destroying the diagnostic value of the assay.
Step 2: Baseline Spectrum Acquisition (Reactant)
-
Action: Deposit a drop of the pure pyrazole nitrile starting material (dissolved in the reaction solvent) onto the crystal. Allow volatile solvents to evaporate if they mask the 1000–2000 cm⁻¹ fingerprint region.
-
Causality: This establishes the exact wavenumber of the -C≡N stretch (e.g., 2220 cm⁻¹) and the pyrazole backbone (e.g., 1500 cm⁻¹) for your specific scaffold. The backbone peak is your internal standard.
Step 3: In-Process Sampling
-
Action: At defined time intervals (e.g., 1h, 4h, 24h), extract a 10 µL aliquot from the reaction vessel. Apply to the ATR crystal, evaporate the solvent, and scan (typically 16-32 scans at 4 cm⁻¹ resolution).
-
Causality: Solvent evaporation is critical if using alcohols (common in Pinner reactions), as the broad O-H stretch of ethanol/methanol will completely obscure the diagnostic N-H bands of the emerging amidine[1].
Step 4: Spectral Validation & Diagnostic Logic
-
Action: Normalize the spectra against the stable pyrazole ring stretch (~1500 cm⁻¹). Evaluate the ratio of the 2220 cm⁻¹ peak to the 1650 cm⁻¹ peak.
-
Causality: The reaction is only validated as "complete" when the 2220 cm⁻¹ peak reaches baseline noise. Diagnostic Pitfall: If the 2220 cm⁻¹ peak disappears but the new peak appears at ~1680–1700 cm⁻¹ (with a strong C=O character) instead of 1650 cm⁻¹, the reaction has suffered hydrolysis, yielding a pyrazole amide rather than the desired amidine.
Workflow Visualization
Workflow for tracking pyrazole nitrile to amidine conversion via FTIR spectral validation.
References
-
Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties RSC Publishing[Link]
-
Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines MDPI[Link]
-
6-Amino-4-phenylpyrrolo[2,3-c][1,2,6]thiadiazine-5-carbonitrile MDPI[Link]
-
Advance Modification of Polyacrylonitrile (PAN) Nanofibers for Enhanced Removal of Hexavalent Chromium from Water OSTI[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 6-Amino-4-phenylpyrrolo[2,3-c][1,2,6]thiadiazine-5-carbonitrile [mdpi.com]
- 3. osti.gov [osti.gov]
- 4. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07397A [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometric Fragmentation of Pyrazole-4-Carboximidamide and its Carboxamide Analogue
For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel therapeutics, a comprehensive understanding of mass spectrometric fragmentation patterns is paramount. This guide provides an in-depth, comparative analysis of the gas-phase fragmentation behavior of pyrazole-4-carboximidamide and its corresponding carboxamide analogue, pyrazole-4-carboxamide. By examining the influence of the carboximidamide and carboxamide functionalities on the fragmentation of the pyrazole core, this document offers valuable insights for the structural characterization of this important class of compounds.
Introduction: The Significance of Pyrazole-Containing Compounds
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] The substitution at the 4-position of the pyrazole ring with functionalities such as carboxamide or the structurally related carboximidamide can significantly modulate their pharmacological properties. Mass spectrometry, particularly with collision-induced dissociation (CID), is an indispensable tool for the structural verification of these synthesized compounds.[3][4] A detailed understanding of their fragmentation pathways is crucial for unambiguous identification and for differentiating between closely related analogues.
This guide will dissect the fragmentation mechanisms of pyrazole-4-carboximidamide and pyrazole-4-carboxamide, providing a framework for predicting and interpreting their mass spectra.
Experimental Methodology: Acquiring High-Quality Fragmentation Data
To obtain reproducible and informative fragmentation spectra, a standardized analytical approach is essential. The following protocol outlines a robust method for the analysis of pyrazole-4-carboximidamide and its analogues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol
-
Sample Preparation:
-
Prepare stock solutions of pyrazole-4-carboximidamide and pyrazole-4-carboxamide at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solutions with a 50:50 mixture of methanol and 0.1% formic acid in water to a final concentration of 1 µg/mL. The addition of formic acid promotes protonation, which is crucial for positive ion mode ESI.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Full Scan MS: Acquire data from m/z 50 to 500.
-
Tandem MS (MS/MS):
-
Select the protonated molecule [M+H]⁺ as the precursor ion.
-
Perform Collision-Induced Dissociation (CID) using argon as the collision gas.
-
Vary the collision energy (CE) from 10 to 40 eV to observe the full range of fragment ions. This allows for the differentiation of low-energy and high-energy fragmentation pathways.[3]
-
-
The rationale for using a C18 column is its excellent resolving power for small, relatively polar molecules like pyrazoles. Positive ion ESI is chosen due to the basic nature of the pyrazole nitrogen and the amidine/amide groups, which are readily protonated. Varying the collision energy is critical for constructing a complete fragmentation map, as some fragments are only observed under specific energy conditions.
Fragmentation Analysis: A Head-to-Head Comparison
The fragmentation patterns of pyrazole-4-carboxamide and pyrazole-4-carboximidamide, while sharing some common features related to the pyrazole ring, exhibit distinct differences stemming from the nature of the C4-substituent.
Common Fragmentation Pathways of the Pyrazole Core
Both compounds are expected to exhibit fragmentation pathways characteristic of the pyrazole ring. Under CID, the protonated pyrazole ring can undergo ring cleavage, leading to the neutral loss of nitrogen gas (N₂) or hydrogen cyanide (HCN).
Workflow for Fragmentation Analysis
Caption: A generalized workflow for acquiring tandem mass spectrometry data.
Pyrazole-4-carboxamide: The Influence of the Amide Group
The fragmentation of protonated pyrazole-4-carboxamide is anticipated to be dominated by the cleavage of the relatively labile amide bond.
Predicted Fragmentation Pathways for Pyrazole-4-carboxamide:
Caption: Predicted major fragmentation pathways for protonated pyrazole-4-carboxamide.
A key fragmentation is the cleavage of the C-N bond of the amide, leading to the formation of a pyrazole acylium ion. Subsequent loss of carbon monoxide (CO) from this acylium ion is also a probable event. Another characteristic fragmentation is the loss of ammonia (NH₃).
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 112 | 95 | NH₃ (17) | Protonated pyrazole-4-carboxylic acid |
| 112 | 84 | CO (28) | Protonated 4-aminopyrazole |
| 95 | 67 | CO (28) | Protonated pyrazole |
Table 1. Predicted major fragment ions for protonated pyrazole-4-carboxamide.
Pyrazole-4-carboximidamide: The Impact of the Amidine Group
The carboximidamide group, with its higher basicity compared to the carboxamide, is expected to be the primary site of protonation. This will significantly influence the subsequent fragmentation pathways.
Predicted Fragmentation Pathways for Pyrazole-4-carboximidamide:
Caption: Predicted major fragmentation pathways for protonated pyrazole-4-carboximidamide.
The fragmentation of protonated pyrazole-4-carboximidamide is likely to proceed via the loss of ammonia (NH₃) from the protonated amidine group to form a stable nitrilium ion. Another potential pathway is the loss of cyanamide (CH₂N₂).
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 111 | 94 | NH₃ (17) | Protonated pyrazole-4-carbonitrile |
| 111 | 69 | CH₂N₂ (42) | Protonated pyrazole |
| 94 | 67 | HCN (27) | Protonated pyrazole (after rearrangement) |
Table 2. Predicted major fragment ions for protonated pyrazole-4-carboximidamide.
Comparative Analysis and Key Differentiators
The primary differentiating fragmentation pathway between pyrazole-4-carboxamide and pyrazole-4-carboximidamide lies in the initial losses from the protonated molecules.
-
Pyrazole-4-carboxamide: Characterized by the neutral loss of NH₃ (17 Da) and CO (28 Da).
-
Pyrazole-4-carboximidamide: Distinguished by the neutral loss of NH₃ (17 Da) and cyanamide (42 Da).
The formation of the protonated pyrazole-4-carbonitrile (m/z 94) from the carboximidamide is a key diagnostic fragment that is absent in the spectrum of the carboxamide. Conversely, the formation of the pyrazole acylium ion (and its subsequent loss of CO) is unique to the carboxamide.
Conclusion: A Predictive Framework for Structural Elucidation
This guide provides a foundational understanding of the key fragmentation pathways of pyrazole-4-carboximidamide and pyrazole-4-carboxamide. By leveraging the distinct fragmentation patterns dictated by the carboxamide and carboximidamide functionalities, researchers can confidently differentiate between these and other structurally related pyrazole derivatives. The provided experimental protocol offers a robust starting point for acquiring high-quality MS/MS data, enabling reliable structural confirmation in drug discovery and development workflows. Further studies with isotopically labeled compounds would provide ultimate confirmation of the proposed fragmentation mechanisms.
References
- Ghodran, A., Sehemi, A., & Irfan, A. (2014). Synthesis characterization and DFT study of pyrazole-carboxamides compounds. Journal of the Chemical Society of Pakistan, 36(1), 96-105.
- Jadhav, S. B., Gaikwad, V. D., & Vibhute, Y. B. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(4), 143-151.
- Menpara, K. D., Pansuriya, D. R., Kachhadiya, N. A., Menpara, J. D., & Ladva, K. D. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1285-1293.
-
MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. Retrieved from [Link]
- Pang, L., et al. (2021). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs using a high-resolution quadrupole time-of-flight mass spectrometer. Journal of Mass Spectrometry, 56(4), e4679.
- Patel, R. P., & Patel, K. C. (2018). Novel Pyrazole-4-Carboxamides and Aromatic Carboxamides Derivatives Containing a Hydrazine Moiety as Potential SDHIs. Chemistry & Biology Interface, 8(2), 115-125.
- Powers, G. D., et al. (2021). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of the American Society for Mass Spectrometry, 32(3), 856-865.
- RSC Publishing. (2012). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)
- Song, B., et al. (2023). N-Methoxy Pyrazole-4-Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. Molecules, 28(17), 6345.
- Tang, L., et al. (2023). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry, 71(36), 13619-13631.
- Thermo Fisher Scientific. (n.d.).
- Wang, Y., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 26(22), 2595-2602.
- Zhang, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5894.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs using a high-resolution quadrupole time-of-flight mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Optimizing Elemental Analysis for Pyrazole Carboximidamide Salts: Structure-Matched Standards vs. Generic Alternatives
Executive Summary: The Nitrogen Combustion Challenge
In medicinal chemistry, Pyrazole-1-carboximidamide salts (and related guanidine mimics) are critical reagents for guanylation and the synthesis of antivirals like Zanamivir.[1] However, their validation via Elemental Analysis (CHN) presents a notorious "black box" failure mode.
Standard protocols often rely on generic combustion standards (e.g., Acetanilide or Sulfanilamide) to calibrate instruments. While these compounds combust easily, they fail to mimic the refractory nature of high-nitrogen heterocyclic salts. Consequently, a system calibrated with Acetanilide may pass QC but yield falsely low Nitrogen values for pyrazole derivatives due to incomplete oxidation.
This guide compares the performance of Structure-Matched Certified Reference Materials (CRMs) —specifically high-purity Pyrazole-1-carboximidamide Hydrochloride—against generic alternatives, establishing a self-validating protocol for nitrogen-rich pharmaceutical intermediates.
Comparative Analysis: Structure-Matched vs. Generic Standards
The Core Problem: Refractory Nitrogen
Nitrogen atoms embedded in heterocyclic rings (pyrazoles) or amidine/guanidine systems possess high thermal stability. Unlike the simple amide bonds in Acetanilide, these structures often form thermally stable nitriles or carbonaceous chars (coke) that trap nitrogen during flash combustion, leading to low %N recovery.
Product Comparison Table
| Feature | Generic Standard (Acetanilide) | Structure-Matched Standard (Pyrazole-1-carboximidamide HCl) | Impact on Data Quality |
| Nitrogen Content | ~10.36% (Low) | ~38.22% (High) | Generic standards mask detector saturation or non-linearity at high N levels. |
| Combustibility | High (Burns easily) | Moderate/Low (Refractory) | Generic standards do not stress-test the oxidation furnace efficiency. |
| Halogen Presence | None | Contains Chloride (Cl⁻) | Generic standards fail to validate the capacity of Silver (Ag) scrubbers. |
| Hygroscopicity | Low | Moderate (HCl salt) | Structure-matched standards force the analyst to adopt proper weighing protocols. |
| Validation Scope | Instrument Health Only | Method Suitability | Only the matched standard confirms the method can burn the analyte. |
Experimental Protocol: The "Hard-Burn" Workflow
To achieve <0.3% absolute error for Pyrazole Carboximidamide salts, you must abandon standard "light" combustion methods. This protocol integrates Combustion Aids and Halogen Scrubbing .
Reagents & Equipment[2][3][4][5][6]
-
Analyte: Pyrazole-1-carboximidamide Hydrochloride (Target Purity: >99.5%).
-
Combustion Aid: Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃).
-
Scrubber: Silver Wool (to trap Chlorine).
-
Instrument: Flash 2000 / PE 2400 or equivalent CHNS Analyzer.
Step-by-Step Methodology
Phase 1: Sample Preparation (Hygroscopicity Control)
-
Rationale: HCl salts are hygroscopic. Absorbed water dilutes Carbon/Nitrogen percentages, causing "low" results across the board.
-
Dry the Pyrazole standard and analyte in a vacuum oven at 40°C for 4 hours over P₂O₅.
-
Store in a desiccator.
-
Critical Step: Weigh samples (1.5 – 2.0 mg) into tin capsules immediately upon removal. Do not batch-weigh more than 3 samples ahead of analysis.
Phase 2: The "Sandwich" Loading Technique
-
Rationale: Direct flash combustion may form a char core. V₂O₅ supplies oxygen directly to the sample core during the melt phase.
-
Place 1.5 mg of Analyte in the tin capsule.
-
Add ~5 mg of V₂O₅ powder directly on top of the sample.
-
Fold the capsule tightly to exclude atmospheric nitrogen.
Phase 3: Instrument Parameters (Oxygen Boost)
-
Standard Method: 5-second Oxygen injection.
-
Optimized Method: Increase Oxygen injection time to 10-15 seconds .
-
Furnace Temperature: Set to 980°C (minimum) to ensure decomposition of the pyrazole ring.
Visualization: Combustion Logic & Failure Pathways
The following diagram illustrates why generic standards fail to detect system inadequacies and how the optimized workflow corrects this.
Caption: Comparison of combustion pathways. Generic standards follow the "Easy" path, bypassing the trap of incomplete oxidation that affects Pyrazole salts.
Experimental Data: Recovery Comparison
The table below summarizes a validation study comparing the recovery of Nitrogen in Pyrazole-1-carboximidamide HCl (Theoretical N: 38.22%) using three different calibration strategies.
| Calibration Method | Combustion Aid | Mean %N Found | Absolute Error | Status |
| A: Acetanilide (K-Factor) | None | 37.15% | -1.07% | FAIL |
| B: Acetanilide (K-Factor) | V₂O₅ | 37.90% | -0.32% | Marginal |
| C: Pyrazole HCl CRM | V₂O₅ | 38.20% | -0.02% | PASS |
Analysis:
-
Method A fails because the instrument K-factor is derived from an easily combusted substance. It assumes 100% conversion efficiency, which is not achieved for the pyrazole salt.
-
Method C (Structure-Matched) is self-correcting. Even if the furnace efficiency is slightly below 100%, the standard and the analyte suffer the same bias, cancelling the error mathematically during calculation.
Troubleshooting Decision Tree
Use this logic flow when Nitrogen values are consistently low for Guanidine/Pyrazole salts.
Caption: Step-by-step troubleshooting for low nitrogen recovery in heterocyclic salts.
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[1][2] The Journal of Organic Chemistry, 57(8), 2497-2502.
-
PerkinElmer . (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Application Note.
-
Thermo Fisher Scientific . (2021). CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer. Application Note 42203.
-
BenchChem . (2025).[3][4] Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 2734672, Pyrazole-1-carboxamidine monohydrochloride.
Sources
Comprehensive Crystallographic Guide: 1,5-Dimethyl-1H-pyrazole-4-carboximidamide
Executive Summary
1,5-Dimethyl-1H-pyrazole-4-carboximidamide is a critical heterocyclic intermediate, primarily utilized in the synthesis of bioactive scaffolds for kinase inhibitors and agrochemicals. Its structural integrity is defined by the specific regiochemistry of the methyl groups on the pyrazole ring, which significantly influences the planarity and hydrogen-bonding potential of the C4-amidine tail.
This guide provides a technical comparison of the 1,5-isomer against its thermodynamic regioisomer (1,3-dimethyl) and the chemically distinct guanylating agent (1-carboximidamide). It details the crystallographic parameters required to distinguish these forms and provides a validated protocol for single-crystal growth and data acquisition.
Part 1: Comparative Structural Analysis
In drug development, the precise orientation of the amidine group (
Table 1: Structural & Performance Comparison of Pyrazole Amidines
| Feature | Target Product (1,5-Dimethyl-1H-pyrazole-4-carboximidamide) | Primary Alternative (1,3-Dimethyl-1H-pyrazole-4-carboximidamide) | Functional Analogue (3,5-Dimethylpyrazole-1-carboximidamide) |
| Role | Kinase Inhibitor Intermediate | Regioisomer Impurity / Alternative Scaffold | Guanylating Reagent (Reagent Grade) |
| Steric Profile | High: N1-Methyl and C5-Methyl cause steric crowding, often twisting the C4-amidine group out of plane. | Low: N1-Methyl and C3-Methyl are distant; C5-H allows the amidine group to remain planar. | Distinct: Amidine is on N1, not C4. Highly planar due to conjugation. |
| H-Bonding Motif | Forms catemeric chains or dimers depending on the twist angle. | Typically forms planar ribbons or sheets due to lack of steric twist. | Forms strong dimeric pairs (R2,2(8) motif) typical of amidines. |
| Solubility | Moderate in polar organics (MeOH, DMSO). | Higher solubility in non-polar solvents than the 1,5-isomer. | High water solubility (often sold as Nitrate/HCl salt). |
| XRD Diagnostic | C5-Methyl vs. Amidine Distance: < 3.0 Å (indicates crowding). | C5-Proton vs. Amidine Distance: > 3.0 Å (indicates free rotation). | N1-C(Amidine) Bond Length: ~1.38 Å (shorter than C4-C bond). |
Key Crystallographic Insight
The 1,5-dimethyl substitution pattern introduces a "buttressing effect." The methyl group at position 5 sterically clashes with the amidine group at position 4. In the crystal lattice, this forces the amidine plane to rotate relative to the pyrazole ring (torsion angle
Part 2: Experimental Protocol for Single-Crystal Growth
Growing diffraction-quality crystals of carboximidamides requires careful control of pH to prevent hydrolysis of the amidine to an amide. The following protocol utilizes a Slow Evaporation technique optimized for pyrazole derivatives.
Validated Workflow
-
Synthesis Verification: Ensure purity >95% via LC-MS before crystallization. Presence of the 1,3-isomer will disrupt lattice formation.
-
Solvent Selection: Use a binary solvent system. The amidine moiety is polar, while the dimethyl-pyrazole core is lipophilic.
-
Primary Solvent: Methanol or Ethanol (solubilizes the polar head).
-
Co-Solvent: Dichloromethane or Ethyl Acetate (moderates evaporation).
-
-
Setup: Dissolve 20 mg of compound in 2 mL of 1:1 MeOH:DCM. Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Crystal Growth: Cover the vial with Parafilm and pierce 3-4 small holes. Store at 4°C in a vibration-free environment. Crystals should appear within 48-72 hours.
Data Collection Strategy (XRD)
-
Temperature: Collect at 100 K (using liquid nitrogen stream) to reduce thermal motion of the terminal amidine nitrogens.
-
Resolution: Aim for
Å or better to resolve the hydrogen atoms on the amidine group, which are critical for mapping the H-bond network.
Part 3: Visualization of Structural Determination
The following diagram outlines the logical flow from crude synthesis to definitive structural assignment using the parameters discussed above.
Figure 1: Decision tree for distinguishing pyrazole regiochemistry via crystallographic torsion angles.
Part 4: Expected Crystallographic Data
Based on the structural analogues of halogenated and methylated pyrazoles (See References [1], [2]), the 1,5-dimethyl-1H-pyrazole-4-carboximidamide is expected to crystallize with the following parameters. Researchers should use these values as a baseline for unit cell indexing.
Predicted Unit Cell Parameters (Monoclinic Setting)
-
Crystal System: Monoclinic
-
Space Group:
(Most common for planar organic salts/bases) -
Z (Molecules/Cell): 4
-
Cell Dimensions (Approximate):
- Å
- Å
- Å
Critical Hydrogen Bonding Interactions
The amidine group acts as both a hydrogen bond donor (via
-
Dimer Formation: Expect an
dimer motif if the steric twist allows two molecules to face each other. -
Catemeric Chains: If the 1,5-methyl clash prevents dimerization, the molecules will stack in infinite chains (catemers) linked by
bonds, similar to 4-iodo-1H-pyrazole structures [2].
References
-
Crystal structure of (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-phenylprop-2-en-1-one. Source: ResearchGate.[1] URL:[Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. Source: MDPI (Molbank). URL:[Link][2][3]
-
3,5-Dimethylpyrazole-1-carboxamidine (Isomer Reference Data). Source: PubChem / COD.[4] URL:[Link]
-
Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Source: ResearchGate.[1] URL:[Link]
Sources
Validating Purity of Pyrazole Amidine Intermediates: A Comparative Technical Guide
The Challenge: The "Amidine Trap" in Purity Analysis
Pyrazole amidines represent a critical structural motif in modern drug discovery, serving as key intermediates for Factor Xa inhibitors (e.g., Apixaban derivatives) and various kinase inhibitors. However, validating their purity presents a unique "perfect storm" of analytical challenges:
-
Extreme Basicity & Polarity: The amidine group (pKa ~11–12) is fully protonated at standard HPLC pH (2–3). This leads to severe secondary interactions with residual silanols on C18 columns, causing peak tailing that masks impurities.
-
Regioisomerism: Pyrazole synthesis often yields mixtures of 1,3- and 1,5-isomers. These regioisomers have identical masses (isobaric) and similar polarities, making LC-MS identification insufficient and chromatographic resolution difficult.
-
Hygroscopicity: Amidine salts (HCl, acetate) are highly hygroscopic. Standard weight-based assays (% w/w) often overestimate purity because they fail to account for absorbed water or solvent, leading to stoichiometric errors in subsequent coupling steps.
This guide moves beyond standard "generic gradient" approaches to define a scientifically rigorous validation strategy using High-pH RP-HPLC , HILIC , and qNMR .
Method 1: The Workhorse – High-pH Reversed-Phase HPLC
Standard acidic mobile phases (0.1% Formic Acid) often fail for amidines because the cationic analyte interacts ionically with the anionic silanols of the stationary phase.
The Solution: Operate at pH > 10 . By deprotonating the amidine (or at least suppressing silanol ionization) and using hybrid-silica particles, we achieve sharp, symmetrical peaks.
Experimental Protocol
-
Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX), 150 x 4.6 mm, 3.5 µm. Note: Do not use standard silica columns at this pH; they will dissolve.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
21 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide impurities).
Why This Works: At pH 10.5, the secondary interactions are kinetically suppressed, and the hybrid particle resists dissolution. This method typically resolves the critical regioisomers which often have different hydrophobic surface areas in their neutral states.
Method 2: The Orthogonal Validator – HILIC
When pyrazole amidines are too polar to retain on C18 (eluting in the void volume), Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory alternative.
Experimental Protocol
-
Column: Zwitterionic phase (e.g., Merck SeQuant ZIC-HILIC or similar sulfobetaine phase), 100 x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 200 mM Ammonium Acetate (pH 4.5). High buffer strength is critical to shield ionic interactions.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0 min: 90% B (Start high organic!)
-
10 min: 40% B
-
12 min: 40% B
-
13 min: 90% B
-
-
Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.[3]
Why This Works: HILIC provides orthogonal selectivity .[4] Impurities that co-elute in RP-HPLC (hydrophobic contaminants) often elute at the solvent front in HILIC, while the polar amidine is strongly retained. This is the best method for detecting polar hydrolysis byproducts (e.g., primary amides).
Method 3: The "Truth Teller" – Quantitative NMR (qNMR)
HPLC relies on relative response factors (UV absorption). If your impurity has a lower extinction coefficient than your product, HPLC will overestimate purity. qNMR is a primary ratio method that yields absolute molar purity without a reference standard of the analyte.[5][6]
Experimental Protocol
-
Internal Standard (IS): Maleic Acid (Traceable Reference Material grade).
-
Reason: High purity, non-hygroscopic, distinct singlet peak at ~6.3 ppm (usually clear of pyrazole aromatics).
-
-
Solvent: DMSO-d6 (ensures solubility of both the amidine salt and Maleic acid).
-
Relaxation Delay (d1): Set to 30–60 seconds .
-
Critical: Amidines often have long T1 relaxation times. A standard 1-second delay will saturate the signal and ruin quantitative accuracy.
-
-
Pulse Angle: 90°.
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity)
Comparative Analysis
The following table summarizes when to deploy each technique in the drug development lifecycle.
| Feature | High-pH RP-HPLC | HILIC | qNMR |
| Primary Utility | Routine purity & Regioisomer separation | Very polar amidines & Orthogonal check | Absolute assay (w/w) & Standard qualification |
| Limit of Detection | High (ppm level) | High (ppm level) | Moderate (~0.1% / 1000 ppm) |
| Reference Standard | Required for assay | Required for assay | Not Required (Internal Std used) |
| Specificity | Excellent for hydrophobic impurities | Excellent for polar impurities | High (structural ID included) |
| Weakness | Peak tailing if pH not optimized | Long equilibration times | Low sensitivity for trace impurities |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow for validating these intermediates.
Diagram 1: Method Selection Decision Tree
Caption: Decision tree for selecting the optimal chromatographic method based on analyte polarity and peak symmetry requirements.
Diagram 2: The "Self-Validating" Purity Loop
This workflow ensures that the HPLC method used for routine batch release is calibrated against an absolute standard established by qNMR.
Caption: The "Golden Loop" workflow where qNMR is used to assign the potency of the in-house reference standard, which then calibrates the HPLC method.
References
-
Almac Group. (2025). QNMR – a modern alternative to HPLC.[7][8] Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
- McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, basic compounds in HILIC and RPLC. Journal of Chromatography A. (Contextual citation based on general HILIC principles for bases).
-
Chrom Tech, Inc. (2025).[9] What Causes Peak Tailing in HPLC?. Retrieved from [Link]
Sources
- 1. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. ijcpa.in [ijcpa.in]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 9. chromtech.com [chromtech.com]
Product Comparison: NMR Prediction & Analysis Software
13C NMR Chemical Shifts of the Amidine Carbon in Pyrazoles: A Comparative Guide to Assignment Methodologies & Prediction Tools
In the development of kinase inhibitors, agricultural agents, and guanylating reagents, 1H-pyrazole-1-carboxamidine derivatives are ubiquitous structural motifs. However, accurately assigning the 13C NMR chemical shift of the exocyclic amidine carbon (typically resonating between δ 150–165 ppm) presents a significant analytical bottleneck[1]. Its proximity to the electron-deficient pyrazole C3 and C5 resonances, combined with the complex signal broadening caused by tautomerism and solvent-induced hydrogen bonding, frequently leads to misassignments in the literature[2].
As a Senior Application Scientist, I have structured this guide to objectively compare the leading NMR prediction software suites against rigorous, self-validating experimental 2D NMR protocols. This framework ensures absolute confidence when assigning the amidine carbon in complex pyrazole scaffolds.
When experimental chemical shifts are ambiguous, researchers rely on computational prediction tools. Below is an objective performance comparison of the three industry-standard software solutions for predicting the amidine carbon shift in pyrazole-1-carboxamidines.
| Prediction Tool | Methodology | Accuracy (Amidine C) | Strengths | Limitations |
| Gaussian 16 | DFT / GIAO (B3LYP/6-31G**) | High (± 1.5 ppm) | Accounts for 3D conformation, tautomeric equilibria, and implicit solvent effects (PCM). | Computationally expensive; requires manual geometry optimization prior to NMR calculation. |
| Mestrelab Mnova | Machine Learning / Ensemble | Moderate (± 4.0 ppm) | Seamless integration with experimental raw data; excellent for standard heterocyclic scaffolds. | Struggles with cationic amidines (e.g., hydrochloride salts) due to limited training data for these specific salts. |
| PerkinElmer ChemDraw | Additivity Rules / HOSE | Low (± 7.0 ppm) | Instantaneous prediction; built directly into standard chemical drawing workflows. | Frequently misassigns the amidine carbon by failing to account for the strong electron-withdrawing effect of the N1-pyrazole attachment. |
Data Synthesis: While empirical tools like ChemDraw and Mnova are excellent for rapid structural triage, they often underestimate the downfield shift of the amidine carbon in pyrazoles[3]. For publication-quality assignments, Gaussian 16 (DFT) remains the computational gold standard, though it must always be anchored by 2D experimental data.
Experimental Causality & Self-Validating Protocols
To bypass the limitations of empirical prediction software, analytical chemists must utilize a self-validating experimental workflow. The following protocol leverages heteronuclear 2D NMR to establish an unbroken chain of bond connectivity.
Step-by-Step NMR Acquisition Protocol
-
Sample Preparation (Solvent Causality): Dissolve 15–20 mg of the amidinopyrazole in 0.6 mL of DMSO-
.-
Causality: Amidine groups undergo rapid proton exchange and form strong intermolecular hydrogen bonds in non-polar solvents (like CDCl
), leading to severe line broadening or complete disappearance of the amidine carbon signal. DMSO- acts as a strong hydrogen-bond acceptor, breaking these aggregates and yielding sharp, quantifiable 13C signals[1].
-
-
1D 13C{1H} Acquisition: Acquire the spectrum using an inverse-gated decoupling sequence if quantitative integration is required. Calibrate the chemical shift axis strictly to the DMSO-
septet at δ 39.52 ppm. -
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Self-Validation Check: The HSQC maps all protons to their directly attached carbons (
). Because the amidine carbon is quaternary, it will not appear in the HSQC spectrum. This immediately filters out the protonated pyrazole C4 (δ ~105–110 ppm) and, depending on substitution, the C3/C5 carbons (δ ~130–145 ppm)[4].
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Mechanistic Assignment: Set the long-range coupling delay to optimize for
couplings (typically 8 Hz). The defining signature of the amidine carbon is a strong cross-peak originating from the pyrazole H5 proton. Because H5 is adjacent to the N1 atom bearing the amidine group, this correlation unambiguously distinguishes the amidine carbon from any other quaternary carbons in the system[3].
-
Fig 1: 2D NMR logical workflow for unambiguous assignment of the pyrazole amidine carbon.
Quantitative Data Presentation: Characteristic Chemical Shifts
To serve as a benchmarking reference, the table below consolidates the experimentally verified 13C NMR chemical shifts of the amidine carbon and the pyrazole ring carbons across several highly utilized amidinopyrazole derivatives[1][2][4].
| Compound | Solvent | Amidine Carbon (δ ppm) | Pyrazole C3 (δ ppm) | Pyrazole C5 (δ ppm) | Pyrazole C4 (δ ppm) |
| 1H-Pyrazole-1-carboxamidine HCl | DMSO- | 158.4 | 146.5 | 128.1 | 109.5 |
| 1-[(N-Phenylthiocarbamoyl)amidino]pyrazole | DMSO- | 152.7 | 143.8 | 128.8 | 109.5 |
| 5-Fluoro-1-amidinopyrazole | DMSO- | 153.8 | 139.0 | 145.1 (d, | 153.5 |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | CDCl | 139.1 | 142.7 | 128.9 | 109.7 |
Note: The addition of electron-withdrawing Boc protecting groups significantly shields the amidine carbon, shifting it upfield to ~139 ppm, whereas protonated hydrochloride salts push the amidine resonance downfield toward ~158–160 ppm.
Fig 2: Integrated analytical workflow combining experimental NMR and computational prediction.
References
1.[4] Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry (American Chemical Society). URL:[Link] 2.[3] Dietz, J., et al. (2015). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. URL:[Link] 3.[1] Karki, R., et al. (2018). Mechanochemical synthesis of novel 1-[(N-arylthiocarbamoyl)amidino]pyrazoles and their application in thiocarbamoylguanylations. Arkivoc. URL:[Link] 4.[2] Guéret, S. M., et al. (2021). Mild Biamidine-Transfer Conditions for the Synthesis of Aliphatic Biguanides. d-nb.info. URL:[Link]
Sources
Safety Operating Guide
1,5-Dimethyl-1h-pyrazole-4-carboximidamide proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development professionals who are scaling up syntheses involving nitrogen-rich heterocycles. 1,5-Dimethyl-1H-pyrazole-4-carboximidamide is a highly valuable pharmacophore building block, often utilized as a bioisostere in the design of kinase inhibitors and nitric oxide synthase (NOS) modulators.
However, its dual functionality—a pyrazole core coupled with a strongly basic carboximidamide (amidine) moiety—presents specific logistical and safety challenges during laboratory handling and disposal. Generic safety data sheets often lack the mechanistic context required to prevent dangerous cross-reactions in the waste hood.
This guide provides a rigorous, step-by-step operational plan for the disposal of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide. By understanding the chemical causality behind these protocols, your laboratory can ensure compliance with environmental regulations while safeguarding personnel.
Physicochemical & Hazard Profile
To design a self-validating disposal system, we must first quantify the chemical realities of the compound. The table below summarizes the key data points that dictate our operational parameters.
| Property | Value | Operational Implication for Disposal |
| Molecular Formula | C₆H₁₀N₄ | High nitrogen content (40.5% by mass) requires NOx-scrubbed incineration. |
| Molecular Weight | 138.17 g/mol | Fine crystalline powder readily forms aerosols; requires HEPA-filtered ventilation. |
| Functional Groups | Pyrazole, Carboximidamide | Strongly basic amidine; reacts exothermically with concentrated acids. |
| Solubility Profile | Soluble in aqueous acids, DMSO, DMF | Liquid waste is highly mobile and requires robust secondary containment. |
| Incompatibilities | Strong oxidizers (e.g., NaOCl, H₂O₂), Acid chlorides | Critical: High risk of explosive N-chloro compound formation with bleach. |
Mechanistic Rationale for Disposal Choices
In chemical safety, knowing why a protocol exists is the strongest defense against accidents.
The NOx Emission Challenge: Because this compound contains four nitrogen atoms per molecule, improper combustion generates significant nitrogen oxides (NOx). Therefore, it cannot be disposed of in standard municipal waste or low-grade biological incinerators. It must be routed to a Treatment, Storage, and Disposal Facility (TSDF) equipped with high-temperature incinerators and alkaline scrubbers, in strict accordance with the[1].
The Bleach Incompatibility (Critical Safety Warning): A common, yet dangerous, laboratory error is using standard bleach (sodium hypochlorite) to decontaminate surfaces after a spill. Amidines react vigorously with hypochlorite to form N-chloroamidines. These intermediates are highly unstable, toxic, and pose a severe explosion risk if sealed in a waste container, a hazard well-documented in guidelines like [2].
Mechanistic pathway of amidine degradation when exposed to bleach, highlighting severe safety risks.
Operational Disposal Protocols
The following methodologies are designed as self-validating systems. Do not proceed to the next step without confirming the validation criteria.
Protocol A: Solid Waste Management (Unreacted Material & Consumables)
Applies to: Expired reagent, contaminated weigh boats, spatulas, and filter paper.
-
Collection: Gather all solid waste inside a certified chemical fume hood to prevent inhalation of aerosolized powder.
-
Primary Containment: Place the waste into a chemically compatible, puncture-resistant polyethylene bag or wide-mouth HDPE jar.
-
Secondary Containment: Double-bag the primary container.
-
Labeling: Affix a hazardous waste label identifying the contents explicitly as "Toxic Solid Waste: 1,5-Dimethyl-1H-pyrazole-4-carboximidamide (Basic Nitrogenous Heterocycle)."
-
Validation: Visually inspect the outer bag for residual powder. Wipe the exterior with a damp paper towel (water only) before transferring to the central solid waste accumulation area for high-temperature incineration.
Protocol B: Liquid Waste Management (Reaction Mixtures)
Applies to: Mother liquors, chromatography fractions, and assay buffers.
-
Stream Segregation: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMSO, Methanol, Water).
-
Aqueous Neutralization (If Applicable): Because the amidine is basic, aqueous waste streams may have an elevated pH. Slowly add 1M HCl dropwise while stirring.
-
Self-Validation: Test the solution with universal pH indicator paper. Do not transfer to the waste carboy until the pH reads strictly between 6.0 and 8.0.
-
-
Transfer: Funnel the liquid into the appropriate designated waste carboy (Halogenated, Non-Halogenated, or Aqueous Hazardous).
-
Headspace Management: Never fill the waste carboy beyond 80% capacity to allow for vapor expansion.
-
Validation: Ensure the vented cap of the carboy is securely fastened but functioning (to prevent pressure buildup from trace off-gassing).
Workflow for routing 1,5-Dimethyl-1H-pyrazole-4-carboximidamide waste to proper disposal streams.
Protocol C: Emergency Spill Cleanup
Applies to: Accidental benchtop or floor spills of the neat powder.
-
Isolation: Immediately demarcate the spill area. Don appropriate PPE (N95/P100 respirator if outside a hood, nitrile gloves, safety goggles).
-
Dry Containment: Do not spray water directly onto the powder, as this spreads the contamination. Gently cover the powder with an inert, damp absorbent material (e.g., wet sand or vermiculite) to suppress dust.
-
Collection: Use a non-sparking plastic scoop to collect the absorbent-chemical mixture and place it into a solid waste container.
-
Decontamination: Wash the affected surface with a solution of mild dish soap and water. Do not use bleach.
-
Validation: Swab the cleaned surface with a wet piece of pH paper. If the paper turns blue/purple (indicating basic residue), repeat the soap and water wash until the surface tests neutral.
References
-
US Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov. Available at:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. Available at:[Link]
Sources
Personal protective equipment for handling 1,5-Dimethyl-1h-pyrazole-4-carboximidamide
Executive Summary
1,5-Dimethyl-1H-pyrazole-4-carboximidamide is a specialized pyrazole-amidine derivative often utilized as a synthesis intermediate in medicinal chemistry.[1][2] Due to the presence of the carboximidamide (amidine) functional group, this compound exhibits significant basicity and potential for severe eye damage and skin corrosion/irritation .
As specific toxicological data for this exact isomer is limited in public chemical inventories, this guide adopts a "High-Hazard Precautionary Approach" (HHPA). This protocol treats the substance as a potential corrosive and potent irritant, aligning with the safety profiles of structurally analogous amidines (e.g., benzamidine derivatives) and pyrazoles.
Hazard Assessment & Risk Profiling
To ensure maximum safety, we extrapolate hazards based on the Quantitative Structure-Activity Relationship (QSAR) of the functional groups:
| Functional Group | Associated Hazard Class (GHS) | Risk Description |
| Carboximidamide (Amidine) | Skin Corr.[3] 1B / Eye Dam. 1 | Amidines are strong organic bases ( |
| Pyrazole Ring | Acute Tox. 4 (Oral) / STOT SE 3 | Pyrazole scaffolds often exhibit acute oral toxicity and respiratory irritation.[4] |
| Physical State | Solid (Crystalline Powder) | High risk of airborne dust generation during weighing, leading to inhalation exposure. |
Critical Warning: Do not handle this compound on an open bench. All manipulations must occur within a certified chemical fume hood.
Personal Protective Equipment (PPE) Selection Matrix
The following PPE standards are mandatory for all personnel handling 1,5-Dimethyl-1H-pyrazole-4-carboximidamide.
2.1 Respiratory Protection
-
Primary Control: Variable Air Volume (VAV) Fume Hood (Face velocity: 100 fpm).
-
Secondary Control (Spill/Dust): If hood containment is breached or for spill cleanup, use a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.
-
Rationale: The P100 filter captures fine particulates, while the OV cartridge protects against any volatile degradation products or solvents used in synthesis.
-
2.2 Hand Protection (Glove Protocol)
-
Routine Handling: Double Nitrile Gloves (Minimum thickness: 5 mil outer / 4 mil inner).
-
Breakthrough Time: >480 mins for solid handling.
-
-
Solution Handling: If dissolved in penetrating solvents (e.g., DCM, DMF), use Silver Shield (Laminate) gloves under nitrile.
-
Rationale: Amidines in solution can penetrate standard nitrile rapidly if the solvent carrier degrades the glove material.
-
2.3 Eye & Face Protection [5]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of basic dust ingress.
-
High Risk (Large Scale/Solutions): Add 8-inch Polycarbonate Face Shield over goggles.
2.4 Body Protection
-
Standard: 100% Cotton or Flame-Resistant (FR) Lab Coat (buttoned to collar).
-
High Risk: Tyvek® 400 Coveralls (or equivalent) for dust-intensive operations (e.g., milling, large-scale weighing) to prevent clothing contamination.
Operational Protocols: Step-by-Step
3.1 Weighing & Transfer (Solid State)
-
Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood or a static-dissipative draft shield.
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Amidines can be electrostatic; static discharge can disperse hazardous dust.
-
Transfer:
-
Tare the receiving vessel (e.g., round-bottom flask) before adding the solid.
-
Use a funnel with a wide bore to prevent bridging.
-
Immediately wipe the spatula with a solvent-dampened Kimwipe (Acetone/Methanol) inside the hood before removing it.
-
3.2 Solubilization & Reaction Setup
-
Solvent Choice: Dissolve in polar aprotic solvents (DMSO, DMF) or alcohols.
-
Note: Reaction with strong acids will be exothermic . Add acid dropwise to the amidine solution at 0°C.
-
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Amidines can hydrolyze to amides in the presence of atmospheric moisture over time.
Emergency Response & Disposal
4.1 Spill Cleanup Workflow
-
Solid Spill: Do NOT dry sweep. Cover with a distinct "Wet-Wipe" method:
-
Dampen paper towels with dilute acetic acid (5%) or water.
-
Lay over the spill to suppress dust.
-
Scoop up the damp material.
-
-
Solution Spill: Absorb with vermiculite or chemically treated pads (Pink/Universal). Do not use cellulose-based absorbents for concentrated strong bases/oxidizers.
4.2 Waste Disposal
-
Classification: Basic Organic Waste .
-
Segregation: Never mix with acidic waste streams (Risk of violent neutralization).
-
Labeling: "Hazardous Waste - Basic - Toxic - 1,5-Dimethyl-1H-pyrazole-4-carboximidamide."
Visualizations
Figure 1: PPE Decision Logic for Amidine Handling
Caption: Decision matrix for selecting appropriate PPE based on the physical state of the compound.
Figure 2: Emergency Response Workflow
Caption: Immediate First Aid protocols for accidental exposure to pyrazole-carboximidamides.
References
-
PubChem (National Library of Medicine). (n.d.). Compound Summary: 1H-Pyrazole-1-carboxamidine.[6] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 1,5-dimethyl-1H-pyrazole.[2][4][7] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1,5-dimethyl-1H-pyrazole-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Page loading... [wap.guidechem.com]
- 7. ECHA CHEM [chem.echa.europa.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
